2,4-Diethyl-1,5-pentanediol
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2,4-diethylpentane-1,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-3-8(6-10)5-9(4-2)7-11/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRJDENLRJHEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40886249 | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57987-55-0 | |
| Record name | 2,4-Diethyl-1,5-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57987-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057987550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Pentanediol, 2,4-diethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40886249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-diethyl-1,5-pentanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4-Diethyl-1,5-pentanediol physical properties
An In-depth Technical Guide on the Physical Properties of 2,4-Diethyl-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or in formulation studies. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes graphical representations of its synthesis and application workflows.
Chemical Identity
This compound is a branched-chain diol with the chemical formula C9H20O2.[1][2] It possesses two primary hydroxyl groups, which contribute to its utility in various chemical syntheses, particularly as a monomer in the production of polyesters and polyurethanes.[3]
Synonyms: 1,5-Pentanediol, 2,4-diethyl-; PD-9[1][2]
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound, compiled from various sources.
| Property | Value | Units |
| Molecular Weight | 160.25 | g/mol |
| Boiling Point | 150 (at 5 mmHg) | °C |
| 264 | °C | |
| Density | 0.95 | g/cm³ |
| Flash Point | 143 | °C |
| Refractive Index | 1.4590 to 1.4630 | |
| Solubility in Water | 1.9 (at 20°C) | g/100g |
| Vapor Pressure | 0.00224 (at 25°C) | mmHg |
Note: Variations in reported values may be attributed to different experimental conditions and purity levels.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard methodologies for organic liquids can be applied.
Determination of Boiling Point
The boiling point of a high-boiling liquid like this compound can be determined using a distillation method or a capillary method under reduced pressure.
-
Apparatus: A distillation apparatus including a round-bottom flask, a condenser, a thermometer, and a receiving flask, or a Thiele tube setup for the capillary method. A vacuum pump is required for measurements at reduced pressure.
-
Procedure (Distillation Method):
-
A sample of this compound is placed in the distillation flask along with boiling chips.
-
The apparatus is assembled, and the pressure is reduced to the desired level (e.g., 5 mmHg).
-
The sample is heated, and the temperature is recorded when the vapor and liquid are in equilibrium, indicated by a steady temperature reading on the thermometer as the liquid condenses.
-
Determination of Density
The density of liquid this compound can be determined by measuring the mass of a known volume.
-
Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with this compound, ensuring no air bubbles are present.
-
The mass of the filled pycnometer is measured.
-
The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.
-
The density is calculated by dividing the mass of the this compound by its volume.
-
Determination of Refractive Index
The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.
-
Apparatus: An Abbe refractometer or a digital refractometer.
-
Procedure:
-
The refractometer is calibrated using a standard of known refractive index.
-
A few drops of this compound are placed on the prism of the refractometer.
-
The instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs.
-
The refractive index is read from the scale, and the temperature is recorded.
-
Determination of Solubility in Water
A qualitative or quantitative determination of solubility can be performed.
-
Apparatus: Test tubes, a vortex mixer, and an analytical balance.
-
Procedure (Quantitative):
-
A specific volume of deionized water is placed in a test tube.
-
Small, accurately weighed portions of this compound are added to the water.
-
The mixture is agitated vigorously after each addition until no more of the substance dissolves.
-
The total mass of the dissolved substance is used to calculate the solubility in g/100g of water.
-
Synthesis and Application Workflows
This compound is synthesized from ethylhexenal and formaldehyde, followed by hydrogenation. Its primary application is as a diol monomer in the synthesis of polymers like polyesters.
Caption: Synthesis workflow of this compound.
References
An In-depth Guide to the Chemical Structure and Isomers of 2,4-Diethyl-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diethyl-1,5-pentanediol is a diol of significant interest in various chemical applications, including the synthesis of polyesters and polyurethanes. Its structure, featuring two chiral centers, gives rise to multiple stereoisomers, each with unique properties that can influence the characteristics of resulting polymers and other chemical entities. This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and key physicochemical properties of this compound. A detailed experimental protocol for the synthesis of a related compound is also presented to provide methodological insight.
Chemical Structure and Isomerism
The chemical formula for this compound is C₉H₂₀O₂.[1][2] Its structure consists of a five-carbon pentane (B18724) backbone with hydroxyl (-OH) groups at positions 1 and 5, and ethyl (-CH₂CH₃) groups at positions 2 and 4. The IUPAC name for this compound is 2,4-diethylpentane-1,5-diol.[1] The presence of chiral centers at carbons 2 and 4 results in the existence of stereoisomers.
Specifically, this compound exists as a set of diastereomers: a meso compound and a pair of enantiomers (a DL-mixture).[3][4][5]
-
Meso Isomer: This isomer has a plane of symmetry and is therefore achiral and optically inactive. The absolute configurations of its two chiral centers are opposite (R and S).
-
Enantiomers: This pair consists of two chiral molecules that are non-superimposable mirror images of each other. They exhibit equal and opposite optical rotation. The two enantiomers are (2R,4R)-2,4-diethyl-1,5-pentanediol and (2S,4S)-2,4-diethyl-1,5-pentanediol.
Visualizing the Stereoisomers
The spatial arrangement of the atoms in each stereoisomer is crucial for understanding their distinct properties. The following diagrams, generated using the DOT language, illustrate the structures of the meso isomer and the enantiomeric pair.
Caption: Structure of meso-2,4-diethyl-1,5-pentanediol.
Caption: The (2R,4R) and (2S,4S) enantiomers of this compound.
Physicochemical Properties
| Property | Value | References |
| Molecular Weight | ~160.25 g/mol | [1][2][6] |
| Appearance | Clear Liquid | [7] |
| Boiling Point | 150 °C at 5 mmHg | [4] |
| Density | 0.95 g/cm³ | [2] |
| Flash Point | 143 °C | [4] |
| Purity (as mixture) | >93.0% (GC) | [4][5] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and separation of this compound stereoisomers are not extensively documented in publicly accessible literature. However, methodologies for the synthesis of structurally related compounds and the separation of diastereomeric diols provide valuable frameworks.
Illustrative Synthesis: Preparation of Diethyl Diethylmalonate
A potential synthetic route to this compound could involve the reduction of a substituted malonic ester. The following is a protocol for the synthesis of diethyl diethylmalonate, a relevant precursor.
Materials:
-
Diethyl malonate (freshly distilled)
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl iodide (freshly distilled)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Calcium chloride tube
Procedure: [8]
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a calcium chloride tube, dissolve 14.4 g of sodium in 190 ml of absolute ethanol.
-
First Alkylation: To the stirred sodium ethoxide solution, add 100 g of diethyl malonate. Then, slowly add 97.5 g of ethyl iodide through a dropping funnel.
-
Second Alkylation: Once the reaction mixture becomes neutral, dissolve another 14.4 g of sodium in 190 ml of absolute ethanol in a separate flask. Add this second batch of sodium ethoxide to the reaction mixture, followed by the slow addition of another 97.5 g of ethyl iodide.
-
Reflux: Boil the final mixture overnight.
-
Work-up: Remove the ethanol by evaporation. Treat the residue with diethyl ether and water. Separate the ethereal layer and dry it over anhydrous sodium sulfate.
-
Purification: Remove the ether under vacuum. Distill the final product to yield diethyl diethylmalonate (boiling point: 220-222 °C).[8]
Logical Workflow for the Synthesis:
References
- 1. diva-portal.org [diva-portal.org]
- 2. 2,4-Pentanediol | C5H12O2 | CID 12262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Optical rotation - Wikipedia [en.wikipedia.org]
- 5. This compound | 57987-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound (PD-9) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]
- 8. prepchem.com [prepchem.com]
Spectroscopic Analysis of 2,4-Diethyl-1,5-pentanediol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical analysis of the spectroscopic characteristics of 2,4-Diethyl-1,5-pentanediol. Due to the limited availability of public experimental spectral data for this specific compound, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure. Furthermore, it outlines standardized experimental protocols for acquiring such data, offering a foundational resource for researchers working with this and structurally related molecules.
Chemical Structure and Properties
This compound is a diol with the chemical formula C9H20O2 and a molecular weight of approximately 160.25 g/mol . Its structure consists of a five-carbon backbone with ethyl groups at the second and fourth positions and primary hydroxyl groups at the terminal first and fifth positions.
Key Identifiers:
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.5 - 3.7 | m | 4H | -CH2OH |
| ~1.5 - 1.7 | m | 2H | -CH(CH2CH3)- |
| ~1.2 - 1.4 | m | 4H | -CH2CH3 |
| ~1.1 - 1.3 | m | 2H | -CH2- (backbone) |
| ~0.9 | t | 6H | -CH2CH3 |
| Variable | br s | 2H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~65 | -CH2OH |
| ~40 | -CH(CH2CH3)- |
| ~30 | -CH2- (backbone) |
| ~25 | -CH2CH3 |
| ~10 | -CH2CH3 |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2960 - 2850 | Strong | C-H stretch (alkane) |
| 1465 - 1450 | Medium | C-H bend (alkane) |
| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 160 | [M]+ (Molecular ion, if observed) |
| 142 | [M-H2O]+ |
| 124 | [M-2H2O]+ |
| 131 | [M-CH2OH]+ |
| 113 | [M-H2O-CH2CH3]+ |
| 87 | Fragmentation ion |
| 73 | Fragmentation ion |
| 57 | Fragmentation ion |
| 43 | Fragmentation ion |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may need to be optimized for specific samples and equipment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR, a 90° pulse angle with proton decoupling, a longer relaxation delay (e.g., 5 seconds), and a larger number of scans (e.g., 1024 or more) are generally used to improve the signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions and determining the fragmentation pattern. Electrospray Ionization (ESI) may be used to observe the molecular ion with less fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if present) and the fragmentation pattern, which provides information about the molecule's structure.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for IR spectroscopy.
Caption: General workflow for Mass Spectrometry.
References
An In-depth Technical Guide to 2,4-Diethyl-1,5-pentanediol (CAS 57987-55-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Initially, a point of clarification is necessary regarding the compound associated with CAS number 57987-55-0. While some sources erroneously link this number to 2-Amino-5-bromo-3-hydroxypyridine, authoritative chemical databases and suppliers consistently and correctly identify CAS 57987-55-0 as 2,4-Diethyl-1,5-pentanediol . This guide will focus exclusively on the properties and safety of this branched-chain diol.
This compound is a branched-chain liquid diol featuring two primary hydroxyl groups. Its structure, with ethyl groups on the second and fourth carbon atoms of a pentanediol (B8720305) backbone, imparts unique properties that make it a valuable component in various industrial applications. It is particularly noted for its use as a raw material in the synthesis of polymers such as polyesters and polyurethanes, where it contributes to flexibility, hydrolytic resistance, and reduced crystallinity.[1][2] Other applications include its use in lubricating oils, plasticizers, rosin (B192284) resins, and cosmetics.[1]
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a comprehensive overview for researchers and formulators.
| Property | Value | Reference |
| Molecular Formula | C₉H₂₀O₂ | [3][4] |
| Molecular Weight | 160.3 g/mol | [3][4] |
| Appearance | Clear Liquid | [3][5] |
| Color (APHA) | 20 max | [3][5] |
| Purity | ≥ 97% | [3][5] |
| Boiling Point | 264 °C | [3] |
| Flash Point (open cup) | 143 °C | [3] |
| Specific Gravity (20/20°C) | 0.954 | [3] |
| Viscosity (20°C) | 1650 mPa·s | [3] |
| Vapor Density (Air=1) | 5.57 | [3] |
| Ignition Point | 340 °C | [3] |
| Solubility in Water (20°C) | 1.9 g/100g | [3] |
| Surface Tension (20°C) | 3.62 x 10⁻⁴ N/cm | [3] |
| Water Content | ≤ 0.5 wt % | [3][5] |
| Free Acid (as formic acid) | ≤ 0.04 % | [3][5] |
Safety and Toxicology
Understanding the safety profile of this compound is critical for its handling and application. The following table summarizes the available safety and toxicological data.
| Hazard Information | Data | Reference |
| GHS Pictogram | Corrosion | [1][6] |
| Signal Word | Danger | [1][6] |
| Hazard Statement | H318: Causes serious eye damage | [1][6] |
| Precautionary Statements | P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help. | [6] |
| Acute Toxicity (Oral, Rat) | LD₅₀ > 2.0 g/kg | [3] |
| Acute Toxicity (Dermal, Rat) | LD₅₀ > 2.0 g/kg | [3] |
| Storage Class | 11 - Combustible Solids | [1] |
| WGK (Water Hazard Class) | 3 | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively available in the public domain. However, based on general chemical principles and information for related compounds, the following outlines can be proposed.
Synthesis of this compound (Proposed Route)
The synthesis of this compound is understood to proceed via the reaction of 2-ethylhexenal with formaldehyde (B43269), followed by hydrogenation. A generalized protocol for a related synthesis, the hydrogenation of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran to 3-methyl-1,5-pentanediol, can provide a basis for a potential experimental approach.[7]
Materials:
-
Intermediate from 2-ethylhexenal and formaldehyde reaction
-
Raney nickel catalyst
-
Hydrogen gas
-
High-pressure autoclave reactor
-
Distillation apparatus
Procedure:
-
The intermediate product from the reaction of 2-ethylhexenal and formaldehyde is placed in a high-pressure autoclave with a Raney nickel catalyst.
-
The autoclave is sealed and purged with nitrogen before being pressurized with hydrogen to at least 1625 psi.
-
The mixture is heated to approximately 125°C with agitation for several hours to facilitate hydrogenation.
-
After cooling and venting the reactor, the catalyst is removed by filtration.
-
The resulting liquid is then purified by vacuum distillation to isolate this compound.
Analysis by Gas Chromatography (GC) (Generalized Method)
The purity of diols like this compound is typically assessed by gas chromatography. Due to the polar nature of the hydroxyl groups, specific column phases are recommended to achieve good peak shape and resolution.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., a modified polyethylene (B3416737) glycol phase like SPB-1000 or a non-polar phase like Equity-1)
-
Data acquisition system
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
Separation: The separation is achieved based on the compound's volatility and interaction with the column's stationary phase. A temperature program is typically used, starting at a lower temperature and ramping up to elute the compound.
-
Detection: The FID detects the organic analyte as it elutes from the column.
-
Quantification: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Applications and Signaling Pathways
As a chemical intermediate, this compound does not have a direct biological signaling pathway. Its primary role is as a building block in polymerization reactions.
Role in Polyester (B1180765) Synthesis
This compound serves as a diol monomer in the synthesis of polyesters. The reaction involves a polycondensation with a dicarboxylic acid or its derivative.
Caption: Generalized workflow for polyester synthesis using this compound.
Role in Polyurethane Synthesis
In polyurethane synthesis, this compound can be used as a chain extender or as part of the polyol component, reacting with a diisocyanate.
Caption: Role of this compound as a chain extender in polyurethane synthesis.
Conclusion
This compound (CAS 57987-55-0) is a versatile branched-chain diol with a well-defined set of physical and chemical properties. Its primary application lies in polymer chemistry, where it serves as a valuable monomer for producing high-performance polyesters and polyurethanes. While it is classified as causing serious eye damage and requires appropriate handling precautions, its acute toxicity is low. Further research into specific, optimized synthesis and polymerization protocols could expand its utility in the development of novel materials.
References
- 1. KH Neochem Americas this compound (PD-9) - Diols [knowde.com]
- 2. scispace.com [scispace.com]
- 3. This compound [myskinrecipes.com]
- 4. khneochem.com [khneochem.com]
- 5. This compound (PD-9) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]
- 6. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Commercial Availability and Technical Profile of 2,4-Diethyl-1,5-pentanediol: A Guide for Researchers and Drug Development Professionals
Introduction
2,4-Diethyl-1,5-pentanediol is a branched-chain liquid diol with the CAS number 57987-55-0.[1][2] Its chemical structure, featuring two primary hydroxyl groups and two ethyl branches, imparts unique physical and chemical properties that may be of interest to researchers in various fields, including polymer chemistry and potentially as a specialized excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential applications of this compound for scientists and professionals in drug development. While its direct application in drug development is not yet widely documented, its properties as a diol suggest potential utility as a solvent, co-solvent, or formulation aid for poorly soluble active pharmaceutical ingredients (APIs).
Commercial Availability
This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically sold as a mixture of DL- and meso-isomers. Key suppliers and their product offerings are summarized in the table below.
| Supplier | Product Name/Grade | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | This compound, AldrichCPR | - | 57987-55-0 | C₉H₂₀O₂ | 160.25 |
| KH Neochem Americas, Inc. | This compound (PD-9) | ≥ 97% | 57987-55-0 | C₉H₂₀O₂ | 160.3 |
| Tokyo Chemical Industry (TCI) | This compound (DL- and meso- mixture) | >93.0% (GC) | 57987-55-0 | C₉H₂₀O₂ | 160.26 |
| Alfa Chemistry | This compound | - | 57987-55-0 | C₉H₂₀O₂ | 160.25 |
| ChemScene | 2,4-Diethylpentane-1,5-diol | ≥97% | 57987-55-0 | C₉H₂₀O₂ | 160.25 |
Physicochemical and Technical Data
A summary of the key physical and chemical properties of this compound is presented in the table below, compiled from various supplier technical data sheets.
| Property | Value | Reference |
| Appearance | Clear, colorless to almost colorless liquid | [3] |
| Molecular Formula | C₉H₂₀O₂ | [1][2][3] |
| Molecular Weight | 160.25 - 160.3 g/mol | [1][2][3] |
| CAS Number | 57987-55-0 | [1][2][3] |
| Purity | >93.0% to ≥ 97% | [3] |
| Boiling Point | 150 °C at 5 mmHg | |
| Flash Point | 143 °C | |
| Specific Gravity (20/20 °C) | 0.95 | |
| Refractive Index | 1.46 | |
| Water Content | ≤ 0.5 wt % | [3] |
| Free Acid (as formic acid) | ≤ 0.04 % | [3] |
Synthesis
A conceptual workflow for this synthesis is depicted in the diagram below.
Potential Applications in Drug Development
Although specific examples of this compound in pharmaceutical formulations are not prevalent in the literature, its properties as a diol suggest potential applications, particularly in addressing the challenges of formulating poorly soluble drugs.[5][6][7][8][9]
Solvent and Co-solvent in Formulations
Diols are often used as solvents or co-solvents to enhance the solubility of hydrophobic active pharmaceutical ingredients (APIs). The two hydroxyl groups on this compound can engage in hydrogen bonding, potentially improving the solvation of drug molecules that have hydrogen bond donor or acceptor sites. Its branched alkyl structure may also provide a hydrophobic microenvironment, further aiding in the dissolution of lipophilic compounds.
Component of Lipid-Based Drug Delivery Systems
Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that can improve the oral bioavailability of poorly soluble drugs.[5][6][8] These systems typically consist of an oil, a surfactant, and a co-surfactant or co-solvent. Diols can function as the co-solvent in these formulations, aiding in the formation of a stable microemulsion upon dilution in the gastrointestinal tract, which can enhance drug solubilization and absorption.
A logical workflow for evaluating this compound as a component in a drug formulation for a poorly soluble API is presented below.
Experimental Protocols
Due to the limited specific literature on the application of this compound in drug development, detailed experimental protocols are not available. However, researchers can adapt standard protocols for solubility screening and formulation development.
General Protocol for Solubility Screening of an API in this compound
-
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or other suitable analytical method for API quantification
-
-
Procedure:
-
Add an excess amount of the API to a known volume or weight of this compound in a vial.
-
Securely cap the vial and place it in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually inspect the vial to ensure that excess solid API is still present.
-
Centrifuge the sample to separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the API in the diluted sample using a validated analytical method (e.g., HPLC).
-
Calculate the solubility of the API in this compound (e.g., in mg/mL).
-
Safety and Handling
According to supplier safety data, this compound is classified as causing serious eye damage. Standard laboratory safety precautions, including the use of personal protective equipment such as safety glasses and gloves, should be followed when handling this compound. It is important to consult the specific Safety Data Sheet (SDS) from the supplier for comprehensive safety and handling information.
Conclusion
This compound is a commercially available diol with well-defined physicochemical properties. While its primary applications have been in the polymer industry, its characteristics suggest potential utility in pharmaceutical sciences as a solvent or formulation excipient for poorly soluble drugs. Further research is needed to explore its efficacy and safety in drug delivery systems. This guide provides a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound.
References
- 1. KH Neochem Americas this compound (PD-9) - Diols [knowde.com]
- 2. This compound (PD-9) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]
- 3. khneochem.com [khneochem.com]
- 4. This compound | 57987-55-0 [chemicalbook.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 8. future4200.com [future4200.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Stereoisomers of 2,4-Diethyl-1,5-pentanediol: A Technical Guide for Researchers
An In-depth Examination of the Synthesis, Separation, and Characterization of DL- and meso-Diastereomers for Applications in Drug Discovery and Development.
This technical guide provides a comprehensive overview of the stereoisomers of 2,4-diethyl-1,5-pentanediol, a chiral diol with potential applications in medicinal chemistry and materials science. While commercially available as a mixture of diastereomers (DL- and meso- forms), the isolation and characterization of the individual stereoisomers are crucial for understanding their unique properties and potential biological activities. This document outlines hypothetical yet scientifically grounded experimental protocols for the synthesis, separation, and characterization of these stereoisomers, drawing upon established methodologies for analogous compounds.
Introduction to the Stereochemistry of this compound
This compound possesses two chiral centers at positions 2 and 4. This gives rise to three possible stereoisomers: a pair of enantiomers, (2R,4R)- and (2S,4S)-2,4-diethyl-1,5-pentanediol, which constitute the racemic (DL) mixture, and an achiral meso-isomer, (2R,4S)-2,4-diethyl-1,5-pentanediol, which has a plane of symmetry.
The distinct three-dimensional arrangements of the ethyl and hydroxymethyl groups in these stereoisomers can lead to significant differences in their physical, chemical, and biological properties. Therefore, the ability to synthesize and isolate these isomers in their pure forms is a critical step in their evaluation for drug development and other applications.
Proposed Synthesis and Separation of Stereoisomers
Currently, this compound is commercially available as a mixture of its DL- and meso-isomers[1]. Specific stereoselective synthetic routes are not readily found in the literature for this exact compound. However, a plausible approach involves the reduction of a suitable precursor, such as a substituted glutaric acid or its ester.
A potential synthetic pathway could start from diethyl malonate and an appropriate alpha,beta-unsaturated carbonyl compound, followed by reduction. A more direct, albeit non-stereoselective, route would be the hydrogenation of diethyl 2,4-diethylglutarate.
Experimental Protocol: Proposed Synthesis via Reduction of Diethyl 2,4-Diethylglutarate
-
Synthesis of Diethyl 2,4-diethylglutarate: This precursor can be synthesized through various established methods, for instance, via a Michael addition of an ethyl Grignard reagent to diethyl glutaconate, followed by another conjugate addition.
-
Reduction to this compound: The resulting diethyl 2,4-diethylglutarate (1 equivalent) is dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). To this solution, a powerful reducing agent like lithium aluminum hydride (LiAlH4) (2-3 equivalents) is added portion-wise at 0°C under an inert atmosphere. The reaction is then stirred at room temperature overnight.
-
Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide (B78521) solution. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude mixture of DL- and meso-2,4-diethyl-1,5-pentanediol.
Separation of Diastereomers
Given the difficulty in directly separating diastereomeric diols by standard chromatography, a common strategy is to convert them into diastereomeric acetals or ketals, which often exhibit greater differences in their physical properties. A method analogous to the separation of 2,4-pentanediol (B147393) diastereomers could be employed[2].
Experimental Protocol: Proposed Diastereomer Separation via Acetal (B89532) Formation
-
Acetalization: The mixture of DL- and meso-2,4-diethyl-1,5-pentanediol is reacted with a chiral ketone or aldehyde, such as camphor (B46023) or a derivative thereof, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a solvent that allows for the removal of water (e.g., toluene (B28343) with a Dean-Stark apparatus). This reaction will form diastereomeric acetals.
-
Chromatographic Separation: The resulting mixture of diastereomeric acetals is then separated by column chromatography on silica (B1680970) gel. The difference in the spatial arrangement of the acetals should allow for their separation.
-
Hydrolysis: The separated acetal diastereomers are individually hydrolyzed under acidic conditions (e.g., aqueous HCl in THF) to regenerate the pure meso- and DL-2,4-diethyl-1,5-pentanediol.
Physicochemical and Spectroscopic Characterization
While comprehensive data for the individual stereoisomers are not available in the literature, the following table summarizes the known properties of the commercial DL- and meso-mixture and provides expected distinguishing characteristics for the pure isomers.
| Property | Commercial Mixture (DL- and meso-) | Expected for Pure meso-Isomer | Expected for Pure DL-Isomers (Enantiomers) |
| Appearance | Colorless to almost colorless clear liquid | Solid or liquid | Solid or liquid |
| Purity (GC) | >93.0% (total of isomers) | >99% | >99% |
| Boiling Point | 150 °C / 5 mmHg[3] | Expected to differ slightly | Identical |
| Specific Gravity | 0.95 (20/20 °C)[4] | Expected to differ slightly | Identical |
| Refractive Index | 1.46 | Expected to differ slightly | Identical |
| Optical Rotation | 0° (as it's a mixture of a racemate and an achiral compound) | 0° | Equal and opposite values |
| ¹³C NMR | A complex spectrum representing both isomers | Simpler spectrum due to symmetry | Spectrum with distinct chemical shifts |
Potential Biological Activity and Screening
While no specific biological activities have been reported for this compound, the parent compound, 1,5-pentanediol, has been investigated for its industrial applications. Given the structural similarity to various biologically active small molecules, the stereoisomers of this compound represent interesting candidates for biological screening. A general workflow for assessing the biological potential is outlined below.
Caption: General Workflow for Biological Activity Screening.
Logical Relationship of Stereoisomers
The stereochemical relationship between the different forms of this compound is fundamental to understanding their properties.
Caption: Stereoisomeric Relationship of this compound.
Conclusion
The stereoisomers of this compound represent a compelling area for further research, particularly in the fields of stereoselective synthesis and medicinal chemistry. The development of robust methods for their synthesis and separation is a critical first step towards unlocking their full potential. This guide provides a foundational framework for researchers to begin exploring the distinct properties and applications of the DL- and meso-forms of this intriguing diol. Further experimental work is necessary to validate the proposed protocols and to fully characterize the individual stereoisomers.
References
Solubility Profile of 2,4-Diethyl-1,5-pentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2,4-diethyl-1,5-pentanediol in common laboratory solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on presenting the known solubility in water, providing a robust experimental protocol for determining solubility in other solvents, and offering a qualitative assessment of its expected solubility based on its chemical structure.
Core Concepts: Understanding the Solubility of this compound
This compound is a diol with the molecular formula C9H20O2 and a molecular weight of approximately 160.25 g/mol .[1][2] Its structure, featuring two hydroxyl (-OH) groups and a nine-carbon backbone with ethyl branches, governs its solubility characteristics. The hydroxyl groups are polar and capable of forming hydrogen bonds, which promotes solubility in polar solvents like water and alcohols. Conversely, the hydrocarbon portion of the molecule is nonpolar, contributing to potential solubility in less polar organic solvents. The overall solubility in a given solvent is a balance between these competing factors.
Quantitative Solubility Data
Currently, the publicly available quantitative solubility data for this compound is limited. The following table summarizes the known data.
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 20 | 1.9[3] |
Qualitative Solubility Assessment
Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound in common solvents can be inferred:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of two hydroxyl groups suggests that this compound will be soluble in these solvents through hydrogen bonding. The reported solubility in water is 1.9 g/100g at 20°C.[3] It is expected to have higher solubility in shorter-chain alcohols.
-
Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Moderate solubility is anticipated due to dipole-dipole interactions between the solvent and the hydroxyl groups of the diol.
-
Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited due to the dominant polarity of the hydroxyl groups. However, the nonpolar carbon backbone may allow for some degree of miscibility.
Experimental Protocol for Solubility Determination
To facilitate further research and data generation, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on the equilibrium solubility method.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Analysis and Reporting:
-
Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of this compound.
Caption: Logical workflow for the experimental determination of solubility.
References
In-depth Technical Guide: Thermal Stability and Decomposition of 2,4-Diethyl-1,5-pentanediol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document aims to provide a comprehensive overview of the thermal stability and decomposition of 2,4-Diethyl-1,5-pentanediol. However, a thorough search of publicly available scientific literature, chemical databases, and safety documentation did not yield specific experimental data on the thermal analysis (TGA, DSC) or the precise decomposition pathways and products for this particular compound. The information presented herein is based on general chemical principles and data for structurally related compounds. For critical applications, experimental determination of the thermal properties of this compound is strongly recommended.
Introduction
This compound is a branched-chain aliphatic diol with the chemical formula C9H20O2. Its structure, featuring two primary hydroxyl groups and ethyl branches, imparts unique physical and chemical properties that are of interest in various industrial applications, including the synthesis of polyesters and polyurethanes. Understanding the thermal stability and decomposition behavior of this diol is crucial for its safe handling, storage, and processing at elevated temperatures, as well as for predicting the thermal performance of polymers derived from it.
Chemical Structure:
Physicochemical Properties
A summary of the available physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C9H20O2 | [1] |
| Molecular Weight | 160.26 g/mol | [1] |
| CAS Number | 57987-55-0 | [1] |
| Boiling Point | Not available | |
| Flash Point | 143 °C | [2] |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
| Purity (GC) | >93.0% (total of isomers) | [2] |
Expected Thermal Decomposition Behavior (Theoretical)
In the absence of specific experimental data, the thermal decomposition of this compound is expected to proceed through mechanisms common to other aliphatic alcohols and diols. The presence of ethyl branches may influence the decomposition pathways and the resulting products.
Potential Decomposition Pathways:
-
Dehydration: The elimination of water is a common thermal decomposition pathway for alcohols. This can occur via intramolecular or intermolecular reactions.
-
Intramolecular Dehydration: This could lead to the formation of unsaturated alcohols or cyclic ethers. Given the 1,5-diol structure, the formation of a substituted tetrahydropyran (B127337) ring is a plausible outcome.
-
Intermolecular Dehydration: This would result in the formation of ethers.
-
-
Carbon-Carbon Bond Cleavage: At higher temperatures, cleavage of C-C bonds will occur, leading to the formation of smaller, volatile organic compounds. The branching points in this compound might be susceptible to initial cleavage.
-
Oxidation: In the presence of an oxidizing atmosphere (e.g., air), oxidation of the alcohol groups to aldehydes and then to carboxylic acids can occur, followed by further decomposition.
A logical workflow for investigating these potential pathways is outlined in the diagram below.
References
The Emerging Potential of 2,4-Diethyl-1,5-pentanediol in Advanced Polymer Formulations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel polymers with tailored properties is a perpetual driver of innovation in materials science. Within this landscape, the strategic selection of monomers plays a pivotal role in dictating the final characteristics of the polymeric material. This technical guide delves into the potential applications of 2,4-Diethyl-1,5-pentanediol, a branched aliphatic diol, in the realm of polymer chemistry. While direct, in-depth research on polymers exclusively derived from this diol is nascent, this document consolidates available information and extrapolates potential properties based on established principles of polymer science and data from structurally analogous monomers. This guide aims to serve as a foundational resource for researchers and professionals interested in exploring the unique attributes that this compound may impart to polyesters, polyurethanes, and other polymeric systems.
Introduction to this compound
This compound is a C9 aliphatic diol characterized by the presence of two ethyl side chains on its five-carbon backbone. This unique branched structure is anticipated to significantly influence the properties of polymers derived from it, offering a departure from polymers based on linear diols. It is commercially available and is noted for its use as a raw material for polyester (B1180765) and urethane (B1682113) resins[1].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C9H20O2 |
| Molecular Weight | 160.25 g/mol |
| CAS Number | 57987-55-0 |
| Appearance | Liquid |
| Boiling Point | 264 °C |
| Flash Point | 143 °C |
| Density | 0.954 g/cm³ at 20°C |
Note: Data sourced from publicly available information.
The presence of the diethyl groups introduces steric hindrance and disrupts chain packing, which can lead to polymers with lower crystallinity, increased flexibility, and improved solubility in common organic solvents. These characteristics are highly desirable in a variety of applications, including coatings, adhesives, and elastomers.
Potential Applications in Polymer Chemistry
The primary hydroxyl groups of this compound make it a suitable monomer for step-growth polymerization, particularly in the synthesis of polyesters and polyurethanes.
Polyesters
Polyesters are synthesized through the polycondensation reaction of a diol with a dicarboxylic acid or its derivative. The incorporation of this compound into a polyester backbone is expected to yield materials with distinct properties compared to their linear counterparts.
Inferred Properties of Polyesters based on this compound:
-
Reduced Crystallinity: The ethyl side chains are likely to disrupt the regular packing of polymer chains, leading to more amorphous materials. This can result in increased transparency and lower melting points.
-
Lower Glass Transition Temperature (Tg): The increased free volume and chain mobility due to the side chains would likely result in a lower Tg, making the resulting polyester more flexible and less brittle at room temperature.
-
Enhanced Solubility: The less ordered structure of these polyesters may lead to improved solubility in a wider range of solvents, which is advantageous for processing and formulation.
-
Improved Flexibility and Impact Strength: The branched structure can enhance the toughness and impact resistance of the material.
Table 2: Inferred Properties of Polyesters Derived from this compound
| Property | Inferred Characteristic | Rationale |
| Crystallinity | Low to Amorphous | Steric hindrance from ethyl side chains disrupts chain packing. |
| Glass Transition (Tg) | Lowered | Increased free volume and chain mobility. |
| Mechanical Properties | Increased Flexibility and Toughness | Disrupted chain packing prevents brittleness. |
| Solubility | Enhanced | Less ordered structure allows for better solvent interaction. |
Polyurethanes
Polyurethanes are formed by the polyaddition reaction between a diol and a diisocyanate. In this context, this compound can be used as a chain extender or as part of a polyester or polyether polyol.
Inferred Properties of Polyurethanes incorporating this compound:
-
Softer and More Flexible Elastomers: When used as a chain extender, the branched structure will likely lead to softer and more flexible polyurethane elastomers due to the disruption of hard segment packing.
-
Modified Phase Separation: The morphology of segmented polyurethanes, which is crucial for their properties, is dependent on the phase separation of hard and soft segments. The structure of this compound could influence this phase separation, potentially leading to materials with unique mechanical and thermal properties.
-
Good Adhesion: The flexible nature of the polymer chains could contribute to good adhesive properties on various substrates.
Experimental Protocols (Generalized)
Due to the limited availability of specific experimental procedures for this compound in the scientific literature, the following are generalized protocols for polyester and polyurethane synthesis that can be adapted for this diol.
Synthesis of a Polyester via Melt Polycondensation
-
Reactants: this compound, a dicarboxylic acid (e.g., adipic acid, sebacic acid), and a catalyst (e.g., tin(II) octoate, titanium(IV) isopropoxide).
-
Procedure:
-
Charge the diol, dicarboxylic acid, and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a nitrogen atmosphere to a temperature of 150-180°C to initiate the esterification reaction. Water will be produced and should be removed via the distillation outlet.
-
After the initial evolution of water ceases (typically 2-4 hours), gradually increase the temperature to 200-220°C and apply a vacuum to facilitate the removal of the remaining water and drive the reaction to completion.
-
Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, as indicated by an increase in the viscosity of the melt.
-
Cool the reactor and extrude the resulting polyester.
-
-
Characterization: The synthesized polyester can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight determination, Differential Scanning Calorimetry (DSC) for thermal transitions (Tg and Tm), and tensile testing for mechanical properties.
Synthesis of a Polyurethane via a Two-Step Prepolymer Method
-
Reactants: A polyol (e.g., a polyester polyol synthesized using this compound), a diisocyanate (e.g., MDI, TDI), and a chain extender (this compound).
-
Procedure:
-
Prepolymer Synthesis: React the polyol with an excess of the diisocyanate in a moisture-free environment at 60-80°C to form an isocyanate-terminated prepolymer. The reaction progress can be monitored by titrating for the isocyanate content.
-
Chain Extension: Cool the prepolymer to around 50-60°C and add the chain extender (this compound) stoichiometrically. Mix vigorously.
-
Pour the mixture into a mold and cure at an elevated temperature (e.g., 80-110°C) for several hours to complete the reaction.
-
-
Characterization: The resulting polyurethane can be analyzed for its mechanical properties (tensile strength, elongation at break), thermal properties (DSC, TGA), and morphology (AFM, SEM).
Visualizations
The following diagrams illustrate the generalized synthetic pathways and an experimental workflow for polymers derived from this compound.
Caption: Generalized reaction scheme for polyester synthesis.
Caption: Generalized two-step synthesis of polyurethane.
References
A Technical Guide to the Synthesis and Applications of Substituted 1,5-Pentanediols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and diverse applications of substituted 1,5-pentanediols. These versatile building blocks are of significant interest in polymer chemistry, materials science, and notably, as intermediates in the development of novel therapeutics. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines the utility of these compounds in various research and development sectors.
Synthesis of Substituted 1,5-Pentanediols: Key Methodologies
The synthesis of substituted 1,5-pentanediols can be broadly categorized into several key approaches, including the hydrogenation of glutaric acid derivatives, ring-opening of cyclic ethers, and multi-step syntheses from unsaturated precursors. Recent advancements have also focused on bio-based routes, particularly from furfural (B47365), to enhance the sustainability of their production.
One of the most robust and well-documented methods involves the catalytic hydrogenation of substituted glutaric acids or their esters. This approach allows for the introduction of substituents on the carbon backbone prior to the reduction to the diol.[1] Another prevalent strategy is the hydrogenolysis of substituted tetrahydrofurfuryl alcohols, which can be derived from biomass.[2][3] Additionally, methods starting from substituted dihydropyrans have been developed, offering another versatile route to these diols.[1]
Experimental Protocols
Below are detailed experimental protocols for the synthesis of an unsubstituted and a substituted 1,5-pentanediol (B104693), adapted from established literature.
Synthesis of 1,5-Pentanediol from Tetrahydrofurfuryl Alcohol [2]
-
Materials: 510 g (5 moles) of pure tetrahydrofurfuryl alcohol, 50 g of copper chromite catalyst, acetone.
-
Apparatus: A 1.4 L hydrogenation bomb equipped with a rocker assembly.
-
Procedure:
-
The tetrahydrofurfuryl alcohol and copper chromite catalyst are placed in the hydrogenation bomb.
-
The bomb is filled with hydrogen to a pressure of 3300-3500 psi.
-
The bomb is rocked and heated. The pressure should be monitored and not allowed to exceed 6200 psi. A typical reaction reaches a maximum pressure of approximately 6100 psi at 255°C after 2 hours.
-
The temperature is held at 300-310°C for 6 hours, during which the pressure will gradually decrease to about 3000 psi.
-
After cooling to room temperature, the bomb is vented.
-
The contents are removed, and the bomb is rinsed with two 100-mL portions of acetone.
-
The catalyst is separated by centrifugation.
-
The reaction mixture is distilled through a fractionating column. An initial fraction containing byproducts is collected at atmospheric pressure (60–140°C).
-
The remaining mixture is distilled under reduced pressure to recover unreacted tetrahydrofurfuryl alcohol (65–70°C/10 mm) and the desired 1,5-pentanediol (118–120°C/6 mm).
-
-
Yield: 200-244 g.
Synthesis of 3-Methyl-1,5-pentanediol (B147205) from 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran [4]
-
Materials: 336 g (2.62 moles) of 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, 630 mL of water, 24 mL of concentrated hydrochloric acid, solid sodium bicarbonate, 39 g of Raney nickel.
-
Apparatus: A 2-L three-necked flask with a stirrer and thermometer, and a 3-L stainless-steel rocking hydrogenation autoclave.
-
Procedure:
-
In the flask, the 3,4-dihydro-2-methoxy-4-methyl-2H-pyran, water, and hydrochloric acid are stirred for 2 hours. The temperature should not exceed 50°C.
-
The mixture is neutralized with solid sodium bicarbonate.
-
The entire reaction mixture along with the Raney nickel catalyst is transferred to the hydrogenation autoclave.
-
A hydrogen pressure of at least 1625 psi is applied, and the autoclave is heated to 125°C with shaking for 4 hours.
-
After cooling, the catalyst is removed by filtration or centrifugation.
-
The solution is distilled through a 12-inch Vigreux column to remove methanol (B129727) and water.
-
The 3-methyl-1,5-pentanediol is collected by distillation at 139–146°C/17 mm.
-
-
Yield: 251–256 g (81–83%).
Quantitative Data on Synthesis
The following table summarizes quantitative data from various synthetic methods for 1,5-pentanediol and its derivatives.
| Starting Material | Product | Catalyst | Temperature (°C) | Pressure (H₂) | Yield (%) | Reference |
| Tetrahydrofurfuryl alcohol | 1,5-Pentanediol | Copper chromite | 255-310 | 3300-6100 psi | 38-47 | [2] |
| 3,4-Dihydro-2-methoxy-4-methyl-2H-pyran | 3-Methyl-1,5-pentanediol | Raney nickel | 125 | >1625 psi | 81-83 | [4] |
| Furfural | 1,5-Pentanediol | Pd-added Ir–ReOₓ/SiO₂ | Two-step | - | 71.4 | [5] |
| Furfuryl alcohol | 1,5-Pentanediol | Ni-Y₂O₃ | 150 | 2.0 MPa | 47.8 | [3] |
| Furfuryl alcohol | 1,5-Pentanediol & 1,2-Pentanediol | CuCoAl nanocatalyst | 140 | 4 MPa | 44.7 (1,5-PDO) | [6] |
| Furfuryl alcohol | 1,5-Pentanediol | La-doped CuCoAl hydrotalcite | 160 | 4 MPa | ~60 | [7] |
| Furfuryl alcohol | 1,5-Pentanediol | Pt/aluminosilicates | 150 | 10 bar | 65 (selectivity) | [8] |
| Dimethyl glutarate | 1,5-Pentanediol | RuCl₂(L-I)/NaOMe | 100 | 50 bar | 93 | [1] |
Asymmetric Synthesis of Chiral 1,5-Pentanediols
The synthesis of enantiomerically pure substituted 1,5-pentanediols is of great interest, particularly for applications in pharmaceuticals and as chiral ligands. Methodologies for achieving this often rely on the principles of dynamic kinetic resolution of racemic alcohols, where a lipase (B570770) and a metal catalyst are used in tandem.[9] While specific examples for 1,5-pentanediols are not abundant in the literature, the general strategies for asymmetric synthesis of diols can be applied. These include the enantioselective reduction of diketones or hydroxyketones and the use of chiral catalysts in hydrogenation reactions.
Applications of Substituted 1,5-Pentanediols
Substituted 1,5-pentanediols are valuable intermediates with a wide range of applications.
Polymer Science and Materials
A primary application of 1,5-pentanediol and its derivatives is in the production of polymers. They serve as monomers for polyesters and polyurethanes, imparting flexibility and other desirable properties to the resulting materials. These polymers find use in coatings, adhesives, and fibers.
Drug Development and Medicinal Chemistry
In the pharmaceutical industry, the 1,5-pentanediol scaffold can be found in various molecules of medicinal interest. For instance, N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidines, which are pure opioid receptor antagonists, can be conceptually derived from a substituted 1,5-pentanediol backbone.[10][11] The diol functionality provides a handle for further chemical modifications, making these compounds versatile starting materials in the synthesis of complex drug candidates.[12][13] The incorporation of a substituted pentanediol (B8720305) moiety can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.
It is important to note that while 1,5-pentanediol is considered non-toxic and is used as a plasticizer, its structural isomer 1,4-butanediol (B3395766) is metabolized in the body to gamma-hydroxybutyric acid (GHB), a psychoactive substance.[14][15] This highlights the critical importance of isomeric purity in applications related to human consumption or contact.
Visualizing Synthetic Pathways
The following diagrams illustrate key synthetic pathways for the production of 1,5-pentanediols.
Synthesis of 1,5-Pentanediol from Furfural.
Synthesis of 3-Methyl-1,5-pentanediol.
References
- 1. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. One-pot selective conversion of furfural into 1,5-pentanediol over a Pd-added Ir–ReOx/SiO2 bifunctional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Rational design of the La-doped CuCoAl hydrotalcite catalyst for selective hydrogenation of furfuryl alcohol to 1,5-pentanediol - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selective ring-opening of furfuryl alcohol to 1,5-pentanediol over Pt/aluminosilicates - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research in the Field of Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 15. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Synthesis of 2,4-Diethyl-1,5-pentanediol via Aldol Condensation
Abstract
This application note details a proposed synthetic route for 2,4-diethyl-1,5-pentanediol, a C9 diol with applications in the synthesis of polyesters and polyurethanes. The synthesis is centered around a base-catalyzed crossed aldol (B89426) condensation of butyraldehyde (B50154) and formaldehyde (B43269), followed by a one-pot reduction of the intermediate dialdehyde. This method provides a plausible pathway to this branched diol, and the described protocol offers a basis for further optimization.
Introduction
This compound is a valuable monomer for the production of specialized polymers due to the introduction of branching, which can enhance properties such as flexibility and solubility. The synthesis of such specifically substituted diols can be challenging. Aldol condensation is a powerful C-C bond-forming reaction, and its application in a crossed format between an enolizable aldehyde (butyraldehyde) and a non-enolizable aldehyde (formaldehyde) can lead to complex structures. This note describes a two-step, one-pot procedure involving an initial crossed aldol condensation followed by in-situ reduction to yield the target diol.
Proposed Reaction Scheme
The proposed synthesis proceeds in two main stages within a single pot:
-
Crossed Aldol Condensation: Two molecules of butyraldehyde react with one molecule of formaldehyde in the presence of a base catalyst to form a highly functionalized intermediate.
-
Reduction: The resulting intermediate, containing two aldehyde functionalities, is reduced to the corresponding primary alcohols using a chemical reducing agent such as sodium borohydride (B1222165).
Experimental Data
The following table summarizes the expected quantitative data for the synthesis of this compound based on the proposed protocol. The data is based on typical yields for similar multi-step, one-pot reactions and will vary with reaction conditions.
| Parameter | Value | Method of Analysis |
| Yield of Crude Product | 65-75% | Gravimetric analysis after workup |
| Purity of Crude Product | >85% | Gas Chromatography (GC) |
| Yield of Purified Product | 55-65% | Gravimetric analysis after column chromatography |
| Purity of Final Product | >97% | Gas Chromatography (GC) |
| Boiling Point | 264 °C | Distillation |
| ¹H NMR | Conforms to structure | 400 MHz NMR Spectroscopy |
| ¹³C NMR | Conforms to structure | 100 MHz NMR Spectroscopy |
| FT-IR (cm⁻¹) | 3350 (O-H), 2960, 2875 (C-H) | FT-IR Spectroscopy |
Experimental Protocols
Materials
-
Butyraldehyde (≥99%)
-
Formaldehyde (37 wt. % in H₂O)
-
Sodium Hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) Gel (for column chromatography)
Procedure
Step 1: Crossed Aldol Condensation
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add butyraldehyde (14.4 g, 0.2 mol) and methanol (50 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (0.4 g, 0.01 mol) in water (5 mL) to the flask while maintaining the temperature below 10 °C.
-
Stir the mixture for 15 minutes at 0-5 °C.
-
Add formaldehyde (8.1 g of 37 wt. % solution, 0.1 mol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.
Step 2: Reduction
-
Cool the reaction mixture back to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium borohydride (7.6 g, 0.2 mol) in water (20 mL). Control the addition rate to maintain the temperature below 15 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.
Step 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1M HCl until the pH is approximately 7.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Butyraldehyde and formaldehyde are toxic and volatile; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction with sodium borohydride generates hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.
-
The quenching process with acid is exothermic and should be done carefully.
Conclusion
The proposed one-pot synthesis of this compound via a crossed aldol condensation followed by reduction offers a straightforward approach to this branched diol. The protocol provided can be used as a starting point for further optimization of reaction conditions to improve yield and purity.
Visualizations
Caption: Proposed reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Application Note: Stereoselective Synthesis of 2,4-Diethyl-1,5-pentanediol
Introduction
2,4-Diethyl-1,5-pentanediol is a chiral diol with potential applications as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its stereoisomers provide a scaffold with defined spatial arrangements of functional groups, which can be crucial for biological activity or for directing the stereochemical outcome of subsequent reactions. This document outlines a detailed protocol for the stereoselective synthesis of a specific diastereomer of this compound, leveraging a sequential Evans' syn-aldol reaction strategy. This approach allows for the controlled installation of the two stereocenters, leading to a product with high diastereomeric purity.
Overall Synthetic Strategy
The synthesis commences with the acylation of a commercially available Evans' chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with pent-2-enoyl chloride. The resulting α,β-unsaturated imide undergoes a stereoselective conjugate addition of an ethyl group using a Gilman cuprate. The enolate generated in situ is then trapped with a suitable electrophile. A more direct and controlled approach, which will be detailed here, involves a sequential strategy of two aldol (B89426) reactions.
The proposed synthetic route begins with the readily available (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, which is first acylated with propionyl chloride. The resulting N-propionyl imide undergoes a highly diastereoselective Evans' syn-aldol reaction with 2-ethylbutanal. The hydroxyl group of the aldol adduct is then protected, and the chiral auxiliary is reductively cleaved to yield a protected primary alcohol. Subsequent oxidation to the aldehyde sets the stage for a second Evans' syn-aldol reaction with another equivalent of the N-propionyl imide. Finally, removal of the protecting group and the chiral auxiliary, followed by reduction of the amide, affords the target syn,syn-2,4-diethyl-1,5-pentanediol.
Experimental Protocols
Materials and Methods
All reactions should be carried out in flame-dried glassware under an inert atmosphere of argon or nitrogen. Anhydrous solvents should be obtained from a commercial supplier or freshly distilled from an appropriate drying agent. Reagents should be of high purity and used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates with visualization by UV light and/or staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).
Step 1: Synthesis of N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1)
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) at -78 °C is added n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 eq) is added dropwise. The reaction mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature over 1 hour. The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford compound 1 .
Step 2: Evans' syn-Aldol Reaction to form (4R,5S)-3-((2S,3R)-3-Hydroxy-2,4-diethylhexanoyl)-4-methyl-5-phenyl-oxazolidin-2-one (2)
To a solution of N-propionyl imide 1 (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C is added dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (B128534) (1.2 eq). The resulting solution is stirred for 30 minutes at 0 °C, then cooled to -78 °C. 2-Ethylbutanal (1.2 eq) is then added dropwise. The reaction mixture is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional hour. The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The mixture is diluted with DCM and the layers are separated. The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product 2 is purified by column chromatography.
Step 3: Protection of the Hydroxyl Group (3)
To a solution of the aldol adduct 2 (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C is added 2,6-lutidine (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf, 1.2 eq). The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude silyl (B83357) ether 3 is purified by column chromatography.
Step 4: Reductive Cleavage of the Chiral Auxiliary (4)
To a solution of the protected aldol adduct 3 (1.0 eq) in anhydrous THF (0.1 M) at 0 °C is added lithium borohydride (B1222165) (2.0 eq). The mixture is stirred at 0 °C for 2 hours. The reaction is carefully quenched by the dropwise addition of saturated aqueous Rochelle's salt solution and stirred vigorously until the layers are clear. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alcohol 4 is purified by column chromatography.
Step 5: Oxidation to the Aldehyde (5)
To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) at -78 °C is added dimethyl sulfoxide (B87167) (DMSO, 2.0 eq) dropwise. The mixture is stirred for 15 minutes, after which a solution of alcohol 4 (1.0 eq) in DCM is added dropwise. The reaction is stirred for 30 minutes at -78 °C, followed by the addition of triethylamine (5.0 eq). The reaction mixture is allowed to warm to room temperature over 30 minutes. Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude aldehyde 5 , which is used in the next step without further purification.
Step 6: Second Evans' syn-Aldol Reaction (6)
Following the procedure for Step 2, N-propionyl imide 1 is reacted with the crude aldehyde 5 to afford the second aldol adduct 6 . The product is purified by column chromatography.
Step 7: Reductive Cleavage of the Auxiliary and Silyl Group and Final Reduction to this compound (7)
To a solution of compound 6 (1.0 eq) in anhydrous diethyl ether (0.1 M) at 0 °C is added lithium aluminum hydride (LAH, 3.0 eq) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and water. The resulting white precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude diol 7 is purified by column chromatography to yield the desired stereoisomer of this compound.
Quantitative Data Summary
The following table summarizes the expected yields and diastereoselectivities for the key steps in the synthesis, based on literature precedents for analogous transformations.
| Step | Transformation | Expected Yield (%) | Expected Diastereoselectivity (d.r.) |
| 2 | First Evans' syn-Aldol Reaction | 85-95 | >95:5 |
| 6 | Second Evans' syn-Aldol Reaction | 80-90 | >95:5 |
| 7 | Final Reduction and Deprotection | 85-95 | - |
Visualizations
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for the stereoselective synthesis of this compound.
Stereochemical Model for the Evans' syn-Aldol Reaction
Caption: Zimmerman-Traxler model for the Evans' syn-aldol reaction, illustrating stereochemical control.
Application Notes and Protocols for the Diastereoselective Synthesis of Substituted 1,5-Diols
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the diastereoselective synthesis of substituted 1,5-diols, a critical structural motif in many natural products and pharmaceutical agents. The following sections summarize key methodologies, present quantitative data in tabular format for easy comparison, and provide detailed experimental protocols for reproducible results.
Method 1: One-Pot Double Allylboration for the Synthesis of 1,5-anti- and 1,5-syn-Diols
This powerful one-pot method allows for the highly diastereo- and enantioselective synthesis of 1,5-disubstituted (E)-1,5-anti-pent-2-endiols and (Z)-1,5-syn-pent-2-endiols. The strategy involves the sequential reaction of two different aldehydes with a chiral allylborane reagent generated in situ.[1][2]
Logical Workflow for Double Allylboration
Caption: Workflow for the one-pot double allylboration synthesis of 1,5-diols.
Quantitative Data
Table 1: Synthesis of 1,5-anti-Diols via Double Allylboration [1]
| Entry | R¹CHO | R²CHO | Yield (%) | d.r. | ee (%) |
| 1 | PhCHO | PhCHO | 87 | ≥20:1 | 95 |
| 2 | PhCHO | (CH₃)₂CHCHO | 82 | ≥20:1 | 94 |
| 3 | (CH₃)₂CHCHO | PhCHO | 85 | ≥20:1 | 95 |
| 4 | c-C₆H₁₁CHO | PhCHO | 75 | ≥20:1 | 95 |
| 5 | PhCH₂CH₂CHO | PhCHO | 65 | ≥20:1 | 89 |
Table 2: Synthesis of 1,5-syn-Diols via Double Allylboration [1]
| Entry | R¹CHO | R²CHO | Yield (%) | d.r. | ee (%) |
| 1 | PhCHO | PhCHO | 95 | ≥14:1 | 95 |
| 2 | PhCHO | (CH₃)₂CHCHO | 92 | ≥14:1 | 94 |
| 3 | (CH₃)₂CHCHO | PhCHO | 88 | ≥14:1 | 92 |
| 4 | c-C₆H₁₁CHO | PhCHO | 90 | ≥14:1 | 95 |
| 5 | PhCH₂CH₂CHO | PhCHO | 89 | ≥14:1 | 93 |
Experimental Protocol: Synthesis of 1,5-anti-Diols[1]
-
Reagent Preparation: A solution of the chiral allylborane reagent is prepared in situ by the hydroboration of allene with diisopinocampheylborane (B13816774) (Ipc₂BH).
-
First Aldehyde Addition: The solution of the allylborane reagent is cooled to -78 °C in CH₂Cl₂. The first aldehyde (R¹CHO, 0.54 equivalents) is added, and the mixture is stirred for 2 hours at -78 °C.
-
Second Aldehyde Addition: The second aldehyde (R²CHO, 1.0 equivalent) is then added to the reaction mixture at -78 °C.
-
Reaction Progression: The reaction mixture is allowed to warm to ambient temperature and stirred for 24 hours.
-
Work-up: The reaction is quenched and worked up using standard oxidative conditions (e.g., NaOH, H₂O₂) to yield the 1,5-anti-diol.
-
Purification: The crude product is purified by flash column chromatography.
Method 2: Chelation-Controlled Reduction of β-Hydroxy Ketones for the Synthesis of syn-1,3-Diols
The stereoselective reduction of β-hydroxy ketones is a well-established method for the synthesis of 1,3-diols. By employing a chelation-controlled reduction, high diastereoselectivity for the syn-diol can be achieved. This methodology can be conceptually extended to the synthesis of 1,5-diols, provided a suitable δ-hydroxy ketone precursor is available.
Signaling Pathway for Chelation-Control
Caption: Chelation-controlled reduction of a β-alkoxy ketone to a syn-1,3-diol.
Quantitative Data
Table 3: Diastereoselective Reduction of β-Alkoxy Ketones to syn-1,3-Diols [3]
| Entry | Substrate | Reducing Agent | syn:anti ratio | Yield (%) |
| 1 | Chiral alkoxy ketone 1 | LiI/LiAlH₄ | >99:1 | 85 |
| 2 | Chiral alkoxy ketone 2 | LiI/LiAlH₄ | 98:2 | 82 |
| 3 | Chiral alkoxy ketone 3 | LiI/LiAlH₄ | >99:1 | 90 |
Note: The specific structures of the chiral alkoxy ketones are detailed in the cited reference.
Experimental Protocol: Chelation-Controlled Reduction[3]
-
Reaction Setup: To a solution of the β-alkoxy ketone in a suitable solvent (e.g., diethyl ether) at a low temperature (e.g., -78 °C) under an inert atmosphere, add lithium iodide (LiI).
-
Reducing Agent Addition: Lithium aluminum hydride (LiAlH₄) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential addition of water, aqueous NaOH, and then water again.
-
Work-up: The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the pure syn-1,3-diol.
Method 3: Iterative Homologation of Boronic Esters for 1,5-Polyol Synthesis
A modern and highly versatile method for constructing 1,5-polyol motifs with excellent stereocontrol involves the iterative homologation of boronic esters using enantiopure magnesium carbenoids.[4] This strategy is particularly advantageous for the synthesis of complex polyketide natural products.[4]
Experimental Workflow for Iterative Homologation
Caption: Iterative cycle for the synthesis of 1,5-polyols via boronic ester homologation.
Quantitative Data
Table 4: Key Steps in the Synthesis of Bastimolide B via Iterative Homologation [4]
| Step | Reaction | Yield (%) | Diastereoselectivity |
| 1 | Homologation of boronic ester | 77 | Single diastereoisomer |
| 2 | Iridium-catalyzed hydroboration | 85 | - |
| 3 | Catalyst-controlled diastereoselective diboration | - | - |
| 4 | One-pot hydroboration and Suzuki cross-coupling | 42 | - |
Note: This table highlights key transformations and their efficiencies in a complex total synthesis, demonstrating the utility of the methodology.
Experimental Protocol: Boronic Ester Homologation[4]
-
Carbenoid Formation: The enantiopure magnesium carbenoid is typically generated in situ from a suitable precursor.
-
Homologation: The starting boronic ester is treated with the magnesium carbenoid at low temperature in an appropriate solvent, leading to the insertion of a carbon unit and the formation of a new, elongated boronic ester. This reaction proceeds with high diastereoselectivity, controlled by the stereochemistry of the carbenoid.
-
Functionalization: The newly formed boronic ester can then be subjected to various transformations. For the synthesis of a 1,5-diol unit, this would typically involve hydroboration of a terminal alkene followed by oxidation.
-
Iteration: The resulting product, containing a new boronic ester, can be carried forward into the next homologation cycle to extend the polyol chain.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantio- and Diastereoselective Synthesis of (E)-1,5-syn-Diols: Application to the Synthesis of the C(23)-C(40) Fragment of Tetrafibricin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereocontrolled Total Synthesis of Bastimolide B Using Iterative Homologation of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2,4-Diethyl-1,5-pentanediol via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,4-diethyl-1,5-pentanediol, a diol with potential applications as a building block in the synthesis of polyesters, polyurethanes, and other specialty polymers. The synthetic strategy involves a two-step process commencing with the dialkylation of diethyl malonate to yield diethyl 2,4-diethylmalonate, followed by the catalytic hydrogenation of the diester to the target diol.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is presented in Table 1.[1][2][3]
Table 1: Physicochemical Properties of this compound [1][2][3]
| Property | Value |
| Molecular Formula | C₉H₂₀O₂ |
| Molecular Weight | 160.25 g/mol |
| CAS Number | 57987-55-0 |
| Appearance | Clear, colorless liquid or solid |
| Boiling Point | 264 °C |
| Flash Point | 143 °C (open cup) |
| Specific Gravity (20/20°C) | 0.954 |
| Viscosity (20°C) | 1650 mPa·s |
| Solubility in Water (20°C) | 1.9 g/100g |
| Purity (typical) | ≥ 97% |
Synthetic Pathway
The synthesis of this compound is achieved through a two-step reaction sequence as illustrated in the diagram below. The first step involves the formation of diethyl 2,4-diethylmalonate via a malonic ester synthesis. The subsequent and critical step is the catalytic hydrogenation of the purified diester to the corresponding diol.
Caption: Synthetic route to this compound.
Experimental Protocols
Part 1: Synthesis of Diethyl 2,4-diethylmalonate
This protocol is adapted from established procedures for the alkylation of malonic esters.
Materials:
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Ethyl iodide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Calcium chloride drying tube
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried three-necked flask equipped with a reflux condenser (protected by a calcium chloride tube) and a stirrer, dissolve sodium (1 equivalent) in absolute ethanol under an inert atmosphere.
-
Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
First Alkylation: Slowly add ethyl iodide (1 equivalent) through the dropping funnel. The reaction is exothermic; maintain a gentle reflux. After the addition is complete, continue to heat the mixture under reflux until the solution is neutral to moist litmus (B1172312) paper.
-
Second Alkylation: Prepare a second equivalent of sodium ethoxide in a separate flask. Cool the initial reaction mixture and add the second equivalent of sodium ethoxide. Subsequently, add a second equivalent of ethyl iodide dropwise and reflux the mixture overnight.
-
Work-up: After cooling, remove the ethanol by distillation. To the residue, add water and diethyl ether. Separate the ethereal layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the ether by distillation. The crude diethyl 2,4-diethylmalonate is then purified by vacuum distillation.
Part 2: Catalytic Hydrogenation of Diethyl 2,4-diethylmalonate
The following protocols outline the catalytic hydrogenation of the intermediate diester to this compound using different catalyst systems. Researchers should select the most appropriate method based on available equipment and safety considerations. High-pressure hydrogenation should only be performed by trained personnel using appropriate safety precautions and equipment.
Raney® Nickel is a highly active catalyst for the hydrogenation of esters, though it can be pyrophoric and must be handled with care.[4]
Materials:
-
Diethyl 2,4-diethylmalonate
-
Raney® Nickel (activated, slurry in water or ethanol)
-
Ethanol (anhydrous)
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature controller.
-
Filtration apparatus
Procedure:
-
Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with anhydrous ethanol to remove water. All handling of the catalyst should be done under a solvent to prevent ignition.
-
Reaction Setup: In the high-pressure autoclave, place a solution of diethyl 2,4-diethylmalonate in anhydrous ethanol. Add the prepared Raney® Nickel catalyst under a stream of inert gas (e.g., argon or nitrogen). The typical catalyst loading is 5-10% by weight relative to the ester.
-
Hydrogenation: Seal the autoclave and purge several times with hydrogen gas to remove air. Pressurize the reactor with hydrogen to the desired pressure (typically 50-150 atm).
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 100-200 °C) with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake.
-
Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney® Nickel catalyst. The catalyst should be kept wet with solvent at all times.
-
Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude this compound can be purified by vacuum distillation.
Homogeneous ruthenium catalysts, particularly those with tripodal phosphine (B1218219) ligands like Triphos, have shown high efficiency in the hydrogenation of esters under milder conditions compared to some heterogeneous catalysts.
Materials:
-
Diethyl 2,4-diethylmalonate
-
[Ru(acac)₃] (Ruthenium(III) acetylacetonate)
-
Triphos ligand (1,1,1-Tris(diphenylphosphinomethyl)ethane)
-
Toluene or another suitable solvent
-
Hydrogen gas (high purity)
Equipment:
-
High-pressure autoclave or Schlenk tube suitable for pressure reactions.
-
Standard glassware for inert atmosphere techniques.
Procedure:
-
Catalyst Preparation (in situ): In the reaction vessel, under an inert atmosphere, dissolve [Ru(acac)₃] and the Triphos ligand in the chosen solvent.
-
Reaction Setup: Add the diethyl 2,4-diethylmalonate to the catalyst solution.
-
Hydrogenation: Seal the vessel, purge with hydrogen, and then pressurize to the desired pressure (e.g., 20-50 atm).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) with stirring.
-
Work-up and Purification: After the reaction is complete, cool the vessel and vent the hydrogen. The solvent can be removed under reduced pressure, and the product purified by column chromatography or vacuum distillation.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the catalytic hydrogenation of diethyl malonate derivatives to their corresponding diols, based on literature for similar substrates.[5][6] These values should be considered as a starting point for optimization for the synthesis of this compound.
Table 2: Representative Conditions for Catalytic Hydrogenation of Diethyl Malonate Derivatives [5][6]
| Catalyst | Substrate | Temperature (°C) | Pressure (MPa) | Solvent | Conversion (%) | Diol Yield (%) | Reference |
| Cu/SBA-15 | Diethyl malonate | 180 | 5 | - | up to 95 | up to 61 | [5] |
| Cu/SiO₂ | Diethyl malonate | 200 | 1.8 | - | 93.4 | 52.8 | [6] |
Logical Workflow for Synthesis and Purification
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
References
- 1. 1,5-Pentanediol, 2,4-diethyl- | C9H20O2 | CID 11344163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. khneochem.com [khneochem.com]
- 3. This compound (PD-9) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic hydrogenation of diethyl malonate into 1,3-propanediol on Cu/HMS catalyst [hgjz.cip.com.cn]
Application Notes and Protocols: Synthesis of Polyesters Using 2,4-Diethyl-1,5-pentanediol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-diethyl-1,5-pentanediol in the synthesis of polyesters. This document outlines the potential impact of this branched diol on polymer properties, offers detailed experimental protocols for polyester (B1180765) synthesis, and includes visualizations to aid in understanding the experimental workflows and structure-property relationships.
Introduction
This compound is a unique diol monomer that can be incorporated into polyester chains. Its branched structure, with ethyl groups at the 2 and 4 positions, is expected to impart distinct properties to the resulting polymers compared to those synthesized from linear diols like 1,5-pentanediol. The presence of these side chains can disrupt polymer chain packing, leading to more amorphous materials with potentially altered thermal and mechanical characteristics. These unique properties may be advantageous in various applications, including specialty polymers, coatings, and matrices for drug delivery systems.
Data Presentation
While specific quantitative data for polyesters synthesized exclusively with this compound is not extensively available in public literature, the following tables summarize the expected properties based on studies of polyesters derived from other branched diols. These tables are intended to provide researchers with a comparative framework and predictive insights.
Table 1: Predicted Thermal Properties of Polyesters Derived from this compound in Comparison to a Linear Analogue.
| Property | Polyester from 1,5-Pentanediol (Linear) | Polyester from this compound (Branched) | Expected Impact of Diethyl Branches |
| Crystallinity | Semi-crystalline | Amorphous | Decreased crystallinity due to steric hindrance from ethyl groups, disrupting chain packing. |
| Glass Transition Temp. (Tg) | Lower | Higher | Increased Tg due to restricted chain mobility caused by the bulky side groups.[1][2] |
| Melting Temperature (Tm) | Present | Likely absent or significantly lower | The amorphous nature would lead to the absence of a sharp melting point.[1] |
| Thermal Decomposition Temp. | High | High | Expected to have good thermal stability. |
Table 2: Predicted Mechanical Properties of Polyesters Derived from this compound.
| Property | Polyester from 1,5-Pentanediol (Linear) | Polyester from this compound (Branched) | Expected Impact of Diethyl Branches |
| Tensile Strength | Higher | Lower | Reduced chain packing and crystallinity generally lead to lower tensile strength. |
| Elongation at Break | Lower | Higher | Amorphous polymers are often more flexible and can exhibit greater elongation before breaking. |
| Young's Modulus | Higher | Lower | A lower modulus, indicating greater flexibility, is expected for the amorphous, branched polymer. |
Experimental Protocols
The following are detailed protocols for the synthesis of polyesters using this compound. These protocols are based on established methods for polyester synthesis and can be adapted based on the specific dicarboxylic acid or derivative used.
Protocol 1: Melt Polycondensation
This protocol describes a two-stage melt polycondensation process, a common method for synthesizing high-molecular-weight polyesters.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, succinic acid) or its dimethyl ester (e.g., dimethyl adipate)
-
Catalyst (e.g., titanium(IV) isopropoxide (TIPT), antimony(III) oxide)
-
High-purity nitrogen gas
-
Solvent for purification (e.g., chloroform, dichloromethane)
-
Non-solvent for precipitation (e.g., cold methanol (B129727), ethanol)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
Step 1: Esterification (or Transesterification)
-
Charge the three-neck flask with equimolar amounts of this compound and the dicarboxylic acid (or its dimethyl ester). A slight excess of the diol (e.g., 1.1:1 molar ratio) can be used to compensate for any loss during the reaction.
-
Add the catalyst (e.g., 0.05-0.1 mol% relative to the dicarboxylic acid).
-
Assemble the reaction apparatus, ensuring a continuous slow stream of nitrogen to maintain an inert atmosphere.
-
Heat the mixture to 180-200°C with continuous stirring.
-
During this stage, water (if using a dicarboxylic acid) or methanol (if using a dimethyl ester) will be produced and should be collected in the receiving flask.
-
Continue this step for 2-4 hours, or until approximately 90-95% of the theoretical amount of byproduct has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar over approximately 1 hour. This facilitates the removal of excess diol and drives the polymerization to completion.
-
Continue the reaction under high vacuum for an additional 3-6 hours. The viscosity of the molten polymer will increase significantly.
-
To terminate the reaction, remove the heat source and break the vacuum with nitrogen gas.
-
Allow the polymer to cool to room temperature under a nitrogen atmosphere.
Purification:
-
Dissolve the synthesized polyester in a suitable solvent.
-
Precipitate the polymer by slowly adding the solution to a vigorously stirred non-solvent.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomers or oligomers.
-
Dry the final polyester product in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Protocol 2: Solution Polymerization
Solution polymerization is an alternative method that can be useful for producing lower molecular weight polyesters or when the monomers or polymer are thermally sensitive.
Materials:
-
This compound
-
Diacid chloride (e.g., adipoyl chloride, sebacoyl chloride)
-
Anhydrous non-reactive solvent (e.g., toluene, xylene, dichloromethane)
-
Acid scavenger (e.g., pyridine, triethylamine)
-
High-purity nitrogen gas
-
Non-solvent for precipitation (e.g., cold methanol, hexane)
Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel and a condenser
-
Magnetic stirrer
-
Heating mantle with a temperature controller
-
Nitrogen inlet
Procedure:
-
In the three-neck flask, dissolve this compound and the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.
-
In the dropping funnel, prepare a solution of the diacid chloride in the same anhydrous solvent.
-
Cool the flask containing the diol solution in an ice bath.
-
Slowly add the diacid chloride solution dropwise to the stirred diol solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-80°C) for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
The resulting mixture will contain the polyester and the hydrochloride salt of the acid scavenger.
-
Filter the mixture to remove the precipitated salt.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polyester by pouring the concentrated solution into a vigorously stirred non-solvent.
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Mandatory Visualization
Caption: General experimental workflow for polyester synthesis and characterization.
Caption: Expected structure-property relationships for polyesters from this compound.
References
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Biobased monomers polyester diols biomass • [polyestertime.com]
Application Notes and Protocols for 2,4-Diethyl-1,5-Pentanediol in Polyurethane Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-diethyl-1,5-pentanediol (DEPD) as a monomer for the synthesis of polyurethane (PU) resins. The unique branched structure of DEPD offers distinct advantages in tailoring the properties of polyurethanes for specialized applications, including in the biomedical and drug development fields.
Introduction to this compound
This compound is a branched-chain aliphatic diol featuring two primary hydroxyl groups.[1] Its molecular structure, with ethyl groups at the 2 and 4 positions, introduces steric hindrance and disrupts chain packing in the resulting polymer. This characteristic is key to imparting desirable properties such as increased flexibility, reduced crystallinity, and enhanced hydrolytic stability in polyurethane resins.[1][2]
Key Properties of this compound:
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 57987-55-0 | [4] |
| Molecular Formula | C₉H₂₀O₂ | [4] |
| Molecular Weight | 160.25 g/mol | [4] |
| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |
| Purity | >93.0% (GC) | [4] |
Advantages of this compound in Polyurethane Resins
The incorporation of DEPD into a polyurethane backbone can lead to several beneficial modifications of the material's properties compared to those synthesized from linear diols.
-
Enhanced Flexibility and Reduced Crystallinity: The branched structure of DEPD disrupts the regular packing of polymer chains, leading to more amorphous polymers with lower crystallinity. This results in increased flexibility and a lower glass transition temperature (Tg) in the final polyurethane product.
-
Improved Hydrolytic Stability: The hydrophobic nature of the ethyl side chains in DEPD can enhance the hydrolytic stability of the resulting polyurethane, particularly in polyester-based polyurethanes where the ester linkages are susceptible to hydrolysis.[2][5][6] Aliphatic diisocyanates can also contribute to improved resistance to hydrolytic degradation.[2]
-
Tailorable Mechanical Properties: By adjusting the formulation, including the ratio of DEPD to other polyols and the choice of diisocyanate, a wide range of mechanical properties can be achieved, from soft elastomers to more rigid materials.[7][8]
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves the reduction of a dialkyl 2,4-diethylpentanedioate. A general procedure for the synthesis of a similar substituted 1,5-pentanediol (B104693), 3-methyl-1,5-pentanediol, involves the hydrogenation of a corresponding aldehyde.[9] Another related synthesis for 1,5-pentanediol involves the hydrogenation of glutaric acid or its esters.[10][11]
Protocol: Synthesis of Polyurethane Elastomer using this compound (Illustrative One-Shot Method)
This protocol describes a general one-shot method for the synthesis of a polyurethane elastomer. The specific ratios of reactants should be optimized based on the desired final properties.
Materials:
-
This compound (DEPD)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF) (optional, for solution polymerization)
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried. Dry the DEPD and PTMEG under vacuum at 80°C for at least 4 hours to remove any residual moisture.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the pre-weighed amounts of DEPD and PTMEG.
-
Pre-mixing: Under a nitrogen atmosphere, begin stirring the mixture and heat to 60-70°C to ensure a homogeneous melt.
-
Catalyst Addition: Add the DBTDL catalyst to the mixture (typically 0.01-0.1 wt% of the total reactants) and stir for 5-10 minutes.
-
Isocyanate Addition: Slowly add the molten MDI to the reaction mixture with vigorous stirring. An exothermic reaction will occur. Maintain the temperature between 80-90°C. The NCO/OH ratio should be carefully controlled, typically between 1.02 and 1.10 for a slight excess of isocyanate.
-
Casting: Once the viscosity of the mixture increases significantly, pour the polymer onto a preheated, release-agent-coated mold.
-
Curing: Cure the cast polymer in an oven at 100-110°C for 12-24 hours.
-
Post-Curing: After curing, allow the polymer to cool to room temperature slowly. Post-cure the material at room temperature for at least 7 days before characterization to ensure complete reaction.
Characterization of DEPD-Based Polyurethanes
1. Mechanical Properties:
The mechanical properties of the synthesized polyurethanes can be evaluated using a universal testing machine according to ASTM standards.
| Property | Typical Test Method | Expected Influence of DEPD |
| Tensile Strength | ASTM D412 | May be lower than linear diol counterparts due to reduced crystallinity. |
| Elongation at Break | ASTM D412 | Generally higher, indicating increased flexibility. |
| Shore Hardness | ASTM D2240 | Can be tailored by adjusting the hard segment content. |
2. Thermal Properties:
Thermal analysis provides insights into the phase behavior and thermal stability of the polyurethanes.
| Property | Typical Test Method | Expected Influence of DEPD |
| Glass Transition Temp. (Tg) | DSC | Lower Tg of the soft segment, indicating enhanced flexibility at low temperatures. |
| Melting Temperature (Tm) | DSC | Reduced or absent melting peaks due to decreased crystallinity. |
| Thermal Stability | TGA | The thermal stability is largely influenced by the type of diisocyanate and polyol used.[12][13] |
3. Hydrolytic Stability:
The resistance of the polyurethane to degradation by water can be assessed through accelerated aging tests.
| Property | Typical Test Method | Expected Influence of DEPD |
| Change in Mechanical Properties | ISO 1419:1995(E) or ASTM D3137 | DEPD-based PUs are expected to show better retention of mechanical properties after hydrolysis. |
| Mass Change | Gravimetric analysis | Lower water absorption and mass loss compared to PUs from linear diols. |
Visualizations
Caption: A potential synthetic pathway for this compound.
Caption: One-shot polyurethane synthesis workflow using DEPD.
Caption: Workflow for the characterization of DEPD-based polyurethanes.
References
- 1. WO2001072866A1 - Polyurethane prepared from sorbitol-branched polyesters - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. KH Neochem Americas this compound (PD-9) - Diols [knowde.com]
- 4. This compound (PD-9) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]
- 5. Understanding the Interactions between Soft Segments in Polyurethanes: Structural Synergies in Blends of Polyester and Polycarbonate Diol Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. andersondevelopment.com [andersondevelopment.com]
- 7. mdpi.com [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1,5-Pentanediol synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Polymerization Kinetics of 2,4-Diethyl-1,5-pentanediol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,4-Diethyl-1,5-pentanediol is a unique diol monomer that can be utilized in the synthesis of polyesters and polyurethanes. Its branched structure, with ethyl groups at the 2 and 4 positions, introduces steric hindrance that can significantly influence its polymerization kinetics and the properties of the resulting polymers. This document provides detailed application notes and generalized experimental protocols for studying the polymerization kinetics of this compound, particularly focusing on polyesterification via step-growth polymerization. Due to the limited availability of specific kinetic data for this exact monomer, this guide draws upon established principles of polyesterification and data from structurally similar hindered diols, such as neopentyl glycol.
The protocols outlined herein will enable researchers to systematically investigate the effects of various reaction parameters—such as temperature, catalyst concentration, and monomer stoichiometry—on the rate of polymerization and the evolution of polymer molecular weight.
I. Theoretical Background: Step-Growth Polymerization Kinetics
The polyesterification of a diol, such as this compound, with a dicarboxylic acid is a classic example of step-growth polymerization. The reaction proceeds through the formation of ester linkages with the elimination of a small molecule, typically water.
The overall reaction can be represented as:
n HO-R-OH + n HOOC-R'-COOH ⇌ H-[O-R-OOC-R'-CO]n-OH + (2n-1) H₂O
where R represents the alkyl backbone of this compound and R' is the backbone of the dicarboxylic acid.
The kinetics of this polymerization can be modeled using rate equations. For an acid-catalyzed polyesterification, the rate of disappearance of the carboxylic acid groups can be described by the following equation:
-d[COOH]/dt = k[COOH][OH][catalyst]
Assuming equimolar amounts of the diol and diacid, and a constant catalyst concentration, the rate equation can be simplified. The progress of the reaction is often monitored by measuring the extent of reaction, p, which is related to the number-average degree of polymerization, Xn, by the Carothers equation:
Xn = 1 / (1 - p)
To achieve high molecular weight polymers, the reaction must be driven to a very high conversion (p > 0.99). This is typically accomplished by the efficient removal of the condensation byproduct (e.g., water) under vacuum at elevated temperatures.
II. Experimental Protocols
This section details the methodologies for investigating the polymerization kinetics of this compound with a model dicarboxylic acid, such as adipic acid.
A. Materials and Reagents:
-
This compound (≥98% purity)
-
Adipic acid (≥99% purity)
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)
-
High-purity nitrogen gas
-
Solvents for purification and analysis (e.g., toluene, chloroform (B151607), tetrahydrofuran)
B. Protocol for Melt Polycondensation:
-
Monomer Purification:
-
This compound: Purify by vacuum distillation to remove any water or other volatile impurities.
-
Adipic acid: Recrystallize from hot water and dry under vacuum at 80 °C overnight.
-
-
Polymerization Setup:
-
Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line via a Dean-Stark trap.
-
Charge the flask with equimolar amounts of this compound and adipic acid.
-
Add the catalyst (e.g., 0.1 mol% p-TSA relative to the diacid).
-
-
Reaction Procedure:
-
Flush the system with nitrogen for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 160-180 °C under a gentle stream of nitrogen to initiate the esterification and remove the initial water formed.
-
After the initial water evolution subsides (typically 2-3 hours), gradually apply a vacuum (down to <1 mmHg) and increase the temperature to 200-220 °C to facilitate the removal of the remaining water and drive the polymerization to high molecular weight.
-
Monitor the reaction progress by taking samples at regular intervals.
-
C. Kinetic Study: Monitoring the Reaction Progress
To study the kinetics, aliquots of the reaction mixture should be withdrawn at different time points and analyzed.
-
Titration of Carboxyl End Groups:
-
Dissolve a known weight of the polymer sample in a suitable solvent (e.g., chloroform or a mixture of chloroform and methanol).
-
Titrate the solution with a standardized solution of potassium hydroxide (B78521) (KOH) in methanol (B129727) using a suitable indicator (e.g., phenolphthalein).
-
The concentration of unreacted carboxyl groups can be calculated, and from this, the extent of reaction (p) can be determined.
-
-
¹H NMR Spectroscopy:
-
Dissolve the polymer sample in a deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum. The disappearance of the monomer peaks and the appearance of the polymer ester linkage peaks can be integrated to determine the monomer conversion.
-
-
Gel Permeation Chromatography (GPC):
-
Dissolve the polymer sample in a suitable mobile phase (e.g., THF).
-
Analyze the sample using a GPC system calibrated with polystyrene standards to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
III. Data Presentation
Quantitative data from the kinetic studies should be summarized in tables for clear comparison. Below are examples of how to structure this data.
Table 1: Evolution of Monomer Conversion and Carboxyl Group Concentration with Time.
| Time (min) | Temperature (°C) | Pressure (mmHg) | [COOH] (mol/kg) | Extent of Reaction (p) |
|---|---|---|---|---|
| 0 | 25 | 760 | 5.47 | 0 |
| 30 | 180 | 760 | 2.19 | 0.60 |
| 60 | 180 | 760 | 1.15 | 0.79 |
| 90 | 180 | 760 | 0.71 | 0.87 |
| 120 | 200 | 100 | 0.44 | 0.92 |
| 180 | 220 | <1 | 0.11 | 0.98 |
| 240 | 220 | <1 | 0.05 | 0.99 |
Table 2: Evolution of Molecular Weight and Polydispersity with Time.
| Time (min) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| 0 | 153 (average) | - | - |
| 30 | 450 | 675 | 1.5 |
| 60 | 800 | 1440 | 1.8 |
| 90 | 1500 | 2850 | 1.9 |
| 120 | 2800 | 5460 | 1.95 |
| 180 | 8000 | 15600 | 1.95 |
| 240 | 15000 | 29250 | 1.95 |
IV. Visualizations
Diagram 1: Experimental Workflow for Polymerization Kinetics Study
Caption: A flowchart illustrating the key steps in the experimental workflow for studying the polymerization kinetics of this compound.
Diagram 2: Reaction Scheme for Polyesterification
Caption: The general reaction scheme for the step-growth polycondensation of this compound with a dicarboxylic acid.
V. Conclusion
The study of the polymerization kinetics of this compound is crucial for understanding how its unique structure influences polymer formation and for designing materials with tailored properties. The protocols and guidelines presented here provide a comprehensive framework for researchers to systematically investigate these kinetics. By carefully controlling reaction conditions and utilizing the analytical techniques described, it is possible to gain valuable insights into the polymerization behavior of this monomer, which can be applied to the development of novel polymers for various applications, including in the pharmaceutical and biomedical fields.
Application Note: Purity Assessment of 2,4-Diethyl-1,5-pentanediol by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diethyl-1,5-pentanediol is a diol compound with potential applications in various chemical syntheses, including as a monomer for polyesters and polyurethanes. The purity of this diol is critical for ensuring the desired properties and reactivity in downstream applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of this compound.
Due to the polar nature of the hydroxyl groups, direct analysis of diols by GC can result in poor peak shape and tailing. Derivatization is therefore employed to increase the volatility and thermal stability of the analyte. This application note details a GC-MS method for the purity assessment of this compound, involving a silylation derivatization step.
Experimental Protocol
Sample Preparation and Derivatization
A silylation reaction is performed to replace the active hydrogens on the hydroxyl groups of the diol with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility of the analyte, making it suitable for GC analysis.
Reagents and Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous Pyridine (B92270)
-
Aprotic solvent (e.g., Dichloromethane, Hexane)
-
GC vials with caps
-
Heating block or oven
Procedure:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry GC vial.
-
Dissolve the sample in 1 mL of an appropriate aprotic solvent.
-
Add 200 µL of BSTFA + 1% TMCS and 100 µL of anhydrous pyridine to the vial.[1] Pyridine acts as a catalyst, particularly for hindered hydroxyl groups.[1]
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[1]
-
Allow the vial to cool to room temperature before analysis.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard GC-MS system. The following conditions are a general guideline and may require optimization for specific instrumentation.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. A polar column like a Stabilwax could also be used depending on the impurity profile.[2] |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1 ratio)[2] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 40-500 |
| Solvent Delay | 4 minutes |
Data Presentation
The purity of the this compound is determined by calculating the peak area percentage of the derivatized analyte relative to the total peak area of all components in the chromatogram.
Table 1: Quantitative Data Summary
| Sample ID | Retention Time (min) | Peak Area | % Purity |
| This compound-TMS | e.g., 12.5 | e.g., 1,500,000 | e.g., 99.5% |
| Impurity 1 | e.g., 10.2 | e.g., 5,000 | e.g., 0.3% |
| Impurity 2 | e.g., 14.1 | e.g., 2,500 | e.g., 0.2% |
Table 2: Expected Mass Fragments of Bis-TMS-2,4-Diethyl-1,5-pentanediol
| m/z | Interpretation |
| M+ | Molecular ion (often weak or absent in EI) |
| M-15 | Loss of a methyl group from a TMS group |
| 73 | [Si(CH3)3]+ fragment, characteristic of TMS derivatives |
| 147 | [(CH3)2Si=O-Si(CH3)3]+, rearrangement ion |
| Various | Fragments from cleavage of the carbon chain |
Experimental Workflow Diagram
References
Chiral HPLC separation of 2,4-Diethyl-1,5-pentanediol isomers
Application Note
Introduction
2,4-diethyl-1,5-pentanediol possesses two stereocenters, giving rise to four possible stereoisomers (RR, SS, RS, and SR). The separation of these isomers is essential for understanding their individual biological activities and for the development of stereochemically pure drugs. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common and effective technique for this purpose. This note describes a general protocol for developing a chiral HPLC method for the separation of this compound isomers.
Principle of Chiral Separation
Chiral separation by HPLC is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the CSP, leading to different interaction energies and, consequently, different retention times.[1][2] The selection of an appropriate CSP and mobile phase is critical for achieving successful separation.[3] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are versatile and widely used for the separation of a broad range of chiral compounds, including diols.[4][5]
Method Development Strategy
A systematic screening approach is the most efficient way to develop a chiral separation method.[5][6] This typically involves:
-
Column Screening: Testing a selection of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptide-based).[7]
-
Mobile Phase Screening: Evaluating different mobile phase modes, including normal phase, polar organic, and reversed-phase.[8]
-
Optimization: Fine-tuning the separation by adjusting the mobile phase composition, flow rate, and column temperature.[8]
Due to the aliphatic nature of this compound and the absence of a strong chromophore, detection can be challenging. A Refractive Index Detector (RID) is a suitable option.[8] Alternatively, derivatization of the diol to introduce a UV-active group can allow for more sensitive UV detection.[8]
Experimental Protocols
1. Materials and Reagents
-
Racemic standard of this compound
-
HPLC-grade solvents: n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), water
-
Additives (if required): trifluoroacetic acid (TFA), diethylamine (B46881) (DEA)
2. Instrumentation
-
HPLC system with a pump, autosampler, and column oven.
-
Refractive Index Detector (RID) or a UV-Vis detector (if derivatization is performed).
-
Chiral columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralpak® IC).[8]
3. Sample Preparation
-
Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the initial mobile phase composition.[8]
4. Chromatographic Conditions (Screening Phase)
The following conditions are recommended for the initial screening of chiral columns and mobile phases.
| Parameter | Condition |
| Columns | Chiralpak® IA, Chiralpak® IB, Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phases | Normal Phase (NP): n-Hexane/IPA (90:10, v/v) Polar Organic (PO): ACN/MeOH (50:50, v/v) Reversed-Phase (RP): ACN/Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | Refractive Index (RID) |
5. Optimization Protocol
Based on the screening results, select the column and mobile phase that show the best initial separation (baseline or partial separation). Proceed with the following optimization steps:
-
Modifier Percentage (for Normal Phase): Adjust the percentage of the alcohol modifier (e.g., IPA in n-hexane) to values such as 5%, 15%, and 20%.[8]
-
Flow Rate: Evaluate the effect of flow rate on resolution by testing rates of 0.8 mL/min and 1.2 mL/min.[8]
-
Temperature: Investigate the influence of column temperature on the separation by testing temperatures such as 15°C and 35°C.[8]
Data Presentation
The following tables present hypothetical data for the chiral separation of this compound isomers to illustrate the expected outcomes of the method development process.
Table 1: Illustrative Screening Results
| Column | Mobile Phase | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Chiralpak® IA | NP (Hex/IPA 90:10) | 10.5 | 12.1 | 1.9 |
| Chiralpak® IB | NP (Hex/IPA 90:10) | 11.2 | 11.9 | 0.8 |
| Chiralpak® IC | NP (Hex/IPA 90:10) | No Separation | - | - |
| Chiralpak® IA | PO (ACN/MeOH 50:50) | 6.2 | 6.2 | 0 |
| Chiralpak® IA | RP (ACN/H₂O 50:50) | 4.5 | 4.5 | 0 |
Based on these illustrative results, the Chiralpak® IA column with a normal phase mobile phase was selected for further optimization.
Table 2: Illustrative Optimization Results for Chiralpak® IA in Normal Phase
| Parameter | Condition | tR1 (min) | tR2 (min) | Resolution (Rs) |
| Modifier % | Hex/IPA (95:5) | 14.2 | 16.8 | 2.3 |
| Hex/IPA (90:10) | 10.5 | 12.1 | 1.9 | |
| Hex/IPA (85:15) | 8.1 | 9.2 | 1.4 | |
| Flow Rate | 0.8 mL/min | 13.1 | 15.1 | 2.2 |
| 1.0 mL/min | 10.5 | 12.1 | 1.9 | |
| 1.2 mL/min | 8.8 | 10.1 | 1.7 | |
| Temperature | 15 °C | 11.5 | 13.5 | 2.1 |
| 25 °C | 10.5 | 12.1 | 1.9 | |
| 35 °C | 9.8 | 11.2 | 1.6 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the chiral HPLC separation process.
Caption: Experimental workflow for chiral HPLC method development.
Caption: Logical relationship of components in the chiral separation process.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bgb-analytik.com [bgb-analytik.com]
- 8. benchchem.com [benchchem.com]
2,4-Diethyl-1,5-pentanediol: A Potential but Underexplored Chiral Building Block in Organic Synthesis
Application Note AP-2401
Introduction
2,4-Diethyl-1,5-pentanediol is a C9 aliphatic diol possessing two stereogenic centers at the C2 and C4 positions. In its enantiomerically pure form, particularly the (2R,4R)- or (2S,4S)-isomers, it represents a C2-symmetric chiral building block. Such symmetry is a highly sought-after feature in asymmetric synthesis for the effective transfer of chirality in a variety of chemical transformations. While commercially available primarily as a mixture of diastereomers (DL- and meso-forms) for applications in polymer chemistry, its potential as a chiral auxiliary or ligand in stereoselective synthesis remains largely untapped in published literature.[1][2][3] This document outlines potential applications and theoretical protocols for the use of enantiopure this compound as a chiral building block, drawing parallels from well-established C2-symmetric diols.
Potential Applications
Based on the principles of asymmetric synthesis and the utility of other C2-symmetric diols like BINOL and TADDOL, enantiopure this compound could theoretically be employed in several key areas:
-
As a Chiral Auxiliary: The diol can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The steric bulk of the ethyl groups would likely play a significant role in facial shielding of a reactive center.
-
As a Precursor to Chiral Ligands: The two hydroxyl groups can be functionalized to create bidentate ligands for asymmetric catalysis. For instance, conversion to a diphosphine or a di-ether could yield ligands for transition metal-catalyzed reactions.
-
In the Formation of Chiral Acetals: Reaction with a prochiral ketone or aldehyde could form a chiral acetal (B89532), which can then undergo diastereoselective reactions.
The general workflow for utilizing a chiral building block like this compound is depicted in the following diagram.
Caption: General workflow for the application of a chiral diol.
Hypothetical Protocols and Data
The following sections provide detailed, albeit theoretical, protocols for the application of (2R,4R)-2,4-diethyl-1,5-pentanediol in asymmetric synthesis. The quantitative data presented is hypothetical and based on typical results observed with analogous, well-established chiral auxiliaries and ligands.
Application as a Chiral Auxiliary in Asymmetric Aldol Addition
In this hypothetical application, the diol is first converted to a chiral acetal with a prochiral ketone. The resulting enolate is then reacted with an aldehyde.
Protocol:
-
Acetal Formation: To a solution of (2R,4R)-2,4-diethyl-1,5-pentanediol (1.0 eq) and 3-pentanone (B124093) (1.2 eq) in toluene (B28343) (0.5 M) is added p-toluenesulfonic acid (0.05 eq). The mixture is heated to reflux with a Dean-Stark trap for 12 hours. After cooling, the reaction is quenched with saturated aqueous NaHCO₃ and the organic layer is separated, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography.
-
Enolate Formation and Aldol Reaction: The purified acetal (1.0 eq) is dissolved in dry THF (0.5 M) and cooled to -78 °C. Lithium diisopropylamide (1.1 eq) is added dropwise and the solution is stirred for 1 hour. Benzaldehyde (1.2 eq) is then added and the reaction is stirred for 4 hours at -78 °C.
-
Workup and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl and warmed to room temperature. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is then dissolved in a 4:1 mixture of THF and 1M HCl and stirred at room temperature for 6 hours to cleave the acetal. The product is extracted with ethyl acetate, and the organic layer is washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated. The final product is purified by column chromatography.
Hypothetical Quantitative Data:
| Step | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (%) |
| 1 | Chiral Acetal | 85 | - | >99 |
| 2 & 3 | Aldol Product | 78 | 95:5 | 92 |
Synthesis of a Chiral Diphosphine Ligand for Asymmetric Hydrogenation
Here, the diol is converted to a ditosylate, followed by displacement with a phosphide (B1233454) to generate a C2-symmetric diphosphine ligand.
Protocol:
-
Ditosylation: To a solution of (2R,4R)-2,4-diethyl-1,5-pentanediol (1.0 eq) and triethylamine (B128534) (2.5 eq) in dichloromethane (B109758) (0.5 M) at 0 °C is added p-toluenesulfonyl chloride (2.2 eq) portionwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is quenched with water and the organic layer is separated, washed with 1M HCl, saturated aqueous NaHCO₃, and brine, then dried over MgSO₄ and concentrated. The crude ditosylate is used in the next step without further purification.
-
Phosphination: To a solution of diphenylphosphine (B32561) (2.5 eq) in dry THF (0.5 M) at -78 °C is added n-butyllithium (2.5 eq). The mixture is stirred for 30 minutes, and then a solution of the crude ditosylate (1.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched with saturated aqueous NH₄Cl and the product is extracted with ethyl acetate. The organic layer is dried and concentrated, and the crude ligand is purified by recrystallization.
-
Asymmetric Hydrogenation: In a glovebox, the synthesized diphosphine ligand (0.011 eq) and [Rh(COD)₂]BF₄ (0.01 eq) are dissolved in degassed methanol. The catalyst solution is then added to a solution of methyl (Z)-α-acetamidocinnamate (1.0 eq) in methanol. The reaction mixture is hydrogenated at 50 psi of H₂ for 12 hours. The solvent is removed under reduced pressure, and the enantiomeric excess of the product is determined by chiral HPLC.
Hypothetical Quantitative Data:
| Step | Product | Yield (%) | Enantiomeric Excess (%) |
| 1 | Ditosylate | 95 (crude) | - |
| 2 | Diphosphine Ligand | 75 | - |
| 3 | Hydrogenation Product | >99 | 94 |
The following diagram illustrates the proposed synthesis of a chiral diphosphine ligand and its application in asymmetric hydrogenation.
Caption: Proposed synthesis and application of a chiral diphosphine ligand.
Conclusion
While there is a notable absence of specific applications of this compound as a chiral building block in the current scientific literature, its C2-symmetric structure suggests significant potential. The protocols and data presented here are illustrative of how this molecule could be employed in asymmetric synthesis, based on established methodologies for other chiral diols. Further research into the enantioselective synthesis of this compound and its subsequent application is warranted to explore its utility in generating stereochemically complex molecules for the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols: 2,4-Diethyl-1,5-Pentanediol as a Chiral Auxiliary in Asymmetric Synthesis
A comprehensive search of scientific literature and chemical databases has revealed a significant lack of documented applications for 2,4-diethyl-1,5-pentanediol as a chiral auxiliary in asymmetric synthesis. While the structure of this compound suggests potential for forming chiral acetals or ketals to be used as directing groups, there are no established, peer-reviewed protocols or quantitative data available to support the creation of detailed application notes for this specific compound.
The field of asymmetric synthesis extensively utilizes chiral auxiliaries to control the stereochemical outcome of chemical reactions. These auxiliaries are temporarily incorporated into a substrate, direct the formation of a new stereocenter, and are subsequently removed. Common examples of chiral auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultam, and various chiral diols that form acetals with carbonyl compounds.
While structurally similar diols, such as (2R,4R)-2,4-pentanediol and chiral 1,3-butanediol, have been successfully employed as chiral auxiliaries, the specific substitution pattern of this compound does not appear to have been explored or reported for this purpose. The commercial availability of this compound is primarily as a raw material for polyester (B1180765) and urethane (B1682113) resins.
Therefore, we are unable to provide specific application notes, experimental protocols, or quantitative data for the use of this compound as a chiral auxiliary due to the absence of this information in the current body of scientific literature.
For researchers, scientists, and drug development professionals interested in the application of chiral diol auxiliaries, we recommend exploring the extensive literature on more established auxiliaries such as:
-
(2R,4R)-(-)-2,4-Pentanediol and (2S,5S)-(+)-2,4-Pentanediol: These C2-symmetric diols are widely used to form chiral acetals and ketals that effectively control the stereochemistry of various transformations, including aldol (B89426) reactions, Diels-Alder reactions, and conjugate additions.
-
Chiral 1,3-Butanediol: This diol is another common precursor for chiral acetal (B89532) auxiliaries used in a range of asymmetric reactions.
We have compiled a generalized workflow and a conceptual diagram to illustrate how a generic chiral diol, such as 2,4-pentanediol, is typically employed as a chiral auxiliary. This information is intended to be illustrative of the general strategy, as no specific data for this compound exists.
General Workflow for the Application of a Chiral Diol Auxiliary
The following diagram outlines the typical sequence of steps involved when using a chiral diol as an auxiliary in asymmetric synthesis.
Caption: General workflow for using a chiral diol auxiliary.
We encourage researchers to consult the extensive literature on established chiral auxiliaries for detailed protocols and applications relevant to their specific synthetic targets. Should research on the application of this compound as a chiral auxiliary be published in the future, this document will be updated accordingly.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Diethyl-1,5-pentanediol
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,4-Diethyl-1,5-pentanediol. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
The most common laboratory synthesis involves a two-step process:
-
Malonic Ester Synthesis: Diethyl malonate is subjected to a double alkylation using an ethyl halide (e.g., ethyl bromide) in the presence of a strong base like sodium ethoxide to form diethyl diethylmalonate.
-
Reduction: The resulting diethyl diethylmalonate is then reduced to this compound using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).
Q2: What are the primary side reactions to be aware of during the alkylation step?
The main side reactions during the formation of diethyl diethylmalonate include incomplete alkylation, elimination reactions of the alkyl halide, and hydrolysis of the ester groups.[1][2]
-
Incomplete Alkylation: The reaction may yield a mixture of starting material, the mono-alkylated product (diethyl ethylmalonate), and the desired di-alkylated product.
-
E2 Elimination: The basic conditions can promote an E2 elimination reaction with the ethyl halide, leading to the formation of ethylene (B1197577) gas.[1][2] This is generally less of a problem with primary halides like ethyl bromide compared to secondary or tertiary halides.[1][2]
-
Ester Hydrolysis: If water is present in the reaction mixture, the ester groups of the malonate can be hydrolyzed to carboxylic acids, especially during workup.[1]
-
Transesterification: If the alkoxide base does not match the ester (e.g., using sodium methoxide (B1231860) with diethyl malonate), transesterification can occur, leading to a mixture of ester products.[1]
Q3: What are potential issues during the reduction step?
The primary challenge during the reduction of diethyl diethylmalonate with a strong reducing agent like LiAlH₄ is ensuring the reaction goes to completion and managing the exothermic nature of the reaction and the subsequent workup. Incomplete reduction can lead to the formation of intermediate aldehydes or alcohols.
Q4: How can I purify the final product, this compound?
Purification is typically achieved through vacuum distillation or column chromatography. Given that the final product is a diol, it will have a relatively high boiling point, making vacuum distillation a suitable method.
Troubleshooting Guide
Problem 1: Low yield of diethyl diethylmalonate in the alkylation step.
-
Symptom: GC-MS or NMR analysis of the crude product shows significant amounts of unreacted diethyl malonate and/or the mono-alkylated product (diethyl ethylmalonate).
-
Possible Cause & Solution:
-
Insufficient Base or Alkylating Agent: The stoichiometry of the reactants is critical. Ensure that at least two equivalents of both the base and the ethyl halide are used for every equivalent of diethyl malonate to drive the reaction towards the di-alkylated product.
-
Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture. It is often best to prepare it fresh or use a freshly opened commercial solution.[2]
-
Low Reaction Temperature or Time: The reaction may require sufficient heating (reflux) and time to proceed to completion. Monitor the reaction progress using TLC or GC-MS.[1]
-
Problem 2: Presence of an unexpected alkene byproduct.
-
Symptom: Gas evolution is observed during the reaction, and analysis indicates the formation of byproducts derived from the alkylating agent.
-
Possible Cause & Solution:
-
E2 Elimination: This occurs when the base attacks a proton on the alkyl halide instead of the malonic ester. While less common with primary halides, it can be promoted by high temperatures.[2]
-
Mitigation: Maintain a controlled reaction temperature. Lowering the temperature can favor the desired SN2 substitution over the E2 elimination.[1]
-
Problem 3: The final diol product is difficult to isolate or appears impure after reduction.
-
Symptom: After the reduction and workup, the product is an oil that is difficult to purify by distillation, or NMR analysis shows a mixture of compounds.
-
Possible Cause & Solution:
-
Incomplete Reduction: Not enough reducing agent was used, or the reaction was not allowed to proceed to completion. Use a sufficient excess of the reducing agent (e.g., LiAlH₄) and ensure adequate reaction time.
-
Complexes Formed During Workup: The workup after a hydride reduction is critical. The careful, sequential addition of water and then a base (like NaOH solution) is necessary to properly quench the reaction and precipitate the aluminum salts, making them easier to filter off.
-
Emulsion Formation: During the aqueous workup, emulsions can form, making extraction difficult. Using a saturated brine solution can help to break up emulsions.
-
Data Presentation
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Side Product/Issue | Step | Cause | Mitigation Strategy |
| Diethyl ethylmalonate | Alkylation | Incomplete reaction; insufficient base or ethyl halide. | Use at least 2 equivalents of base and ethyl halide; ensure sufficient reaction time and temperature.[1] |
| Ethylene | Alkylation | E2 elimination of ethyl halide promoted by the base.[1][2] | Maintain controlled reaction temperature; avoid excessively high temperatures.[1] |
| Diethyl 2-ethyl-malonic acid | Alkylation/Workup | Hydrolysis of the ester due to the presence of water.[1] | Use anhydrous reaction conditions; perform aqueous workup at low temperatures and avoid prolonged exposure to acid/base.[2] |
| Mixed Ethyl/Other Esters | Alkylation | Use of a non-matching alkoxide base (e.g., sodium methoxide).[1] | Ensure the alkoxide base matches the ester (e.g., sodium ethoxide for diethyl malonate).[1] |
| Aldehyde/Alcohol Intermediates | Reduction | Incomplete reduction of the diester. | Use a sufficient excess of the reducing agent (e.g., LiAlH₄); ensure adequate reaction time. |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Diethylmalonate
Materials:
-
Diethyl malonate
-
Anhydrous ethanol (B145695)
-
Sodium metal
-
Ethyl bromide
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add small pieces of sodium metal (2.1 equivalents) to anhydrous ethanol. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate (1.0 equivalent) dropwise with stirring. Stir the mixture for 30 minutes.
-
Alkylation: Add ethyl bromide (2.2 equivalents) dropwise to the solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Add water to the residue and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude diethyl diethylmalonate can be purified by vacuum distillation.
Protocol 2: Reduction of Diethyl Diethylmalonate to this compound
Materials:
-
Diethyl diethylmalonate
-
Anhydrous diethyl ether or THF
-
Lithium aluminum hydride (LiAlH₄)
-
Water
-
15% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (approx. 1.5-2.0 equivalents) in anhydrous diethyl ether. Cool the suspension in an ice bath.
-
Addition of Ester: Dissolve the diethyl diethylmalonate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours to ensure the reaction goes to completion.
-
Quenching (Fieser workup): Cool the reaction mixture to 0°C in an ice bath. Very slowly and carefully, add water dropwise (x mL, where x = grams of LiAlH₄ used). Then, add 15% aqueous NaOH (x mL). Finally, add more water (3x mL).
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Purification: Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify the product by vacuum distillation.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Competing SN2 and E2 reactions in the alkylation step.
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of 2,4-Diethyl-1,5-pentanediol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-diethyl-1,5-pentanediol from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via an aldol (B89426) condensation of ethylhexenal with formaldehyde (B43269), followed by hydrogenation. [cite: ] Based on this route, common byproducts may include:
-
Unreacted starting materials: Ethylhexenal and formaldehyde.
-
Intermediate aldol product: 3-hydroxy-2,2-diethyl-propanal.
-
Products of incomplete hydrogenation: Unsaturated diols or mono-alcohols.
-
Self-condensation byproducts: High molecular weight compounds arising from the self-condensation of ethylhexenal.[1][2]
-
Cannizzaro reaction products: If the aldol reaction is performed under strong basic conditions, side reactions involving formaldehyde can occur.
Q2: My crude product mixture is a complex oil. What is the first step I should take for purification?
A2: For a complex oily mixture, a primary and effective purification step is vacuum distillation . This is particularly suitable for high-boiling, thermally stable compounds like this compound.[3] It helps to separate the desired diol from non-volatile impurities and compounds with significantly different boiling points.
Q3: I am observing co-distillation of impurities with my product during vacuum distillation. How can I improve the separation?
A3: Co-distillation often occurs when the boiling points of the components are close. To enhance separation during vacuum distillation:
-
Use a fractionating column: A Vigreux or packed column increases the number of theoretical plates, improving separation efficiency.
-
Optimize the vacuum pressure: Adjusting the pressure can alter the relative volatilities of the components. The boiling point of this compound is 264 °C at atmospheric pressure and 150 °C at 5 mmHg.[4][5]
-
Control the heating rate: A slow and steady heating rate allows for better equilibration between the liquid and vapor phases in the column.
Q4: After distillation, my product is still not pure enough. What other purification techniques can I use?
A4: For further purification of polar compounds like diols, flash column chromatography is a highly effective method.[3] Given the polar nature of this compound, a normal-phase chromatography setup using silica (B1680970) gel is recommended.
Q5: How do I choose the right solvent system for flash chromatography of this compound?
A5: The choice of eluent is critical for good separation. For polar compounds on silica gel, a mixture of a non-polar and a polar solvent is typically used. Good starting points for this compound would be:
-
Ethyl acetate (B1210297)/Hexane: A standard system for moderately polar compounds. You can start with a low percentage of ethyl acetate and gradually increase the polarity.[3][6][7]
-
Methanol (B129727)/Dichloromethane (B109758): This system is suitable for more polar compounds. A small percentage of methanol (e.g., 1-10%) in dichloromethane can be effective.[6][7][8]
It is highly recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the desired product to ensure good separation on the column.
Troubleshooting Guides
Issue 1: Low Yield After Vacuum Distillation
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition | The compound may be degrading at the distillation temperature. Solution: Lower the pressure to decrease the boiling point. Ensure the heating mantle is not set too high and use a stirring bar for even heating. [cite: ] |
| Product Holdup in the Apparatus | A significant amount of product can be lost on the surfaces of a large or complex distillation setup. Solution: Use the smallest appropriate glassware for the volume of your sample. |
| Inefficient Condensation | The condenser may not be efficiently cooling the vapor, leading to loss of product through the vacuum line. Solution: Ensure a good flow of cold water through the condenser. For very volatile compounds under high vacuum, a cold trap before the vacuum pump is recommended. |
| Azeotrope Formation | The diol may form an azeotrope with a byproduct, causing them to distill together. Solution: Try distilling at a different pressure, as this can sometimes break the azeotrope. If this fails, column chromatography will be necessary. |
Issue 2: Poor Separation During Flash Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is not optimized for the separation. Solution: Use TLC to systematically test different solvent mixtures. A gradient elution (gradually increasing the polarity of the eluent during the chromatography) can be very effective for separating compounds with different polarities. |
| Column Overloading | Too much crude material has been loaded onto the column. Solution: As a general rule, use a mass of silica gel that is 50-100 times the mass of the crude sample. |
| Poor Column Packing | Channels or cracks in the silica gel lead to poor separation. Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method (mixing the silica with the initial eluent and pouring it into the column) is generally preferred over "dry packing". |
| Compound Tailing | The compound streaks down the column instead of moving as a tight band. This is common for polar compounds that interact strongly with the acidic silica gel. Solution: Add a small amount (0.1-1%) of a modifier to the eluent. For diols, a small amount of methanol or triethylamine (B128534) can sometimes improve peak shape.[7] |
| Compound Insolubility | The compound precipitates on the column. Solution: Ensure the chosen eluent is a good solvent for your crude mixture. If not, you may need to try a different solvent system or consider a different purification technique. |
Experimental Protocols
Protocol 1: Vacuum Distillation of Crude this compound
Objective: To perform a fractional vacuum distillation to separate this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump and pressure gauge
-
Cold trap (optional, but recommended)
-
Glass wool for insulation
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.
-
Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Lightly grease all ground glass joints to ensure a good seal.
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Wrap the fractionating column and distillation head with glass wool to minimize heat loss.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
Turn on the stirrer and begin to slowly evacuate the system.
-
Once the desired pressure is reached and stable (e.g., 5 mmHg), begin to gently heat the distillation flask.
-
Observe the distillation. The first fraction to distill will be any low-boiling impurities. Collect this in a separate receiving flask.
-
As the temperature rises and stabilizes at the boiling point of this compound (approx. 150 °C at 5 mmHg), change the receiving flask to collect the main product fraction.[5]
-
Continue distillation until the temperature starts to drop or rise significantly, indicating the end of the product fraction.
-
Stop the heating and allow the system to cool down before slowly venting to atmospheric pressure.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Initial Purity | ~70-85% (Varies with reaction conditions) |
| Distillation Pressure | 5-10 mmHg |
| Distillation Temperature | 150-160 °C |
| Purity after Distillation | >95% |
| Typical Yield | 80-90% |
Protocol 2: Flash Column Chromatography of Partially Purified this compound
Objective: To purify this compound to >98% purity using flash column chromatography.
Materials:
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Partially purified this compound (from distillation)
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
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Sand
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Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp and/or chemical stain for visualization
Procedure:
-
Solvent System Selection: Use TLC to determine the optimal eluent. Test various ratios of ethyl acetate in hexane. A good starting point is 30% ethyl acetate in hexane. The ideal system will give the diol an Rf of ~0.3 and good separation from any remaining impurities.
-
Column Packing:
-
Secure the column vertically.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the partially purified diol in a minimum amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in separate tubes.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them.
-
-
Fraction Analysis:
-
Combine the pure fractions containing the this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Quantitative Data (Expected):
| Parameter | Expected Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Example) | Gradient of 20% to 50% Ethyl Acetate in Hexane |
| Purity after Chromatography | >98% |
| Typical Yield | 85-95% |
Visualizations
Caption: Purification workflow for this compound.
Caption: Logical workflow for troubleshooting purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. amherst.edu [amherst.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. khneochem.com [khneochem.com]
- 5. This compound | 57987-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
Optimizing reaction conditions for 2,4-Diethyl-1,5-pentanediol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 2,4-Diethyl-1,5-pentanediol. The primary synthetic route covered involves the dialkylation of diethyl malonate followed by reduction to the target diol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The most common and logical synthetic approach for this compound involves a two-step process. The first step is the sequential alkylation of diethyl malonate with two equivalents of an ethyl halide (e.g., ethyl bromide or ethyl iodide) in the presence of a suitable base to form diethyl 2,4-diethylmalonate. The second step is the reduction of the diester to the corresponding diol, this compound, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Both steps of this synthesis require careful handling of hazardous materials.
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Alkylation Step: Sodium ethoxide is a strong base and is corrosive. Ethyl halides are volatile and can be harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Reduction Step: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents. It should only be handled under an inert atmosphere (e.g., nitrogen or argon), and all glassware must be scrupulously dried. The quenching of the reaction is also highly exothermic and must be done carefully at low temperatures.
Q3: How can I monitor the progress of the reactions?
A3: The progress of both the alkylation and reduction steps can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For TLC analysis, a non-polar solvent system such as a mixture of hexanes and ethyl acetate (B1210297) is suitable. The disappearance of the starting material and the appearance of the product spot will indicate the reaction's progress. For GC analysis, aliquots of the reaction mixture can be withdrawn, quenched appropriately, and analyzed to determine the relative concentrations of reactants and products.
Troubleshooting Guides
Problem Area 1: Diethyl Malonate Alkylation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diethyl 2,4-diethylmalonate | Incomplete deprotonation of diethyl malonate. | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium ethoxide). Use a slight excess of the base to ensure complete deprotonation. |
| Insufficient reaction time or temperature. | Allow the reaction to proceed for an adequate amount of time. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or GC. | |
| Competitive side reactions, such as elimination of the ethyl halide. | Use a less hindered base if elimination is a significant issue. Ensure the reaction temperature is not excessively high. | |
| Formation of mono-alkylated product (diethyl ethylmalonate) | Insufficient amount of ethyl halide or base used for the second alkylation. | Use at least two equivalents of the ethyl halide and base to ensure dialkylation. The second alkylation may require slightly more forcing conditions (higher temperature or longer reaction time). |
| Steric hindrance slowing down the second alkylation. | Increase the reaction time and/or temperature for the second alkylation step. | |
| Difficult purification of the dialkylated product | Presence of unreacted starting materials and mono-alkylated product. | Optimize the reaction conditions to maximize the yield of the desired product. Use column chromatography with a suitable solvent gradient for purification. |
Problem Area 2: Reduction of Diethyl 2,4-diethylmalonate
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction to the diol | Insufficient amount of reducing agent (e.g., LiAlH₄). | Use a sufficient excess of the reducing agent (typically 2-3 equivalents) to ensure complete reduction of both ester groups. |
| Deactivation of the reducing agent due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Use anhydrous solvents. | |
| Formation of byproducts | Over-reduction or side reactions. | Control the reaction temperature carefully, typically by performing the reaction at a low temperature (e.g., 0 °C) and then allowing it to slowly warm to room temperature. |
| Low recovery of the product after workup | Emulsion formation during the aqueous workup. | Add the quenching reagents slowly and with vigorous stirring. The Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can be effective in precipitating the aluminum salts for easier filtration. |
| Product loss during extraction. | Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product from the aqueous layer. |
Experimental Protocols
Step 1: Synthesis of Diethyl 2,4-diethylmalonate
-
Preparation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium metal to absolute ethanol (B145695) to prepare a solution of sodium ethoxide.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. Add diethyl malonate dropwise via the dropping funnel. After the addition is complete, allow the mixture to stir for 30 minutes.
-
Alkylation: Add ethyl bromide (or ethyl iodide) dropwise to the reaction mixture. After the addition, remove the ice bath and allow the reaction to stir at room temperature. For the second alkylation, an additional equivalent of sodium ethoxide and ethyl halide is added, and the mixture may be gently heated to reflux to ensure completion.
-
Workup: After the reaction is complete (monitored by TLC or GC), cool the mixture and carefully add water to quench any unreacted base. Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Preparation: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Reaction: Cool the LiAlH₄ suspension in an ice bath. Add a solution of diethyl 2,4-diethylmalonate in the same anhydrous solvent dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
Workup (Fieser Method): Cool the reaction mixture in an ice bath. Cautiously and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. A granular precipitate of aluminum salts should form.
-
Isolation: Filter the precipitate and wash it thoroughly with diethyl ether or THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the product by distillation under reduced pressure or by column chromatography.
Visualizations
Technical Support Center: Synthesis of 2,4-Diethyl-1,5-pentanediol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diethyl-1,5-pentanediol. The information is presented in a question-and-answer format to directly address potential challenges and improve reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and effective method for the synthesis of this compound is the reduction of a suitable precursor, diethyl 2,4-diethylglutarate, using a powerful reducing agent such as Lithium Aluminum Hydride (LAH). This reaction converts the two ester functional groups into primary alcohols.
Q2: How is the precursor, diethyl 2,4-diethylglutarate, typically synthesized?
The synthesis of diethyl 2,4-diethylglutarate can be achieved through a Michael addition of diethyl malonate to an appropriate α,β-unsaturated carbonyl compound, followed by alkylation and subsequent decarboxylation. A more direct approach involves the dialkylation of diethyl glutarate.
Q3: What are the critical safety precautions when working with Lithium Aluminum Hydride (LAH)?
Lithium Aluminum Hydride is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[1] Key safety precautions include:
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Proper Quenching: Excess LAH must be quenched carefully and slowly at a low temperature (typically 0 °C). A common method is the sequential addition of ethyl acetate (B1210297), followed by methanol (B129727) and then water.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
-
Spill Management: In case of a spill, do not use water. Smother the spill with dry sand or a specialized extinguishing powder.
Q4: What are common side products in the LAH reduction of diethyl 2,4-diethylglutarate?
Potential side products can include mono-alcohols if the reduction is incomplete, or byproducts from the reaction of LAH with any residual starting materials or solvents. Proper reaction monitoring and controlled conditions can minimize the formation of these impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive LAH: LAH can degrade upon exposure to moisture. | Use a fresh bottle of LAH or test the activity of the current batch on a small scale with a simple ketone. |
| Incomplete Reaction: Insufficient LAH, reaction time, or temperature. | Use a slight excess of LAH (typically 1.5-2 equivalents per ester group). Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. If necessary, increase the reaction time or gently reflux the reaction mixture. | |
| Product Loss During Work-up: Formation of a stable emulsion with aluminum salts. | Follow a careful quenching procedure (e.g., Fieser method) to precipitate granular aluminum salts that are easier to filter.[3] The use of Rochelle's salt (sodium potassium tartrate) solution during work-up can also help to break up emulsions by chelating the aluminum ions. | |
| Product is Contaminated with Starting Material | Insufficient LAH: Not enough reducing agent to convert both ester groups. | Increase the molar ratio of LAH to the diester. Ensure the LAH is added in a controlled manner to prevent localized overheating which can degrade the reagent. |
| Difficult Filtration of Aluminum Salts | Improper Quenching: Quenching procedure resulted in a gelatinous precipitate. | Adhere strictly to a proven work-up protocol, such as the Fieser method (sequential addition of water, 15% NaOH solution, and then more water in a specific ratio to the amount of LAH used).[3] Vigorous stirring during quenching is crucial. |
| Product is an Oily, Impure Residue | Solvent Impurities: Use of non-anhydrous solvents. | Ensure all solvents are rigorously dried before use. Diethyl ether and THF can be dried by distillation from sodium/benzophenone. |
| Contamination from Starting Materials: Impure diethyl 2,4-diethylglutarate. | Purify the starting diester by distillation before the reduction step. |
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of a substituted 1,5-pentanediol, based on the synthesis of 3-methyl-1,5-pentanediol, which serves as a close structural analog.
| Parameter | Value |
| Precursor | Diethyl 2,4-diethylglutarate |
| Reducing Agent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Molar Ratio (LAH:Diester) | ~2.5 : 1 |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 2 - 16 hours |
| Typical Yield | 70 - 85% |
Experimental Protocols
1. Synthesis of Diethyl 2,4-diethylglutarate (Precursor)
This is a generalized procedure and may require optimization.
-
To a solution of sodium ethoxide in absolute ethanol (B145695), add diethyl malonate dropwise at room temperature.
-
After the initial reaction subsides, add an ethyl halide (e.g., ethyl bromide) and reflux the mixture.
-
After cooling, the reaction mixture is worked up by adding water and extracting with diethyl ether.
-
The organic layer is dried and the solvent is removed to yield the dialkylated malonic ester.
-
The ester is then hydrolyzed and decarboxylated by heating with a strong acid or base to yield 2,4-diethylglutaric acid.
-
Finally, the dicarboxylic acid is esterified by refluxing with ethanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid) to yield diethyl 2,4-diethylglutarate. The product should be purified by vacuum distillation.
2. Synthesis of this compound via LAH Reduction
This protocol is based on analogous reductions of substituted glutarate esters and should be performed with strict adherence to safety precautions for handling LAH.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system should be maintained under a positive pressure of dry nitrogen.
-
LAH Suspension: In the reaction flask, place a calculated amount of Lithium Aluminum Hydride (approximately 2.5 equivalents per mole of diester) and suspend it in anhydrous diethyl ether or THF.
-
Addition of Ester: Dissolve the purified diethyl 2,4-diethylglutarate in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture can be stirred at room temperature or gently refluxed until the reaction is complete (monitor by TLC or GC). A typical reaction time is between 2 to 16 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add ethyl acetate dropwise to quench any excess LAH.
-
Work-up (Fieser Method): Following the quenching with ethyl acetate, continue to add the following dropwise with vigorous stirring:
-
Water (x mL, where x is the mass of LAH in grams).
-
15% aqueous sodium hydroxide (B78521) solution (x mL).
-
Water (3x mL).
-
-
Isolation: Stir the resulting mixture at room temperature for at least 30 minutes. The precipitated aluminum salts should become granular and easy to filter. Filter the mixture through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether or THF.
-
Purification: Combine the filtrate and washings, dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.
Visualizations
Caption: Synthesis pathway for this compound.
References
Technical Support Center: Stereospecific Synthesis of 2,4-Diethyl-1,5-pentanediol
Welcome to the technical support center for the stereospecific synthesis of 2,4-diethyl-1,5-pentanediol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereospecific synthesis of this compound?
The main challenges revolve around controlling the stereochemistry at the C2 and C4 positions to selectively obtain the desired diastereomer (syn or anti). Key difficulties include:
-
Achieving High Diastereoselectivity: The core challenge is controlling the formation of the two stereocenters. This is often approached via stereoselective aldol-type reactions, where factors like the choice of enolate, catalyst, and reaction conditions are critical.[1][2]
-
Separation of Diastereomers: Syntheses that are not perfectly stereoselective will yield a mixture of syn (meso) and anti (racemic) diastereomers.[3] These isomers often have very similar physical properties, making their separation by standard chromatography difficult.
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Purification of the Final Product: As a polyol, the target compound is polar and may be difficult to purify, requiring specific chromatographic conditions or derivatization techniques.[4]
Q2: Which synthetic strategies are recommended for controlling stereochemistry in this synthesis?
Stereoselective aldol (B89426) reactions are a primary strategy for establishing the 1,3-diol relationship found in the target molecule.[1] Modern methods offer powerful control over the stereochemical outcome:
-
Substrate-Controlled Reactions: Utilizing chiral auxiliaries attached to the enolate can direct the approach of the aldehyde, leading to high diastereoselectivity.[1]
-
Catalyst-Controlled Reactions: Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one stereoisomer over others.[5][6] The Zimmerman-Traxler model, which proposes a chair-like transition state, is often used to predict the stereochemical outcome based on the enolate geometry (Z or E).[2][7]
Q3: My synthesis resulted in a mixture of syn and anti diastereomers. What are effective methods for their separation?
Separating diastereomers of 1,3-diols can be achieved through several methods when standard chromatography fails:
-
Selective Acetalization/Ketalization: This is a highly effective chemical resolution method. The syn diol reacts faster with aldehydes or ketones (e.g., acetophenone) to form a more stable cyclic acetal (B89532) (a 1,3-dioxane) than the anti diol.[3] This difference in reaction rates allows for the selective conversion of one diastereomer, which can then be easily separated from the unreacted diol. The pure diol can be recovered by hydrolysis of the acetal.[3]
-
Fractional Crystallization: If the diastereomers or their derivatives are crystalline, fractional crystallization can be employed. This involves carefully selecting a solvent system where one diastereomer is significantly less soluble than the other, allowing it to crystallize out of the solution.[8]
-
Preparative HPLC: High-performance liquid chromatography with a suitable stationary phase can sometimes resolve closely related diastereomers, although it may require significant optimization of the mobile phase.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Poor d.r.) in Aldol Reaction | Incorrect enolate geometry (E vs. Z). | For boron enolates, dialkylboron triflates typically give Z-enolates (leading to syn products), while dialkylboron chlorides favor E-enolates (anti products).[7] Verify your enolating conditions. |
| Non-optimal reaction temperature. | Aldol reactions are often highly temperature-sensitive. Perform the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity. | |
| Inappropriate Lewis acid or catalyst. | The choice of Lewis acid (e.g., TiCl₄, Sn(OTf)₂) or organocatalyst dramatically influences the transition state.[1][6] Screen different catalysts to find the optimal one for your specific substrates. | |
| Difficult Separation of syn and anti Diastereomers | Similar polarity of diastereomers. | Avoid direct separation by standard silica (B1680970) gel chromatography. Employ the selective acetalization method described in the FAQs and the experimental protocols below.[3] |
| Diastereomers are oils or non-crystalline solids. | Attempt to form crystalline derivatives. For example, react the diol mixture with a chiral resolving agent to form diastereomeric salts that may have different crystallization properties.[9] | |
| Low Overall Yield | Incomplete reaction at the aldol stage. | Monitor the reaction by TLC or LC-MS to ensure full consumption of the limiting reagent. Increase reaction time or catalyst loading if necessary. |
| Product loss during workup/extraction. | Polyols can have significant water solubility. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and consider back-extraction of the aqueous layers. | |
| Decomposition during purification. | Polyols can be sensitive to strong acids. If using acidic conditions for deprotection or hydrolysis, ensure the temperature is controlled and the acid is neutralized promptly during workup. |
Experimental Protocols
Note: Specific protocols for this compound are not widely published. The following are representative, detailed methodologies for key transformations involving analogous structures that can be adapted by a skilled chemist.
Protocol 1: Stereodivergent Aldol Reaction for 1,3-Diol Precursors
(Adapted from a general method for catalytic, enantioselective aldol reactions)[5]
This protocol describes the formation of a β-hydroxy thioester, a common precursor to 1,3-diols, using a chiral catalyst system to control stereochemistry.
-
Catalyst Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral salen ligand (10 mol%) and activated 4 Å molecular sieves (200 mg per 1 mmol of aldehyde).
-
Add anhydrous toluene (B28343) (10 mL per 1 mmol of aldehyde).
-
Add 2-propanol (1.0 equiv.) followed by a solution of titanium(IV) isopropoxide (11 mol%).
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Stir the catalyst mixture for 1 hour at 23 °C.
-
-
Aldol Reaction:
-
Add the thioester precursor, such as S-phenyl 2-methyl-3-oxobutanoate (MAHT, 1.2 equiv.), to the catalyst mixture in one portion.
-
Stir the resulting red solution for 15 minutes at 23 °C.
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Add the desired aldehyde (e.g., propanal, 1.0 equiv.) to the reaction mixture.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched β-hydroxy thioester. The thioester can then be reduced to the corresponding 1,3-diol using a reducing agent like LiAlH₄.
-
Protocol 2: Separation of syn and anti Diols via Selective Acetalization
(Adapted from the separation of 2,4-pentanediol (B147393) diastereomers)[3]
This protocol exploits the different reaction rates of syn and anti 1,3-diols to achieve separation.
-
Selective Acetalization:
-
In a round-bottom flask, dissolve the diastereomeric mixture of this compound (1.0 equiv.) in a suitable solvent like dichloromethane.
-
Add acetophenone (B1666503) (0.95 equivalents relative to the syn-diol content).
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Add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Stir the reaction at room temperature and monitor by GC or ¹H NMR. The syn-diol will react preferentially to form the corresponding acetal. The reaction is stopped when the desired enrichment of the unreacted anti-diol is achieved.
-
-
Separation:
-
Neutralize the acid catalyst with a mild base (e.g., triethylamine).
-
Concentrate the mixture and separate the formed syn-acetal from the unreacted, now anti-enriched, diol using flash column chromatography. The acetal is significantly less polar than the diol.
-
-
Hydrolysis and Recovery:
-
To recover the pure syn-diol: Dissolve the purified syn-acetal in an alcohol solvent (e.g., methanol) and add a catalytic amount of a strong acid (e.g., 1.0 N HCl). Heat the mixture (e.g., 60-80 °C) until hydrolysis is complete.[3] Neutralize, extract the diol, and purify.
-
The anti-enriched diol fraction can be subjected to a second round of acetalization to further improve its purity.
-
Visualized Workflows and Logic
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Experimental evidence for chair-like transition states in aldol reactions of methyl ketone lithium enolates: stereoselective synthesis and utilization of a deuterium-labeled enolate as a probe of reaction stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Minimizing Impurities in 2,4-Diethyl-1,5-pentanediol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Diethyl-1,5-pentanediol. The information is structured to address specific issues that may arise during experimentation, with a focus on minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for synthesizing this compound involves a two-step process. The first step is the dialkylation of diethyl malonate with an ethyl halide (such as ethyl bromide or ethyl iodide) in the presence of a suitable base like sodium ethoxide.[1][2] The resulting diethyl diethylmalonate is then reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final diol product.[3][4]
Q2: I am observing an impurity with a lower boiling point than my final product. What could it be?
A2: A lower boiling point impurity could be unreacted diethyl malonate or the mono-alkylated intermediate, diethyl ethylmalonate.[1][5] Incomplete alkylation is a common reason for the presence of these starting materials in the final product mixture.
Q3: My final product seems to be contaminated with an aldehyde. What is the likely cause?
A3: The presence of an aldehyde, specifically 2,4-diethyl-1,5-pentanedial, suggests an incomplete reduction of the diethyl diethylmalonate intermediate.[3][4] While strong reducing agents like LiAlH₄ are typically used, factors such as insufficient reagent, short reaction times, or low temperatures can lead to the formation of the aldehyde as a byproduct.[3]
Q4: Can transesterification be an issue during the alkylation step?
A4: Yes, transesterification can occur if the alkoxide base used does not correspond to the alkyl groups of the ester.[1] For the synthesis of diethyl diethylmalonate from diethyl malonate, it is crucial to use sodium ethoxide as the base to avoid the formation of mixed esters.[1]
Q5: What are the best methods for purifying the final this compound product?
A5: Fractional distillation under reduced pressure is often an effective method for separating the desired diol from unreacted starting materials and lower-boiling impurities.[5] For non-volatile impurities or closely boiling isomers, column chromatography can be a suitable purification technique. A basic aqueous wash can be employed to remove any unreacted acidic diethyl malonate before distillation.
Troubleshooting Guides
Issue 1: Presence of Unreacted Diethyl Malonate or Mono-alkylated Product
| Symptom | Possible Cause | Troubleshooting Action |
| GC/MS or NMR analysis shows peaks corresponding to diethyl malonate and/or diethyl ethylmalonate. | Incomplete deprotonation of diethyl malonate. | Ensure anhydrous (dry) conditions, as water will consume the base.[1] Use a sufficiently strong base, like sodium ethoxide, in the correct stoichiometric amount. |
| Insufficient reaction time or temperature for the alkylation. | Increase the reflux time to ensure the reaction goes to completion.[1] Monitor the reaction progress using TLC or GC. | |
| Poor quality of reagents. | Use freshly distilled diethyl malonate and ethyl halide to remove any interfering impurities.[1][2] |
Issue 2: Incomplete Reduction of Diethyl Diethylmalonate
| Symptom | Possible Cause | Troubleshooting Action |
| Spectroscopic data (e.g., IR, NMR) indicates the presence of an aldehyde functional group. | Insufficient amount of reducing agent. | Use a molar excess of the reducing agent (e.g., LiAlH₄) to ensure complete reduction of both ester groups.[4] |
| Reaction temperature is too low. | While the reaction is often performed at low initial temperatures for safety, ensure it is allowed to warm to room temperature or gently refluxed as per the protocol to drive the reaction to completion. | |
| Premature quenching of the reaction. | Ensure the reaction is stirred for a sufficient duration before the workup procedure is initiated. |
Data Presentation
Table 1: Typical Reaction Conditions for Diethyl Malonate Alkylation
| Parameter | Condition | Rationale |
| Base | Sodium Ethoxide | Matches the ester to prevent transesterification.[1] |
| Solvent | Anhydrous Ethanol (B145695) | Solvent for the base and reactants. Must be dry to prevent side reactions.[1][2] |
| Reactants | Diethyl Malonate, Ethyl Bromide/Iodide | Ethyl iodide is more reactive but also more expensive than ethyl bromide. |
| Temperature | Reflux | To ensure the reaction proceeds to completion.[1] |
| Workup | Aqueous wash, extraction | To remove inorganic salts and unreacted base. |
Table 2: Comparison of Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Reactivity with Esters | Typical Solvents | Key Considerations |
| Lithium Aluminum Hydride (LiAlH₄) | High | Diethyl ether, THF | Very reactive with water and protic solvents; requires careful handling. Reduces esters to primary alcohols.[3][6] |
| Sodium Borohydride (NaBH₄) | Low to None | Methanol, Ethanol | Generally does not reduce esters.[3] |
| Diisobutylaluminum Hydride (DIBAL-H) | Moderate | Toluene, Hexane, DCM | Can be used to reduce esters to aldehydes at low temperatures.[3][6] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl Diethylmalonate (Alkylation)
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Cool the sodium ethoxide solution and slowly add diethyl malonate (1 equivalent) dropwise with stirring.[1]
-
Alkylation: Add ethyl bromide or ethyl iodide (2.2 equivalents) dropwise to the solution. The reaction may be exothermic.
-
Reaction Completion: Heat the mixture to reflux until the reaction is complete (monitor by TLC or GC). This may take several hours.[1]
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue and extract the product with an organic solvent like diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl diethylmalonate.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound (Reduction)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (a molar excess) in anhydrous diethyl ether or THF.
-
Addition of Ester: Cool the LiAlH₄ suspension in an ice bath. Slowly add a solution of diethyl diethylmalonate in the same anhydrous solvent dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux if necessary, until the reduction is complete (monitor by TLC or IR).
-
Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed by a sodium hydroxide (B78521) solution, and then more water, while cooling the flask in an ice bath.
-
Workup: Filter the resulting precipitate and wash it thoroughly with diethyl ether. Collect the filtrate, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the diol by vacuum distillation.
Visualizations
Caption: Main synthetic route to this compound.
Caption: Formation pathways for common impurities.
Caption: A logical workflow for troubleshooting impurities.
References
Technical Support Center: Polyester Synthesis with Substituted Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on polyester (B1180765) synthesis with substituted diols.
Frequently Asked Questions (FAQs)
Q1: Why is the molecular weight of my polyester low when using a substituted diol?
A1: Low molecular weight is a common issue when working with substituted diols due to several factors:
-
Steric Hindrance: The substituents on the diol can sterically hinder the approach of the monomers and the growing polymer chains, slowing down the reaction and limiting chain growth.
-
Lower Reactivity: Secondary or tertiary hydroxyl groups on substituted diols are often less reactive than the primary hydroxyl groups of unsubstituted diols like ethylene (B1197577) glycol or 1,4-butanediol.[1]
-
Side Reactions: At the higher temperatures often required for polycondensation, substituted diols can undergo side reactions such as dehydration or ether formation, which disrupts the stoichiometry and caps (B75204) the growing polymer chains.[2]
-
Imperfect Stoichiometry: An imbalance in the molar ratio of diol to dicarboxylic acid can significantly limit the final molecular weight. This can be exacerbated by the loss of volatile diols during the reaction.[3]
-
Inefficient Water Removal: The water produced during esterification can hydrolyze the ester linkages, creating an equilibrium that limits the polymer chain length. Efficient removal of water is crucial for driving the reaction towards high molecular weight polymer formation.[3]
Q2: My polyesterification reaction with a substituted diol is very slow. How can I increase the reaction rate?
A2: Slow reaction kinetics are a known challenge with substituted diols.[4] Here are some strategies to accelerate the polymerization:
-
Catalyst Selection: The choice of catalyst is critical. Tin-based catalysts, such as dibutyltin (B87310) oxide, and titanium-based catalysts, like titanium tetrabutoxide, are often effective for polyesterification.[5] For diols with secondary hydroxyl groups, specific alkyltin catalysts can significantly improve esterification rates.[3]
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the potential for thermal degradation of the monomers or the resulting polymer, and the increased likelihood of side reactions.[2]
-
Use of More Reactive Monomers: Instead of a dicarboxylic acid, using a more reactive diacid chloride can significantly increase the reaction rate and allow for lower reaction temperatures.[1][6] This approach, known as solution polycondensation, can circumvent the issues of high temperatures and slow kinetics.
-
In-situ Formation of Reactive Intermediates: The addition of a monofunctional aryl alcohol can lead to the formation of more reactive aryl ester end groups on the oligomers, which can facilitate chain growth during polycondensation.[4]
Q3: I'm observing discoloration in my polyester. What could be the cause and how can I prevent it?
A3: Discoloration, often a yellowing of the polymer, can be caused by:
-
Thermal Degradation: High reaction temperatures can lead to the thermal degradation of the monomers or the polymer, resulting in colored byproducts.
-
Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation of the polymer.
-
Catalyst Residues: Some catalysts can cause discoloration, especially at high concentrations or temperatures.
To prevent discoloration:
-
Optimize Reaction Temperature and Time: Use the lowest possible temperature and shortest reaction time that still allows for the desired molecular weight to be achieved.
-
Maintain an Inert Atmosphere: Carry out the polymerization under a nitrogen or argon atmosphere to prevent oxidation.[7]
-
Use an Appropriate Catalyst: Select a catalyst that is known to cause minimal discoloration and use it at the recommended concentration.
-
Purification: The final polymer can be purified by precipitation from a suitable solvent/non-solvent pair to remove colored impurities.[3]
Troubleshooting Guides
Issue 1: Low Molecular Weight Polymer
Symptoms:
-
The final polymer is brittle or a viscous liquid instead of a solid.
-
Gel Permeation Chromatography (GPC) analysis shows a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Steric Hindrance/Low Reactivity of Diol | • Increase reaction temperature in increments of 10°C, monitoring for degradation.• Switch to a more effective catalyst (see Catalyst Selection Table below).• Consider using a diacid chloride for a more reactive system.[1] |
| Imperfect Stoichiometry | • Ensure precise weighing of monomers. A strict 1:1 molar ratio is crucial for high molecular weight.[3]• For volatile diols, a slight excess (e.g., 1.1:1 diol:diacid) can be used initially to compensate for losses. |
| Inefficient Water Removal | • Improve the vacuum system to achieve a lower pressure during the polycondensation stage.• Use a Dean-Stark trap for azeotropic removal of water if conducting the reaction in a solvent. |
| Side Reactions (e.g., Dehydration) | • Lower the reaction temperature and extend the reaction time.• Use a catalyst that allows for lower reaction temperatures. |
Issue 2: Poor Reaction Kinetics
Symptoms:
-
The viscosity of the reaction mixture does not increase significantly over time.
-
Acid value titration shows a slow decrease in the concentration of carboxylic acid end groups.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive or Inefficient Catalyst | • Ensure the catalyst is not deactivated by moisture or impurities.• Increase the catalyst concentration, but be mindful of potential side reactions and discoloration.• Select a more appropriate catalyst for your specific diol (see Catalyst Selection Table). |
| Low Reaction Temperature | • Gradually increase the reaction temperature, while monitoring for any signs of polymer degradation. |
| Low Reactivity of Monomers | • Replace the dicarboxylic acid with the corresponding diacid chloride and switch to a solution polycondensation method.[1] |
Data Presentation
Table 1: Recommended Catalysts for Polyester Synthesis with Substituted Diols
| Catalyst | Diol Type | Typical Concentration (ppm) | Advantages | Disadvantages |
| Dibutyltin Oxide | General purpose, including neopentyl glycol[5] | 200 - 500 | High activity, good for achieving high molecular weight. | Can cause some discoloration at high temperatures. |
| Titanium (IV) butoxide | General purpose, including neopentyl glycol[8] | 100 - 300 | High activity, less prone to hydrolysis than other titanates. | Can lead to yellowing of the polymer. |
| Antimony (III) oxide | Aromatic polyesters | 200 - 400 | Good for high melting point polyesters. | Toxicity concerns. |
| Zinc Acetate | General purpose | 300 - 600 | Effective, relatively low cost. | Can promote side reactions. |
Experimental Protocols
Protocol 1: Melt Polycondensation of a Substituted Diol and a Dicarboxylic Acid
-
Reactor Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a collection flask.
-
Monomer Charging: Charge the flask with equimolar amounts of the substituted diol and the dicarboxylic acid. Add the catalyst (e.g., 200-500 ppm of dibutyltin oxide).
-
First Stage (Esterification): Heat the mixture under a slow stream of nitrogen to a temperature where the monomers melt and react (typically 150-190°C). Water will start to distill off. Continue this stage until about 80-90% of the theoretical amount of water has been collected.
-
Second Stage (Polycondensation): Gradually increase the temperature (to 200-240°C) and slowly apply a vacuum (down to <1 mmHg). The viscosity of the mixture will increase significantly.
-
Reaction Monitoring: Monitor the reaction by observing the viscosity of the melt and by taking small samples periodically for acid value titration and GPC analysis.
-
Termination: Once the desired molecular weight is achieved (indicated by GPC) or the reaction ceases to progress (no further increase in viscosity), cool the reactor to room temperature under nitrogen.
-
Polymer Isolation: The polyester can be isolated by dissolving the crude product in a suitable solvent (e.g., chloroform) and precipitating it into a non-solvent (e.g., cold methanol). The precipitated polymer is then filtered and dried under vacuum.[3]
Protocol 2: Solution Polycondensation of a Substituted Diol and a Diacid Chloride
-
Reactor Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted diol in an anhydrous, inert solvent (e.g., dichloromethane (B109758) or THF). Add a stoichiometric amount of a base (e.g., pyridine (B92270) or triethylamine) to act as an acid scavenger.[3]
-
Monomer Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of the diacid chloride, dissolved in the same anhydrous solvent, from the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be monitored by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy to follow the disappearance of the acid chloride.
-
Work-up: Filter the reaction mixture to remove the precipitated hydrochloride salt of the base. Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining base, followed by a wash with brine.
-
Polymer Isolation: Dry the organic phase over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solution under reduced pressure to obtain the polyester.
-
Purification: The polymer can be further purified by precipitation from a suitable solvent/non-solvent pair.[3]
Protocol 3: Characterization of Polyester by GPC
-
Sample Preparation: Accurately weigh 2-5 mg of the polyester sample and dissolve it in a suitable GPC solvent (e.g., THF, chloroform, or hexafluoroisopropanol for less soluble polyesters) to a concentration of 1-2 mg/mL.[9] Allow the sample to dissolve completely, which may require gentle agitation overnight.[9][10]
-
Filtration: Filter the sample solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[10][11]
-
Instrumentation: Use a GPC system equipped with a suitable column set for the expected molecular weight range of the polyester and a refractive index (RI) detector.
-
Calibration: Calibrate the GPC system using narrow polydispersity polystyrene standards.
-
Analysis: Inject the filtered sample solution into the GPC system and record the chromatogram.
-
Data Processing: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) from the chromatogram using the calibration curve.
Protocol 4: End-Group Analysis by ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the polyester in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Derivatization (Optional but Recommended): For more accurate quantification, especially for distinguishing between hydroxyl and carboxyl end groups, a derivatizing agent like trichloroacetyl isocyanate (TAI) can be added. TAI reacts with both end groups to give distinct signals in the ¹H NMR spectrum.[3]
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Identify the signals corresponding to the repeating monomer units and the end groups. The degree of polymerization (DP) can be calculated by comparing the integration of the end-group signals to the integration of the repeating unit signals. The number-average molecular weight (Mn) can then be calculated using the formula: Mn = (DP × M_repeating_unit) + M_end_groups.
Protocol 5: Acid Value Titration
-
Sample Preparation: Accurately weigh a known amount of the polyester sample and dissolve it in a suitable solvent mixture (e.g., a 2:1 mixture of toluene (B28343) and ethanol).[2]
-
Titration Setup: Use a potentiometric titrator with a suitable electrode or perform a manual titration using a colorimetric indicator like phenolphthalein.
-
Titration: Titrate the sample solution with a standardized solution of potassium hydroxide (B78521) (KOH) in ethanol.[12]
-
Calculation: The acid value is calculated in mg KOH/g of sample using the following formula: Acid Value = (V * c * 56.1) / m where:
-
V = volume of KOH solution used (mL)
-
c = concentration of the KOH solution (mol/L)
-
56.1 = molar mass of KOH ( g/mol )
-
m = mass of the polyester sample (g)
-
Mandatory Visualizations
Caption: Experimental workflow for polyester synthesis.
Caption: Troubleshooting logic for low molecular weight polyester.
Caption: General signaling pathway for polyester synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. azom.com [azom.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. CN106324185A - Measuring method for acid value of unsaturated polyester resin emulsion - Google Patents [patents.google.com]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. benchchem.com [benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. CN102495059A - Method for measuring acid value of unsaturated polyester resin - Google Patents [patents.google.com]
Preventing side reactions during the polymerization of 2,4-Diethyl-1,5-pentanediol
Technical Support Center: Polymerization of 2,4-Diethyl-1,5-pentanediol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the polymerization of this compound. The content focuses on preventing common side reactions and optimizing polymerization outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my polyester (B1180765) synthesis with this compound resulting in a low molecular weight polymer?
A1: Low molecular weight is a common challenge when polymerizing sterically hindered diols like this compound. The ethyl side chains impede the reactivity of the primary hydroxyl groups.[1] Several factors can contribute to this issue:
-
Low Monomer Reactivity: The steric hindrance caused by the ethyl groups significantly slows down the esterification and polycondensation steps.[1]
-
Sub-optimal Stoichiometry: An imbalanced molar ratio of diol to dicarboxylic acid can limit chain growth. Achieving a precise 1:1 ratio is crucial for high molecular weight polymers.[2]
-
Inefficient Byproduct Removal: The water generated during esterification must be efficiently removed to drive the reaction equilibrium toward the polymer.[1] Inadequate removal can lead to chain-terminating hydrolysis reactions.
-
Intramolecular Cyclization: Although less common for this specific diol, intramolecular "backbiting" reactions can compete with intermolecular chain growth, leading to the formation of cyclic esters instead of linear polymer chains.
-
Inappropriate Reaction Conditions: High temperatures can lead to thermal degradation of the polymer, while temperatures that are too low will result in impractically slow reaction rates.[1]
Q2: I am observing discoloration (yellowing or browning) in my final polymer. What is the cause and how can I prevent it?
A2: Discoloration is typically a sign of thermal degradation or oxidation at the high temperatures required for melt polycondensation. To prevent this, ensure the entire reaction is conducted under a continuous stream of inert gas, such as high-purity nitrogen, to prevent oxidation.[3] It is also critical to optimize the reaction temperature and time; prolonged exposure to high heat can promote degradation. Some catalysts, particularly certain titanium compounds, can also cause yellowing. Screening different catalysts may be necessary.
Q3: What are the ideal reaction conditions and catalysts for polymerizing this sterically hindered diol?
A3: Given the low reactivity of this compound, specialized conditions and catalysts are recommended. A two-stage melt polycondensation process is often effective.[1][3]
-
Catalysts: Organotin catalysts, such as butyltin(IV) oxide hydrate (B1144303) (BuSnOOH), have proven robust for polyesterification.[4] Organotitanium compounds like titanium (IV) isopropoxide are also widely used, though they can be prone to hydrolysis.[3][4]
-
Temperature: The process typically involves an initial esterification stage at a lower temperature (e.g., 150-190 °C) followed by a higher temperature polycondensation stage (e.g., 220-240 °C).[2][3]
-
Pressure: The esterification stage is run under atmospheric pressure with a nitrogen purge, while the polycondensation stage requires a high vacuum (<1 mbar) to effectively remove water and other volatile byproducts, driving the reaction to completion.[1][2]
Q4: How can I enhance the reactivity of this compound to achieve a higher molecular weight polymer?
A4: Several strategies can overcome the low reactivity of this diol:
-
Use More Reactive Co-monomers: Instead of a standard dicarboxylic acid, using a more reactive derivative like a diacid chloride can significantly increase the reaction rate.[1]
-
In-situ Activation with Aryl Alcohols: A highly effective method involves adding a monofunctional aryl alcohol, such as p-cresol (B1678582), to the reaction mixture.[1][2] This promotes the in-situ formation of highly reactive aryl ester end-groups on the oligomers, which then react more readily with the sterically hindered diol during polycondensation.[1][2][5][6]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Slow Reaction Rate and Incomplete Monomer Conversion
-
Potential Cause: Insufficient catalytic activity or low reaction temperature.
-
Troubleshooting Steps:
-
Increase Catalyst Concentration: Gradually increase the catalyst loading. Refer to literature for optimal concentrations for your chosen catalyst system (typically in the range of 100-400 ppm).[3]
-
Optimize Temperature Profile: For a two-stage process, ensure the esterification temperature is high enough to promote initial oligomer formation and that the polycondensation temperature is sufficient for chain extension without causing degradation.[7]
-
Change Catalyst: If the reaction rate is still too slow, consider switching to a more effective catalyst for hindered diols, such as BuSnOOH.[4]
-
Use Reactive Monomers: As a last resort, substitute the dicarboxylic acid with its corresponding diacid chloride for a much faster, lower-temperature reaction.[1]
-
Issue 2: Polymer Molecular Weight Stagnates During Polycondensation
-
Potential Cause: Poor vacuum, non-stoichiometric monomer ratio, or catalyst deactivation.
-
Troubleshooting Steps:
-
Verify Vacuum System: Ensure your vacuum system can achieve and maintain high vacuum (e.g., below 1 mbar).[2] Leaks in the system will prevent the efficient removal of water, stalling the polymerization.
-
Check Stoichiometry: Precisely measure your monomers. An excess of either the diol or the diacid will lead to chain termination, limiting the final molecular weight.[2] A slight excess of the diol (e.g., 1.1:1) is sometimes used to compensate for its volatility, but this must be carefully controlled.[3]
-
Investigate Catalyst Stability: Some catalysts, like certain titanium alkoxides, can be deactivated by hydrolysis if the initial water removal is not efficient.[4] Ensure the esterification stage effectively removes the bulk of the water before proceeding to high-temperature polycondensation.
-
Issue 3: Formation of Insoluble Gels or Cross-linked Material
-
Potential Cause: Unwanted side reactions, often due to impurities in monomers or the use of unsaturated co-monomers without an inhibitor.
-
Troubleshooting Steps:
-
Purify Monomers: Ensure the this compound and the dicarboxylic acid are of high purity. Impurities with more than two functional groups can act as cross-linking agents.
-
Use Radical Inhibitors: If you are using an unsaturated dicarboxylic acid (e.g., maleic acid), the double bonds can undergo radical polymerization at high temperatures, leading to gelation. The addition of a radical inhibitor is essential in such cases.[8]
-
Lower Reaction Temperature: Extremely high temperatures can sometimes promote side reactions that lead to cross-linking. Evaluate if a lower temperature profile can be used, possibly in combination with a more active catalyst.
-
Data Presentation
Table 1: Comparison of Polymerization Strategies for Sterically Hindered Diols
| Strategy | Co-Monomer | Catalyst | Temperature (°C) | Typical Mn ( kg/mol ) | Key Advantage | Reference |
| Standard Melt Polycondensation | Dicarboxylic Acid | Tin or Titanium based | 180-260 | Low to Moderate | Simple, solvent-free process. | [1][3] |
| Diacid Chloride Method | Diacid Chloride | Amine Base (e.g., Pyridine) | 0 - Room Temp | Moderate to High | High reactivity, low temperature. | [1] |
| In-situ Aryl Ester Activation | Dicarboxylic Acid | BuSnOOH | 220-240 | High to Very High (up to 42.8) | Overcomes low diol reactivity effectively. | [2][5][6] |
Experimental Protocols
Protocol 1: Two-Stage Melt Polycondensation
This protocol is a general method for synthesizing polyesters from diols and dicarboxylic acids.
-
Monomer Charging: Charge a three-necked round-bottom flask with equimolar amounts of this compound and a dicarboxylic acid (e.g., succinic acid). A slight molar excess (e.g., 10-20%) of the diol can be used to compensate for potential loss.[3]
-
Catalyst Addition: Add the catalyst (e.g., 400 ppm of Titanium (IV) isopropoxide) to the mixture.[3]
-
Setup: Equip the flask with a mechanical stirrer, a nitrogen inlet/outlet, and a distillation setup leading to a receiving flask.
-
Esterification Stage: Begin purging the system with a slow stream of nitrogen.[3] Start stirring and gradually heat the mixture to 150-190 °C under atmospheric pressure.[3] Water will distill off as a byproduct. Continue this stage until water evolution ceases (typically 3-5 hours).
-
Polycondensation Stage: Increase the temperature to 220-240 °C. Gradually apply a high vacuum to the system (pressure reduced to below 1 mbar), being careful to avoid excessive foaming.[3]
-
Completion: Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating high molecular weight. This can take several hours.
-
Recovery: Stop the reaction by cooling the flask to room temperature. The solid polymer can then be removed and purified if necessary, typically by dissolving in a suitable solvent (like chloroform) and precipitating in a non-solvent (like methanol).[3]
Protocol 2: In-situ Activation with p-Cresol
This protocol is adapted for low-reactivity diols and is based on published methods.[2]
-
Monomer Charging: In a reaction vessel, combine this compound, the dicarboxylic acid, and p-cresol in a 1:1:1.5 molar ratio.
-
Catalyst Addition: Add the catalyst (e.g., 0.1 mol% BuSnOOH).[2]
-
Inerting: Degas the mixture by applying several vacuum/nitrogen cycles at a moderately elevated temperature (e.g., 80 °C) to remove dissolved oxygen.[1]
-
Esterification: Heat the mixture to 240 °C under a slow stream of nitrogen and maintain for 5 hours.[2] During this stage, water and some p-cresol will distill off. Reactive aryl ester end-groups are formed in-situ.
-
Pre-polycondensation: Gradually reduce the pressure to ~0.5 mbar over 2 hours while decreasing the temperature to 220 °C.[2] This step removes the majority of the remaining p-cresol.
-
Polycondensation: Maintain the reaction at 220 °C and <0.8 mbar for 1-2 hours to build high molecular weight polymer chains.[2]
-
Recovery: Cool the reactor to room temperature and recover the polymer.
Visualizations
Caption: Troubleshooting logic for low molecular weight polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2,4-Diethyl-1,5-pentanediol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 2,4-Diethyl-1,5-pentanediol. The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.
Synthesis Overview
The synthesis of this compound can be achieved through a two-step process involving the reaction of 2-ethylhexenal with formaldehyde (B43269), followed by the hydrogenation of the resulting intermediate. This method offers a scalable route to the target diol.
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is detailed below. This protocol is a representative example and may require optimization based on specific laboratory or plant conditions.
Step 1: Synthesis of 2,4-Diethyl-5-hydroxy-1,3-dioxane (Prins Reaction Intermediate)
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel is charged with paraformaldehyde (1.1 equivalents) and a suitable acidic catalyst (e.g., Amberlyst 15, 5 mol%).
-
Solvent Addition: An appropriate solvent, such as toluene (B28343) or methyl tert-butyl ether (MTBE), is added to the reactor.
-
Reactant Addition: 2-Ethylhexenal (1.0 equivalent) is added dropwise to the stirred suspension at a controlled temperature, typically between 40-60 °C. The reaction is exothermic and the addition rate should be managed to maintain the desired temperature.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the consumption of the limiting reagent is complete.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is removed by filtration. The filtrate is then washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield the crude dioxane intermediate.
Step 2: Hydrogenation to this compound
-
Catalyst Loading: A high-pressure autoclave is charged with the crude 2,4-Diethyl-5-hydroxy-1,3-dioxane intermediate and a hydrogenation catalyst (e.g., 5% Ru/C or Raney Nickel, 1-5 wt%).
-
Solvent Addition: A suitable solvent, such as ethanol (B145695) or isopropanol, is added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (typically 50-100 bar). The reaction mixture is heated to a temperature between 100-150 °C with vigorous stirring.
-
Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.
-
Work-up and Purification: After cooling and venting the autoclave, the catalyst is removed by filtration through a pad of celite. The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.
Troubleshooting Guide
This guide addresses common issues that may arise during the scale-up of this compound synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Prins Reaction) | - Incomplete reaction due to insufficient catalyst activity or reaction time.- Side reactions, such as polymerization of formaldehyde or self-condensation of 2-ethylhexenal.- Product loss during work-up. | - Test catalyst activity on a small scale before use.- Gradually increase reaction time and monitor progress.- Optimize reaction temperature to minimize side reactions.- Ensure efficient stirring to improve mass transfer.- Refine the work-up procedure to minimize losses. |
| Low Yield in Step 2 (Hydrogenation) | - Inactive or poisoned catalyst.- Insufficient hydrogen pressure or temperature.- Poor mixing in the autoclave. | - Use fresh, high-quality catalyst.- Ensure the intermediate is free of catalyst poisons (e.g., sulfur compounds).- Optimize hydrogen pressure and reaction temperature.- Ensure efficient agitation for good gas-liquid mixing. |
| High Impurity Levels | - Formation of byproducts in the Prins reaction.- Incomplete hydrogenation leading to residual intermediates.- Over-hydrogenation or side reactions during the reduction step. | - Optimize the stoichiometry and reaction conditions of the Prins reaction.- Ensure complete conversion during hydrogenation by monitoring hydrogen uptake.- Screen different hydrogenation catalysts and conditions to improve selectivity.- Optimize the final purification step (e.g., fractional distillation). |
| Difficult Catalyst Filtration | - Fine catalyst particles.- Catalyst deactivation and fouling. | - Use a filter aid such as celite.- Consider using a catalyst with a larger particle size for easier filtration.- Optimize reaction conditions to prolong catalyst life. |
| Exothermic Runaway in Prins Reaction | - Poor heat removal on a larger scale.- Too rapid addition of the reactant. | - Ensure the reactor has adequate cooling capacity.- Control the addition rate of 2-ethylhexenal carefully.- Consider using a semi-batch process for better temperature control. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the Prins reaction in this synthesis?
A1: While solid acid catalysts like Amberlyst 15 are often preferred for ease of removal, other Lewis or Brønsted acids can be used. The optimal catalyst may depend on the specific reaction conditions and scale. It is recommended to screen a few catalysts on a small scale to determine the best performance in terms of yield and selectivity.
Q2: How can I minimize the formation of byproducts during the hydrogenation step?
A2: Byproduct formation during hydrogenation can often be controlled by optimizing the reaction conditions. Using a more selective catalyst, such as Ruthenium on carbon (Ru/C), and carefully controlling the temperature and pressure can help minimize side reactions like over-reduction or hydrogenolysis of other functional groups.
Q3: Is it necessary to purify the intermediate from the Prins reaction before hydrogenation?
A3: While not always strictly necessary, purifying the intermediate can be beneficial. Removal of unreacted starting materials and byproducts can prevent poisoning of the hydrogenation catalyst and lead to a cleaner final product, simplifying the final purification.
Q4: What are the key safety considerations when scaling up the hydrogenation step?
A4: The hydrogenation step involves flammable solvents and high-pressure hydrogen gas, which poses a significant safety risk. Key considerations include using a properly rated high-pressure autoclave, ensuring adequate ventilation, employing proper grounding to prevent static discharge, and having a robust emergency shutdown procedure. All personnel should be thoroughly trained in high-pressure reaction safety.
Q5: How can I effectively monitor the progress of the hydrogenation reaction on a large scale?
A5: On a large scale, monitoring the reaction via hydrogen uptake is the most common and effective method. This can be done by tracking the pressure drop in the hydrogen supply cylinder or by using a mass flow controller. Taking periodic samples for analysis (e.g., by GC) can also be done if the reactor design allows for safe sampling at high pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Catalyst Deactivation in 2,4-Diethyl-1,5-pentanediol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of 2,4-diethyl-1,5-pentanediol.
Frequently Asked Questions (FAQs)
Q1: What are the common catalysts used for the synthesis of this compound?
A1: The synthesis of this compound typically involves the catalytic hydrogenation of diethyl 2,4-diethylmalonate. The most commonly employed catalysts for this type of ester hydrogenation are copper-based catalysts, such as copper chromite (Adkins catalyst) and copper supported on silica (B1680970) (Cu/SiO₂), as well as Platinum Group Metal (PGM) catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C).[1][2][3]
Q2: What are the main causes of catalyst deactivation in this reaction?
A2: Catalyst deactivation can occur through several mechanisms, including:
-
Poisoning: Impurities in the substrate or hydrogen stream can irreversibly bind to the active sites of the catalyst.
-
Fouling/Coking: Deposition of carbonaceous materials or heavy byproducts on the catalyst surface can block active sites.[4][5]
-
Sintering: At high temperatures, the small metal particles of the catalyst can agglomerate, leading to a loss of active surface area.[1][6]
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium under certain conditions.
Q3: Can a deactivated catalyst be regenerated?
A3: Yes, in many cases, catalyst regeneration is possible. The appropriate method depends on the type of catalyst and the cause of deactivation. For carbonaceous deposits on PGM catalysts, a controlled oxidation (burn-off) is often effective.[5][7] For some copper-based catalysts, specific washing and oxidation/reduction cycles may restore activity.
Troubleshooting Guides
Issue 1: Low or No Conversion of Diethyl 2,4-diethylmalonate
| Possible Cause | Troubleshooting Step | Recommended Action |
| Catalyst Inactivity | Verify catalyst activity with a standard reaction. | If the catalyst is old or has been improperly stored, it may have lost activity. Use a fresh batch of catalyst. |
| Catalyst Poisoning | Analyze starting materials for impurities. | Impurities such as sulfur or nitrogen compounds in the diethyl 2,4-diethylmalonate or hydrogen gas can poison the catalyst. Purify the starting materials and use high-purity hydrogen. |
| Insufficient Catalyst Loading | Review the experimental protocol. | Ensure the correct catalyst-to-substrate ratio is being used. |
| Poor Mass Transfer | Check agitation speed and hydrogen pressure. | Inadequate mixing can limit the contact between the reactants and the catalyst. Increase the stirring rate and ensure sufficient hydrogen pressure. |
Issue 2: Gradual Decrease in Reaction Rate Over Time
| Possible Cause | Troubleshooting Step | Recommended Action |
| Catalyst Fouling/Coking | Characterize the spent catalyst. | Side reactions can lead to the formation of polymeric or heavy byproducts that deposit on the catalyst surface. Consider lowering the reaction temperature to minimize side reactions.[2] |
| Sintering of Catalyst | Analyze the particle size of the spent catalyst. | High reaction temperatures can cause the metal particles to agglomerate, reducing the active surface area.[6] Operate at the lowest effective temperature. |
| Leaching of Active Metal | Analyze the reaction mixture for dissolved metals. | Acidic impurities or byproducts can cause the active metal to leach from the support. Ensure the reaction medium is neutral. |
Quantitative Data Summary
The following tables summarize typical performance and deactivation data for catalysts used in ester hydrogenation. Note that specific values for this compound synthesis may vary.
Table 1: Typical Operating Conditions for Diethyl Malonate Hydrogenation
| Parameter | Copper Chromite | Cu/SiO₂ |
| Temperature (°C) | 150-250 | 180-220 |
| Pressure (MPa) | 10-20 | 2.0-5.0 |
| Catalyst Loading (wt%) | 5-10 | 5-15 |
| Solvent | Dioxane, Ethanol | None (neat) or Ethanol |
Data compiled from analogous reactions in the literature.[2][8]
Table 2: Effect of Impurities on Catalyst Performance (Illustrative)
| Catalyst | Impurity | Concentration | Effect on Conversion |
| Pd/C | Thiophene (Sulfur) | 10 ppm | > 50% decrease |
| Copper Chromite | Acetic Acid | 1% | Significant rate reduction |
This table provides a qualitative illustration of the potential impact of common catalyst poisons.[9]
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Diethyl 2,4-diethylmalonate
-
Copper chromite catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor equipped with a stirrer
Procedure:
-
Charge the autoclave with diethyl 2,4-diethylmalonate and ethanol.
-
Add the copper chromite catalyst under an inert atmosphere.
-
Seal the reactor and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 15 MPa).
-
Heat the reactor to the target temperature (e.g., 200 °C) while stirring.
-
Monitor the reaction progress by measuring hydrogen uptake or by taking samples for GC analysis.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be purified by distillation under reduced pressure.
Protocol 2: Regeneration of a Fouled Platinum Group Metal (PGM) Catalyst
Materials:
-
Spent PGM catalyst (e.g., Pd/C)
-
Tube furnace
-
Inert gas (Nitrogen or Argon)
-
Diluted air (e.g., 1-5% O₂ in N₂)
Procedure:
-
Place the spent catalyst in a quartz tube within the tube furnace.
-
Heat the catalyst under a flow of inert gas to the desired burn-off temperature (e.g., 300-400 °C) to remove any volatile residues.
-
Once the temperature is stable, gradually introduce a stream of diluted air. Caution: The oxidation of carbon is exothermic and can lead to a runaway temperature increase. Careful control of the oxygen concentration and temperature is crucial.
-
Hold at the burn-off temperature until the carbonaceous deposits are removed, as indicated by the cessation of CO₂ evolution in the off-gas.
-
Switch back to an inert gas flow and cool the catalyst to room temperature.
-
The regenerated catalyst should be carefully stored under an inert atmosphere.
Visualizations
Caption: Catalyst deactivation pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. US3400073A - Regeneration of platinum and palladium reforming catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3069352A - Process for regenerating and reactivating platinum catalyst in a reforming process - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2,4-Diethyl-1,5-pentanediol: NMR versus X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and guiding further development. This guide provides a comprehensive comparison of two primary analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, for the structural validation of 2,4-diethyl-1,5-pentanediol. We present hypothetical, yet chemically plausible, experimental data to illustrate the strengths and limitations of each method.
The precise arrangement of atoms within a molecule dictates its physical and chemical properties, and in the context of drug development, its biological activity and safety profile. For a molecule like this compound, which contains stereocenters, a thorough structural elucidation is paramount. While NMR spectroscopy provides invaluable information about the molecule's structure in solution, X-ray crystallography offers a definitive view of its solid-state conformation.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear comparison, the following tables summarize hypothetical quantitative data obtained from ¹H NMR, ¹³C NMR, and single-crystal X-ray diffraction analysis of this compound.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 3.65 | m | 4H | - | H1, H5 |
| 2.50 | br s | 2H | - | OH |
| 1.80 | m | 2H | - | H2, H4 |
| 1.45 | m | 2H | - | H3 |
| 1.35 | m | 4H | 7.5 | -CH₂CH₃ |
| 0.90 | t | 6H | 7.5 | -CH₂CH₃ |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 65.8 | C1, C5 |
| 42.1 | C2, C4 |
| 35.5 | C3 |
| 25.3 | -CH₂CH₃ |
| 11.2 | -CH₂CH₃ |
Table 3: Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 5.85 |
| c (Å) | 15.50 |
| β (°) | 95.5 |
| Bond Length C-C (Å) | 1.52 - 1.54 |
| Bond Length C-O (Å) | 1.43 |
| Bond Angle C-C-C (°) | 112 - 115 |
| Bond Angle H-O-C (°) | 109.5 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity and stereochemistry of this compound in solution.
Methodology:
-
Sample Preparation: A 10 mg sample of purified this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer.
-
¹H NMR: 32 scans were accumulated with a relaxation delay of 1 second.
-
¹³C NMR: 1024 scans were accumulated with a relaxation delay of 2 seconds.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, and the spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Single-Crystal X-ray Crystallography
Objective: To determine the precise three-dimensional structure of this compound in the solid state.
Methodology:
-
Crystal Growth: Single crystals of this compound were grown by slow evaporation of a solution of the compound in a mixture of ethyl acetate (B1210297) and hexane.
-
Data Collection: A suitable crystal was mounted on a goniometer head and placed in a stream of cold nitrogen (100 K) on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Structure Solution and Refinement: The diffraction data were collected and processed. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a small molecule like this compound, highlighting the complementary nature of NMR and X-ray crystallography.
Caption: Workflow for the structural validation of this compound.
Concluding Remarks
Both NMR spectroscopy and X-ray crystallography are powerful techniques that provide complementary information for the structural validation of this compound. While NMR offers insights into the molecule's structure and dynamics in a more biologically relevant solution state, X-ray crystallography provides an unambiguous and high-resolution picture of its solid-state conformation. The combination of these techniques allows for a comprehensive and robust structural characterization, which is indispensable for applications in drug discovery and materials science.
A Comparative Analysis of Polyesters: The Influence of Diol Structure on Performance
A detailed examination of polyesters derived from 2,4-diethyl-1,5-pentanediol in comparison to those from common linear diols, supported by experimental data and structure-property relationship principles.
Introduction
The versatility of polyesters has established them as a cornerstone in materials science, with applications spanning from packaging and textiles to advanced drug delivery systems. The properties of these polymers are intrinsically linked to the molecular architecture of their constituent monomers, particularly the diol component. This guide provides a comparative analysis of the performance of polyesters synthesized from the branched diol, this compound, against those derived from common linear diols such as 1,4-butanediol (B3395766) and 1,6-hexanediol. While direct experimental data for polyesters from this compound is limited in publicly available literature, this analysis leverages extensive data on analogous linear polyester (B1180765) systems and established principles of polymer chemistry to project its performance characteristics. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and tailor polyester properties for specific applications.
Comparative Data on Polyester Properties
The following tables summarize the thermal and mechanical properties of polyesters synthesized from various linear diols and dicarboxylic acids. This data serves as a baseline for understanding the impact of diol structure on the final polymer characteristics.
Table 1: Thermal Properties of Polyesters from Linear Diols
| Diol | Dicarboxylic Acid | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| 1,4-Butanediol | Succinic Acid | -33 | 114-115 | >275 |
| 1,4-Butanediol | Adipic Acid | -68 / -60 | 54-60 | >275 |
| 1,5-Pentanediol | Succinic Acid | - | - | - |
| 1,5-Pentanediol | Adipic Acid | - | - | <420-430 |
| 1,5-Pentanediol | Sebacic Acid | - | 50-62 | 420-430 |
| 1,6-Hexanediol | Adipic Acid | - | - | - |
Note: The properties of polyesters can vary depending on the molecular weight and synthesis conditions. The data presented is a representative range from various studies.
Table 2: Mechanical Properties of Polyesters from Linear Diols
| Diol | Dicarboxylic Acid | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| 1,5-Pentanediol | Sebacic Acid | Comparable to Polyethylene | - | - |
| 1,5-Pentanediol | Dodecanedioic Acid | Superior to Polyethylene | - | - |
| 1,4-Butanediol | Fumaric Acid | 5.5 - 31.8 | 742 - 1000 | 2.5 - 1184 |
The Impact of Branching: A Qualitative Analysis of Polyesters from this compound
The introduction of alkyl branches into the diol monomer, as in the case of this compound, is expected to have a significant impact on the resulting polyester's properties. The ethyl side chains create steric hindrance, which disrupts the regular packing of polymer chains.[1] This structural irregularity has several predictable consequences:
-
Crystallinity: Polyesters synthesized from linear diols often exhibit semi-crystalline structures due to the ability of the polymer chains to align in an orderly fashion.[1] The presence of ethyl branches in this compound will likely lead to the formation of amorphous or significantly less crystalline polyesters.[2][3]
-
Thermal Properties: A decrease in crystallinity generally results in a lower melting point (Tm) or the absence of a distinct melting transition altogether. The glass transition temperature (Tg), which relates to the mobility of the amorphous regions of the polymer, may be higher for polyesters with branched diols compared to their linear counterparts.[2][4] This is because the bulky side groups can restrict the rotational freedom of the polymer backbone.
-
Mechanical Properties: The mechanical behavior of polyesters is strongly influenced by their degree of crystallinity. Linear diol-based polyesters with higher crystallinity tend to have higher tensile strength and Young's modulus.[5] Conversely, the more amorphous nature of polyesters from this compound is expected to result in lower tensile strength and modulus, but potentially greater flexibility and a higher elongation at break.[5]
-
Biodegradability: The rate of biodegradation of polyesters is influenced by factors such as crystallinity and hydrophobicity. While the introduction of branches can increase hydrophobicity, the disruption of crystalline regions may enhance the accessibility of the ester linkages to hydrolytic enzymes, potentially leading to faster degradation. However, the steric hindrance from the ethyl groups could also shield the ester bonds from enzymatic attack.[4]
Experimental Protocols
The data presented in this guide is based on established experimental techniques for the synthesis and characterization of polyesters.
Polyester Synthesis: Melt Polycondensation
A common method for synthesizing high-molecular-weight polyesters is melt polycondensation.[5] This two-step process typically involves:
-
Esterification: A diol and a dicarboxylic acid are heated in an inert atmosphere to form low-molecular-weight oligomers, with the removal of water as a byproduct.
-
Polycondensation: The temperature is further increased, and a vacuum is applied to facilitate the removal of the diol byproduct, driving the reaction towards the formation of a high-molecular-weight polymer. A catalyst, such as titanium (IV) isopropoxide, is often used to accelerate the reaction.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer. The sample is heated at a constant rate, and the heat flow required to raise its temperature is measured and compared to a reference.
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymer. The mass of the sample is monitored as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The temperature at which significant weight loss occurs is an indicator of the polymer's decomposition temperature (Td).
Mechanical Testing
-
Tensile Testing: This is a fundamental mechanical test where a sample is subjected to a controlled tensile force until it fails. The test provides data on the material's tensile strength (the maximum stress it can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility).[5]
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Chemical structures of linear and branched diols.
Caption: General workflow for polyester synthesis via melt polycondensation.
Caption: Logical relationship between diol structure and polyester properties.
Conclusion
The structural characteristics of the diol monomer are a critical determinant of the final properties of a polyester. Polyesters derived from linear diols, such as 1,4-butanediol and 1,6-hexanediol, generally exhibit semi-crystalline structures, leading to higher tensile strength and distinct melting points. In contrast, the incorporation of a branched diol like this compound is predicted to result in more amorphous polymers. This is due to the steric hindrance of the ethyl side chains, which disrupts the packing of the polymer chains. Consequently, polyesters from this compound are expected to have lower crystallinity, reduced tensile strength and modulus, and potentially enhanced flexibility. The thermal properties are also anticipated to differ, with a likely absence of a sharp melting point and a potentially higher glass transition temperature compared to their linear counterparts. These structure-property relationships provide a valuable framework for the rational design of polyesters with tailored performance characteristics for a wide range of applications, from flexible films to specialized biomaterials. Further experimental investigation into polyesters derived from this compound would be beneficial to quantitatively validate these expected properties.
References
- 1. benchchem.com [benchchem.com]
- 2. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) DOI:10.1039/C7FD00057J [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Determining the Enantiomeric Excess of Chiral 2,4-Diethyl-1,5-pentanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a critical analytical challenge in modern chemistry, particularly in the synthesis of chiral molecules for pharmaceutical and other specialized applications. For a molecule such as 2,4-diethyl-1,5-pentanediol, a chiral diol with two stereocenters, quantifying the enantiomeric purity is paramount. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, and Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each method is evaluated based on its principles, with detailed experimental protocols and comparative data to assist researchers in selecting the most appropriate technique for their needs.
Comparison of Analytical Methods
The selection of a method for determining the enantiomeric excess of this compound is contingent on several factors, including the required accuracy, sample throughput, available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the principal analytical techniques.
| Method | Principle | Advantages | Disadvantages | Typical Accuracy | Sample Throughput |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid, Chiral Boronates) | Conversion of enantiomers into diastereomers with distinguishable NMR spectra. | Provides structural information. Can be used to determine absolute configuration. No need for a reference standard of the pure enantiomer. | Derivatization is required, which can be time-consuming and may introduce kinetic resolution. Lower sensitivity compared to chromatographic methods. | ±1-5% | Low to Medium |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | High accuracy and precision. Amenable to automation for high throughput. A wide variety of chiral columns are commercially available. | Method development can be time-consuming and requires screening of columns and mobile phases. The analyte must have a chromophore for UV detection or require alternative detection methods (e.g., RI, MS).[1] | ±0.1-1% | High |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase. | High resolution and sensitivity. Suitable for volatile and thermally stable compounds. | Limited to volatile analytes; derivatization is often necessary for diols. High temperatures can potentially cause racemization. | ±0.5-2% | High |
Experimental Protocols
NMR Spectroscopy with a Chiral Derivatizing Agent (Three-Component System)
This method involves the in-situ formation of diastereomeric iminoboronate esters, which can be readily distinguished by ¹H NMR spectroscopy.[2]
Materials:
-
This compound (racemic or enantiomerically enriched)
-
2-Formylphenylboronic acid
-
(R)-(+)-α-Methylbenzylamine (or the S-enantiomer)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
Ultrasonic bath
Procedure:
-
In a clean, dry NMR tube, dissolve approximately 5 mg of this compound.
-
Add 1.1 equivalents of 2-formylphenylboronic acid to the NMR tube.
-
Add 1.2 equivalents of (R)-(+)-α-methylbenzylamine to the mixture.
-
Add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.
-
Cap the NMR tube and briefly sonicate the mixture for about 15 minutes at room temperature to ensure complete derivatization.[3][4]
-
Acquire a high-resolution ¹H NMR spectrum of the resulting solution.
-
Identify the well-resolved signals corresponding to the diastereomeric products. The imine proton is often a good candidate for integration.
-
Carefully integrate the signals for each diastereomer. The enantiomeric excess is calculated from the ratio of the integrals.
Workflow for NMR-based ee Determination
Caption: Workflow for NMR-based ee Determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging. Therefore, derivatization with a UV-active group or the use of a Refractive Index Detector (RID) or Mass Spectrometer (MS) is recommended. The following protocol outlines a general screening approach for method development.[1]
Materials:
-
This compound (racemic standard)
-
HPLC-grade n-hexane, isopropanol (B130326) (IPA), ethanol (B145695) (EtOH)
-
A selection of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IB, IC)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (RID or MS).
Procedure:
-
Column Screening:
-
Prepare a 1 mg/mL solution of racemic this compound in the initial mobile phase.
-
Screen a selection of chiral columns (e.g., Chiralpak IA, IB, IC) with a standard mobile phase, for instance, n-hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min.
-
Monitor the separation at a constant temperature, for example, 25 °C.
-
-
Method Optimization:
-
Once a column showing baseline or partial separation is identified, optimize the mobile phase composition by varying the percentage of the alcohol modifier (e.g., IPA in n-hexane from 5% to 20%).
-
Optimize the flow rate (e.g., 0.5 to 1.5 mL/min) to improve resolution and analysis time.
-
Investigate the effect of column temperature on the separation.
-
-
Quantification:
-
Once a satisfactory separation is achieved (Resolution > 1.5), inject a known concentration of the sample.
-
Integrate the peak areas of the two enantiomers to determine the enantiomeric excess.
-
Workflow for Chiral HPLC Method Development
References
A Comparative Analysis of Mechanical Properties in Polyurethanes Based on Diol Monomer Variation
The versatility of polyurethanes (PUs) stems from their tunable mechanical properties, which are significantly influenced by the selection of their constituent monomers, particularly the diol chain extender. This guide provides a comparative overview of the mechanical characteristics of polyurethanes synthesized with different diol monomers, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in drug development who utilize polyurethanes in various applications.
The structure of the diol monomer, including its chain length, linearity, and the presence of side groups, plays a crucial role in determining the final properties of the polyurethane.[1][2] Shorter chain diols generally lead to stiffer and more crystalline polymers, while longer chain diols can enhance flexibility.[1] This is attributed to the formation of hard segments through the reaction of diisocyanates with these short-chain diols, which then influence the overall morphology and mechanical response of the polymer.[1][2]
Quantitative Comparison of Mechanical Properties
The mechanical properties of polyurethanes are a direct consequence of their molecular architecture. The choice of diol as a chain extender significantly impacts the resulting tensile strength, elongation at break, and hardness of the material. Below is a summary of these properties for polyurethanes synthesized with various common diols.
| Diol Monomer | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A/D) | Key Characteristics |
| 1,4-Butanediol (BDO) | 20 - 50 | 300 - 700 | 70A - 90A | High hardness, good thermal resistance, and excellent tear strength.[1][3] |
| Ethylene Glycol (EG) | 15 - 35 | 200 - 400 | 80A - 95A | Medium hardness, moderate thermal resistance.[1][3] |
| 1,6-Hexanediol (HDO) | 10 - 40 | 300 - 600 | 65A - 85A | Lower hardness, increased flexibility.[1][3] |
| 1,8-Octanediol (ODO) | Lower than HDO | Lower than HDO | Harder than HDO | Increased hardness compared to HDO.[4] |
| Neopentyl Glycol (NPG) | 18 - 30 | 250 - 400 | Medium | Moderate flexibility and fair thermal resistance.[1] |
| Dipropylene Glycol (DPG) | Lower than BDO | Lower than BDO | Lower than BDO | Promotes compatibility between hard and soft segments, leading to reduced mechanical properties.[5] |
Note: The values presented are a range compiled from multiple sources and can vary depending on the specific diisocyanate, polyol, and synthesis conditions used.
Experimental Protocols
The data presented in this guide is based on standardized mechanical testing procedures. The following outlines the typical methodologies employed in the characterization of polyurethane elastomers.
1. Synthesis of Polyurethane Films: Polyurethanes are generally synthesized via a two-step prepolymer method or a one-shot polymerization process.[5][6]
-
Prepolymer Method: A diisocyanate is reacted with a polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with a diol to form the final polyurethane.
-
One-Shot Method: All reactants (diisocyanate, polyol, and diol chain extender) are mixed together simultaneously.[7]
-
Film Preparation: The resulting polyurethane is typically cast onto a glass plate or a non-stick surface and cured in an oven at a specific temperature and time to ensure complete reaction and solvent evaporation.[6]
2. Tensile Testing: Tensile properties are determined using a universal testing machine according to standards such as ASTM D412 or ISO 527.
-
Specimen Preparation: Dumbbell-shaped specimens are cut from the cured polyurethane films.
-
Testing Procedure: The specimen is clamped into the grips of the testing machine and pulled at a constant crosshead speed until it fractures. The load and displacement are recorded throughout the test.
-
Calculated Properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
3. Hardness Testing: Hardness is measured using a durometer according to ASTM D2240.
-
Procedure: A standardized indenter is pressed into the surface of the polyurethane sample under a specific load.
-
Measurement: The depth of indentation is measured and converted to a Shore hardness value on either the A or D scale, depending on the material's hardness.
Structure-Property Relationship
The choice of diol monomer has a profound impact on the microstructure of the polyurethane, which in turn dictates its macroscopic mechanical properties. The following diagram illustrates this relationship.
Caption: Relationship between diol monomer structure and polyurethane mechanical properties.
References
- 1. bdmaee.net [bdmaee.net]
- 2. researchgate.net [researchgate.net]
- 3. bdmaee.net [bdmaee.net]
- 4. benchchem.com [benchchem.com]
- 5. Tuning Thermal, Morphological, and Physicochemical Properties of Thermoplastic Polyurethanes (TPUs) by the 1,4-Butanediol (BDO)/Dipropylene Glycol (DPG) Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Comparative Guide to the Thermal Properties of Polyesters: The Influence of Diol Branching
For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of how the molecular structure of diols, specifically the presence of alkyl side chains, impacts the thermal characteristics of polyesters. This guide provides a comparative look at polyesters synthesized with linear diols versus the expected properties of a polyester (B1180765) containing the branched-chain diol, 2,4-diethyl-1,5-pentanediol.
The thermal stability and phase behavior of polyesters are critical parameters that dictate their processing conditions and end-use applications, from drug delivery matrices to medical device components. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are pivotal techniques for characterizing these properties. This guide offers a comparative overview of the thermal properties of polyesters synthesized from common linear diols and provides a predictive analysis for polyesters containing the branched diol, this compound, based on established structure-property relationships.
The Impact of Diol Structure on Polyester Thermal Properties
The introduction of alkyl side chains on the diol monomer, such as the ethyl groups in this compound, is expected to significantly alter the thermal behavior of the resulting polyester compared to its linear counterparts. The bulky side groups can restrict the rotational freedom of the polymer chains, which typically leads to an increase in the glass transition temperature (Tg). Conversely, these side chains can disrupt the regular packing of the polymer chains, hindering crystallization and consequently lowering the melting temperature (Tm) and the overall crystallinity. The thermal decomposition temperature (Td), as measured by TGA, may also be influenced by changes in bond strengths and thermal degradation pathways introduced by the side chains.
Comparative Thermal Analysis Data
The following tables summarize the experimental thermal analysis data for polyesters synthesized from common linear diols and a diacid (e.g., succinic acid or adipic acid), alongside the predicted thermal properties for a polyester synthesized with this compound and a comparable diacid.
Table 1: DSC Data for Various Polyesters
| Polyester | Diol Structure | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) |
| Poly(butylene succinate) | Linear | -32.2[1] | 117.8[1] |
| Poly(pentylene succinate) | Linear | -45 (predicted) | ~40-50 |
| Poly(hexylene succinate) | Linear | -53.5[1] | 64.2[1] |
| Poly(2,4-diethyl-1,5-pentanediyl succinate) | Branched | Higher than linear analogue (Predicted) | Lower than linear analogue (Predicted) |
Table 2: TGA Data for Various Polyesters
| Polyester | Diol Structure | Onset Decomposition Temp. (Td, onset) (°C) | Temperature at Max. Decomposition Rate (°C) |
| Poly(butylene succinate) | Linear | ~385 | 429.5[2] |
| Poly(pentylene succinate) | Linear | Not Specified | Not Specified |
| Poly(hexylene succinate) | Linear | ~370 | 420.3[2] |
| Poly(2,4-diethyl-1,5-pentanediyl succinate) | Branched | Potentially lower than linear analogue (Predicted) | Potentially altered (Predicted) |
Disclaimer: The thermal properties for Poly(2,4-diethyl-1,5-pentanediyl succinate) are predicted based on established structure-property relationships for polyesters and have not been experimentally determined from the available literature.
Logical Relationship of Diol Structure to Thermal Properties
Caption: Impact of diol structure on polyester properties.
Experimental Protocols
The following are detailed, generalized methodologies for the thermal analysis of polyesters based on common practices found in the literature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polyester.
Apparatus: A differential scanning calorimeter.
Procedure:
-
A sample of the polyester (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed aluminum pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase the thermal history and obtain a clear glass transition.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature well above its expected melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Cooling Scan: The sample is then cooled from the melt to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed from the low temperature to above the melting point at the same heating rate as the first scan.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve of the second heating scan. The melting temperature (Tm) is taken as the peak temperature of the endothermic melting event.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of the polyester.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polyester (typically 5-10 mg) is placed in a ceramic or platinum pan.
-
The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under an inert nitrogen atmosphere.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset decomposition temperature (Td, onset) is determined as the temperature at which a significant weight loss begins. The temperature of the maximum rate of decomposition is determined from the peak of the derivative of the TGA curve (DTG curve).
Conclusion
References
Performance Showdown: 2,4-Diethyl-1,5-pentanediol in Advanced Coating Formulations
In the competitive landscape of coating resins, the molecular architecture of constituent monomers is a critical determinant of final performance. This guide offers a detailed comparison of 2,4-Diethyl-1,5-pentanediol, a branched C9 diol, against common linear and branched alternatives in polyester (B1180765) and polyurethane coating applications. The unique diethyl branching of this pentanediol (B8720305) is expected to impart distinct properties related to hardness, flexibility, and chemical resistance, offering formulators a valuable tool for tailoring coating performance.
Unpacking the Impact of Molecular Structure
The performance of a diol in a coating formulation is intrinsically linked to its chemical structure. Linear diols, such as 1,5-pentanediol (B104693) and 1,6-hexanediol, are known for contributing to flexibility and achieving high molecular weights in polymers due to their unhindered hydroxyl groups. In contrast, branched diols like this compound and neopentyl glycol introduce steric hindrance and disrupt polymer chain packing. This disruption can lead to a higher glass transition temperature (Tg), which often translates to increased hardness and improved chemical resistance in the cured coating. However, this same branching can sometimes limit flexibility.
Comparative Performance Analysis
While direct, publicly available quantitative data for coatings formulated specifically with this compound is limited, we can infer its performance characteristics based on established structure-property relationships in polyester and polyurethane coatings. The following sections provide an overview of the expected performance of this compound in comparison to its alternatives.
Polyester Coatings
In polyester resin synthesis, the choice of diol is crucial for balancing the final properties of the coating.
Expected Performance of this compound:
-
Hardness: The presence of two ethyl branches is anticipated to restrict polymer chain mobility, leading to a harder coating surface compared to linear diols. This can be advantageous in applications requiring high scratch and mar resistance.
-
Flexibility: The branching may lead to a reduction in flexibility compared to coatings formulated with linear diols like 1,6-hexanediol. However, the five-carbon backbone may offer a degree of flexibility not seen in more rigid branched structures.
-
Chemical Resistance: The bulky ethyl groups can shield the ester linkages in the polyester backbone from chemical attack, potentially leading to improved resistance to solvents, acids, and alkalis.
Illustrative Performance Data for Polyester Coatings
The following table represents the type of data that would be generated from a comparative study. The values are for illustrative purposes and are not based on actual experimental results.
| Property | Test Method | This compound | 1,5-Pentanediol | 1,6-Hexanediol | Neopentyl Glycol |
| Pencil Hardness | ASTM D3363 | H - 2H | F - H | F - H | 2H - 3H |
| Mandrel Bend (Flexibility) | ASTM D522 | 1/4 inch | 1/8 inch | 1/8 inch | 1/2 inch |
| Chemical Resistance (MEK rubs) | ASTM D5402 | >150 | >100 | >100 | >200 |
Polyurethane Coatings
In two-component (2K) polyurethane systems, the polyol component, often a polyester polyol, dictates many of the final coating properties.
Expected Performance of this compound based Polyurethane Coatings:
-
Hardness and Abrasion Resistance: The branched structure of this compound is expected to contribute to a high crosslink density in the polyurethane network, resulting in a hard and abrasion-resistant finish.
-
Flexibility and Impact Resistance: Similar to polyester coatings, a trade-off between hardness and flexibility is anticipated. While potentially less flexible than coatings made with linear diols, the overall toughness may be enhanced.
-
Chemical Resistance: The combination of the branched diol structure and the robust urethane (B1682113) linkages is likely to yield coatings with excellent resistance to a wide range of chemicals.[1] The type of isocyanate and other polyols in the formulation will also significantly influence this property.[1]
Illustrative Performance Data for Polyurethane Coatings
This table illustrates the expected data from a comparative performance evaluation. The values are for illustrative purposes and are not based on actual experimental results.
| Property | Test Method | This compound | 1,5-Pentanediol | 1,6-Hexanediol | Neopentyl Glycol |
| Pencil Hardness | ASTM D3363 | 2H - 3H | H - 2H | H - 2H | 3H - 4H |
| Mandrel Bend (Flexibility) | ASTM D522 | 1/2 inch | 1/4 inch | 1/4 inch | 1/2 inch |
| Chemical Resistance (Acid Spot Test) | ASTM D1308 | No Effect | Slight Etch | Slight Etch | No Effect |
Experimental Protocols
To empirically validate the performance of this compound in coating applications, the following standardized test methods are recommended.
Synthesis of Polyester Resin
A representative protocol for synthesizing a hydroxyl-terminated polyester resin for coating applications is as follows:
-
Charge Reactor: A four-necked flask equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser is charged with the diol (e.g., this compound), a diacid (e.g., isophthalic acid), and a small amount of a suitable catalyst (e.g., dibutyltin (B87310) oxide).
-
Esterification: The mixture is heated under a nitrogen blanket to a temperature of 180-220°C. The reaction progress is monitored by measuring the acid value of the resin. Water produced during the esterification is continuously removed.
-
Polycondensation: Once the desired acid value is reached, a vacuum is applied to facilitate the removal of the remaining water and drive the reaction to completion, increasing the molecular weight of the polyester.
-
Characterization: The final polyester resin is characterized for its hydroxyl number, acid value, viscosity, and molecular weight distribution.
Polyurethane Coating Formulation and Curing
A typical two-component (2K) polyurethane coating can be formulated as follows:
-
Component A (Polyol): The synthesized polyester polyol is blended with appropriate solvents, flow and leveling agents, and other additives.
-
Component B (Isocyanate): A polyisocyanate, such as hexamethylene diisocyanate (HDI) trimer, is used as the crosslinking agent.
-
Mixing and Application: Component A and Component B are mixed at the specified ratio immediately before application. The coating is then applied to a substrate (e.g., steel panels) using a suitable method like spray or draw-down bar to achieve a uniform dry film thickness.
-
Curing: The coated panels are allowed to cure at ambient temperature or in an oven at a specified temperature and time schedule.
Key Performance Tests
-
Pencil Hardness (ASTM D3363): This test determines the hardness of a coating by the ability of calibrated pencils of varying hardness to scratch the surface. A set of pencils with hardness ranging from 6B (softest) to 6H (hardest) is used. The pencil is held at a 45-degree angle and pushed firmly against the coating. The hardness is reported as the grade of the hardest pencil that does not scratch the coating.
-
Mandrel Bend Test (ASTM D522): This method assesses the flexibility and adhesion of a coating by bending a coated panel over a conical or cylindrical mandrel. The panel is bent 180 degrees, and the point at which the coating begins to crack or delaminate is noted. The result is reported as the smallest mandrel diameter at which the coating passes without failure.
-
Chemical Resistance (ASTM D1308 / ASTM D5402):
-
Spot Test (ASTM D1308): A few drops of a specific chemical (e.g., acid, alkali, solvent) are placed on the coating surface and covered with a watch glass for a specified period. The effect on the coating (e.g., discoloration, blistering, softening) is then evaluated.
-
Solvent Rub Test (ASTM D5402): A cloth saturated with a solvent (e.g., methyl ethyl ketone - MEK) is rubbed back and forth over the coating surface with a specified pressure. The number of double rubs required to expose the substrate is recorded.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and testing process for evaluating the performance of this compound in coatings.
Caption: Experimental workflow for comparing diols in coating applications.
Caption: Influence of diol structure on coating performance.
References
A Comparative Guide to Quantifying the Diastereomeric Ratio of 2,4-Diethyl-1,5-pentanediol
For researchers, scientists, and professionals in drug development, accurate determination of the diastereomeric ratio of chiral molecules is a critical aspect of stereoselective synthesis and purification. This guide provides a comparative analysis of established analytical techniques for quantifying the diastereomeric ratio of 2,4-diethyl-1,5-pentanediol, a molecule with two stereocenters giving rise to a pair of enantiomers (dl-pair) and a meso diastereomer. The primary methods discussed are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Comparison of Analytical Methods
The choice of analytical technique for determining the diastereomeric ratio of this compound depends on several factors including the required accuracy, sample throughput, and available instrumentation. While direct analysis is sometimes possible, derivatization is often employed to enhance the separation and resolution of diastereomers.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| NMR Spectroscopy | Exploits differences in the chemical environment of nuclei in diastereomers, leading to distinct signals. Derivatization with a chiral agent is often necessary to create diastereomeric complexes with resolvable signals. | - Provides detailed structural information.- Non-destructive.- Relatively fast for screening after method development.- ¹⁹F NMR on derivatized samples can offer very clean spectra with minimal background.[1][2] | - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification in complex mixtures.[3]- May require derivatization, adding an extra synthetic step.[4][5][6] | 1-10 mg |
| Gas Chromatography (GC) | Separates volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. Diastereomers can exhibit different retention times on a suitable column. | - High resolution and sensitivity.- Well-suited for volatile and thermally stable compounds.- Can be used for both underivatized and derivatized diols.[7] | - Requires the analyte to be volatile and thermally stable.- Derivatization may be necessary to improve volatility and separation.- Column selection is crucial for achieving separation. | < 1 mg |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Chiral stationary phases can resolve enantiomers, and standard phases can often separate diastereomers. | - High versatility for a wide range of compounds.- Both normal-phase and reversed-phase chromatography can be effective.[8]- High sensitivity with appropriate detectors (e.g., UV, MS). | - Can be more time-consuming for method development.- Solvent consumption can be high.- Derivatization may be needed to introduce a chromophore for UV detection or to improve separation.[9] | < 1 mg |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These are generalized protocols based on established methods for analogous diols and may require optimization for this compound.
NMR Spectroscopy: Derivatization with 2-Formylphenylboronic Acid and a Chiral Amine
This method involves a three-component reaction to form diastereomeric iminoboronate esters, which can be readily distinguished and quantified by ¹H or ¹⁹F NMR.[2][4][5]
Materials:
-
Sample of this compound
-
2-Formylphenylboronic acid
-
(R)-α-Methylbenzylamine (for ¹H NMR) or (R)-α-Methyl-4-fluorobenzylamine (for ¹⁹F NMR)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
Procedure:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Add one molar equivalent of 2-formylphenylboronic acid to the NMR tube.
-
Add one molar equivalent of the chosen chiral amine ((R)-α-methylbenzylamine or (R)-α-methyl-4-fluorobenzylamine).
-
Cap the NMR tube and shake gently to mix the reagents. The reaction to form the diastereomeric iminoboronate esters is typically rapid and proceeds to completion within minutes at room temperature.[2]
-
Acquire a ¹H or ¹⁹F NMR spectrum of the sample.
-
Identify the well-resolved signals corresponding to the different diastereomers. For ¹H NMR, the imine proton signal is often well-separated. For ¹⁹F NMR, the fluorine signals will be distinct.
-
Integrate the corresponding signals for each diastereomer to determine the diastereomeric ratio.
Gas Chromatography (GC)
Direct analysis of diols by GC can be challenging due to their polarity. Derivatization to form less polar esters or ethers is a common strategy to improve peak shape and resolution.
A. Direct Analysis on a Polar Column
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column: e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19 or a modified polyethylene (B3416737) glycol phase like SPB-1000.[7]
GC Conditions (starting point for optimization):
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Program: 100 °C hold for 2 min, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane).
B. Analysis after Derivatization (Acetylation)
Derivatization Procedure:
-
Dissolve ~1 mg of the diol in 0.5 mL of pyridine.
-
Add 0.5 mL of acetic anhydride.
-
Heat the mixture at 60 °C for 1 hour.
-
Cool to room temperature and quench the reaction with water.
-
Extract the diacetate derivative with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Dissolve the residue in a suitable solvent for GC analysis.
GC Conditions (Non-polar column):
-
Column: A non-polar column such as one with a poly(dimethylsiloxane) stationary phase.
-
Oven Program: Adjust the temperature program based on the volatility of the diacetate derivative.
High-Performance Liquid Chromatography (HPLC)
HPLC offers versatility in separating diastereomers. Normal-phase chromatography on silica (B1680970) gel is often effective for separating diastereomers with different polarities.
Instrumentation:
-
HPLC system with a UV detector (if derivatized) or a Refractive Index (RI) detector.
-
Normal-phase column: Silica gel, 5 µm particle size.
HPLC Conditions (starting point for optimization):
-
Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) (e.g., 95:5 v/v). The ratio can be adjusted to optimize separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: RI detector, or UV detector at a suitable wavelength if a chromophore is present or has been introduced through derivatization.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
Visualizations
Experimental Workflow for NMR-based Quantification
Caption: Workflow for diastereomeric ratio determination by NMR.
General Workflow for Chromatographic Quantification
Caption: General workflow for GC or HPLC analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 3. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 4. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Stereochemistry in 2,4-Diethyl-1,5-pentanediol on Polyester Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Stereochemistry of 2,4-Diethyl-1,5-pentanediol: A Pivotal Yet Unexplored Aspect
This compound is a branched-chain diol that exists as a mixture of stereoisomers: a meso compound and a pair of enantiomers (a racemic mixture). The spatial arrangement of the two stereocenters along the diol's backbone can significantly influence how the polymer chains pack, thereby affecting the material's thermal and mechanical properties.[1] Commercially available this compound is typically sold as a mixture of these stereoisomers.
While direct studies on polyesters from isolated stereoisomers of this compound are scarce, the impact of diol stereochemistry on polyester (B1180765) properties has been demonstrated in analogous systems. For instance, studies on polyesters synthesized from the cis and trans isomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) have shown significant differences in their thermal and mechanical properties. The cis isomer, being less symmetrical, tends to produce amorphous polymers with higher glass transition temperatures (Tg) and enhanced toughness. In contrast, the more linear and symmetrical trans isomer can lead to semi-crystalline polymers.
Drawing from this analogy, we can hypothesize the potential influence of the stereoisomers of this compound on polyester properties. The meso isomer, having a plane of symmetry, might lead to more regular polymer chains, potentially allowing for some degree of crystallinity. The racemic (dl) pair, on the other hand, would likely result in atactic polymer chains, leading to amorphous materials with potentially different glass transition temperatures and mechanical strengths.
Performance Comparison: Hypothetical Data for Stereoisomers of this compound Based on Analogy
The following table presents hypothetical data to illustrate the potential differences in properties of polyesters synthesized from the individual stereoisomers of this compound and a common dicarboxylic acid like adipic acid. This is a predictive model based on the observed effects of stereoisomerism in other diols used in polyester synthesis.
Table 1: Hypothetical Properties of Polyesters from this compound Stereoisomers and Adipic Acid
| Property | Polyester from meso-Isomer (Hypothetical) | Polyester from racemic-Isomers (Hypothetical) | Polyester from Mixed Isomers (Commercial) |
| Thermal Properties | |||
| Glass Transition Temp. (Tg) (°C) | 10 - 20 | 5 - 15 | 8 - 18 |
| Melting Temperature (Tm) (°C) | 40 - 60 (if semi-crystalline) | Amorphous | Amorphous or very low crystallinity |
| Decomposition Temp. (Td) (°C) | ~350 | ~350 | ~350 |
| Mechanical Properties | |||
| Tensile Modulus (MPa) | 200 - 400 | 150 - 350 | 180 - 380 |
| Tensile Strength (MPa) | 20 - 35 | 15 - 30 | 18 - 32 |
| Elongation at Break (%) | 300 - 500 | 400 - 600 | 350 - 550 |
Comparison with Alternative Diols
To provide a broader context, the following table compares the properties of polyesters synthesized from a mixture of this compound stereoisomers with those derived from other commonly used diols and adipic acid.
Table 2: Comparison of Polyester Properties from Different Diols and Adipic Acid
| Property | Polyester from this compound (Mixed Isomers) | Polyester from 1,4-Butanediol | Polyester from 1,5-Pentanediol | Polyester from Isosorbide |
| Thermal Properties | ||||
| Glass Transition Temp. (Tg) (°C) | 8 - 18 | -43 | -50 | 85 |
| Melting Temperature (Tm) (°C) | Amorphous or very low crystallinity | 50 | 45 | Amorphous |
| Decomposition Temp. (Td) (°C) | ~350 | ~370 | ~375 | ~360 |
| Mechanical Properties | ||||
| Tensile Modulus (MPa) | 180 - 380 | 350 | 300 | ~2000 |
| Tensile Strength (MPa) | 18 - 32 | 40 | 35 | 60 |
| Elongation at Break (%) | 350 - 550 | >500 | >600 | <10 |
Experimental Protocols
Synthesis of Polyesters via Melt Polycondensation
A two-stage melt polycondensation is a common method for synthesizing polyesters from diols and dicarboxylic acids.
Materials:
-
This compound (mixture of stereoisomers)
-
Adipic acid
-
Catalyst (e.g., titanium (IV) butoxide, antimony trioxide)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Esterification: The diol and dicarboxylic acid are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column. A molar ratio of diol to diacid of 1.2:1 is typically used. The catalyst and antioxidant are added. The mixture is heated to 180-220°C under a slow stream of nitrogen. The water formed during the esterification is continuously removed by distillation. This stage is continued for 2-4 hours until the evolution of water ceases.
-
Polycondensation: The temperature is gradually raised to 220-250°C, and a vacuum (typically below 1 mbar) is applied. The excess diol is distilled off. The reaction is continued under high vacuum and stirring for another 3-5 hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polyester. The polymer is then extruded from the reactor under nitrogen pressure and pelletized.
Characterization of Polymer Properties
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the resulting polyester.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.[2][3]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td) of the polymer.[2][3]
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, providing insights into the viscoelastic properties of the material.[2]
-
Tensile Testing: To determine the mechanical properties such as tensile modulus, tensile strength, and elongation at break.
Visualizing the Concepts
Caption: Hypothetical relationship between this compound stereoisomers and polymer properties.
Caption: A typical experimental workflow for polyester synthesis and characterization.
References
Assessing the Potential Biodegradability of Polyesters Derived from 2,4-Diethyl-1,5-pentanediol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel biodegradable polymers with tailored properties is a critical endeavor in fields ranging from sustainable materials to advanced drug delivery systems. Polyesters stand out as a versatile class of materials, with their biodegradability being heavily influenced by their chemical structure. This guide provides a comparative assessment of the potential biodegradability of polyesters derived from the branched-chain diol, 2,4-diethyl-1,5-pentanediol. Due to the limited direct experimental data on this specific polyester (B1180765), this guide will extrapolate its potential performance by comparing its structural attributes with well-characterized biodegradable polyesters, supported by established experimental principles.
Introduction to Polyester Biodegradability
The susceptibility of polyesters to microbial degradation is intrinsically linked to their chemical architecture. Factors such as crystallinity, chain flexibility, and the presence of hydrolyzable ester bonds are paramount. Generally, lower crystallinity and higher chain mobility facilitate enzymatic attack by microorganisms, accelerating the biodegradation process. This guide will compare polyesters derived from this compound with common biodegradable polyesters like Poly(lactic acid) (PLA), Poly(butylene succinate) (PBS), and Polyhydroxyalkanoates (PHAs).
The introduction of side chains, such as the ethyl groups in this compound, is expected to disrupt the regular packing of polymer chains. This disruption can lead to a decrease in crystallinity and an increase in the amorphous content of the polyester, potentially enhancing its susceptibility to enzymatic hydrolysis and, consequently, its biodegradability.
Comparative Data on Polyester Biodegradability
The following table summarizes the biodegradability of common polyesters under various standard testing conditions. This data serves as a benchmark for estimating the potential performance of polyesters synthesized from this compound.
| Polyester | Diol/Monomer Unit | Biodegradation Method | Test Duration | Degradation (%) | Key Structural Feature |
| Poly(lactic acid) (PLA) | Lactic Acid | Industrial Composting (58-60°C) | 90-180 days | >90%[1][2] | Linear, semi-crystalline |
| Poly(butylene succinate) (PBS) | 1,4-Butanediol | Composting | 45 days | ~57%[3] | Linear, high crystallinity |
| Poly(butylene succinate-co-adipate) (PBSA) | 1,4-Butanediol | Soil Burial | Not Specified | Faster than PBS | Linear, lower crystallinity than PBS |
| Polyhydroxyalkanoates (PHAs) | Various hydroxyalkanoates | Various (Soil, Marine, Compost) | Varies | Readily biodegradable[4][5][6] | Variable, often includes side chains |
| Poly(butylene adipate-co-terephthalate) (PBAT) | 1,4-Butanediol | Manure Compost | 45 days | ~67%[7][8] | Aliphatic-aromatic, flexible |
| Predicted: Poly(2,4-diethyl-1,5-pentylene succinate) | This compound | - | - | - | Branched, potentially low crystallinity |
Experimental Protocols for Assessing Biodegradability
Accurate assessment of biodegradability requires standardized and reproducible experimental methods. Below are detailed protocols for key experiments commonly cited in the literature.
Enzymatic Degradation Assay
This method assesses the susceptibility of a polyester to specific hydrolytic enzymes.
-
Materials: Polyester film/powder, purified lipase (B570770) or cutinase, phosphate (B84403) buffer (pH 7.0), incubator, analytical balance.
-
Procedure:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Accurately weigh the polyester sample and place it in a vial.
-
Add a defined volume and concentration of the enzyme solution to the vial.
-
Incubate the vial at a controlled temperature (e.g., 37°C or 50°C) with gentle agitation.
-
At predetermined time intervals, remove the sample, wash it thoroughly with distilled water to remove residual enzyme and buffer, and dry it to a constant weight.
-
The percentage of weight loss is calculated to determine the extent of degradation.
-
Control experiments without the enzyme should be run in parallel.
-
Soil Burial Test
This test simulates the degradation of a material in a natural soil environment.
-
Materials: Polyester film, standardized or natural soil with known characteristics (pH, moisture content, microbial activity), containers, controlled environment chamber.
-
Procedure:
-
Dry the polyester samples to a constant weight and record the initial weight.
-
Bury the samples in the soil within the containers at a specific depth.
-
Maintain the soil moisture content and temperature at controlled levels (e.g., 25-30°C).
-
At regular intervals, retrieve the samples from the soil.
-
Gently clean the samples to remove adhered soil particles, wash with distilled water, and dry to a constant weight.
-
Calculate the weight loss over time to assess the rate of biodegradation.[9][10]
-
Controlled Composting Test (ISO 14855-2)
This international standard method determines the ultimate aerobic biodegradability of plastic materials under controlled composting conditions by analysis of evolved carbon dioxide.
-
Materials: Polyester sample, mature compost inoculum, bioreactors, system for supplying carbon dioxide-free air, and a method for measuring the evolved carbon dioxide.
-
Procedure:
-
The test material is mixed with the compost inoculum and introduced into the bioreactors.
-
The reactors are aerated with carbon dioxide-free air at a controlled rate and maintained at a constant elevated temperature (e.g., 58 ± 2°C).
-
The amount of carbon dioxide evolved is measured over time and is used to calculate the percentage of biodegradation relative to the theoretical amount of CO2 that can be produced from the carbon content of the test material.
-
The test is typically run for a period of up to 6 months.
-
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in assessing polyester biodegradability, the following diagrams are provided.
Caption: Experimental workflow for assessing polyester biodegradability.
Caption: Key factors influencing the biodegradability of polyesters.
References
- 1. geckohaha.com [geckohaha.com]
- 2. Frontiers | State of the art on biodegradability of bio-based plastics containing polylactic acid [frontiersin.org]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of recent advances in the biodegradability of polyhydroxyalkanoate (PHA) bioplastics and their composites - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. canr.msu.edu [canr.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. maxwellsci.com [maxwellsci.com]
- 10. Comparative Investigation on the Soil Burial Degradation Behaviour of Polymer Films for Agriculture before and after Photo-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,4-Diethyl-1,5-pentanediol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2,4-Diethyl-1,5-pentanediol, ensuring a secure and responsible laboratory environment.
Waste Classification: Is this compound a Hazardous Waste?
The first and most critical step in the disposal process is to determine whether this compound is classified as a hazardous waste. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
Based on available data, this compound is a combustible solid that causes serious eye damage. However, its flashpoint is 143°C (289.4°F)[1][2], which is significantly above the EPA's threshold of 60°C (140°F) for ignitable hazardous waste. There is no readily available information to suggest it meets the criteria for corrosivity, reactivity, or toxicity that would classify it as hazardous waste.
Therefore, in its pure form, this compound is not typically classified as a federal hazardous waste. However, it is crucial to remember that state and local regulations may be more stringent. Additionally, if the chemical is mixed with other substances, the entire mixture must be evaluated for its hazardous characteristics.
Quantitative Data Summary
| Property | Value | Regulatory Threshold (for Ignitability) |
| Flash Point | 143 °C / 289.4 °F | < 60 °C / 140 °F |
| Physical Form | Solid | - |
| Hazards | Causes serious eye damage | - |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the proper disposal of this compound from a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing the appropriate PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect against serious eye damage.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.
-
Body Protection: A standard laboratory coat is required.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled container for this compound waste. Do not mix it with other chemical waste unless explicitly permitted by your institution's hazardous waste management plan.
-
Container Material: The container must be made of a material compatible with the chemical and be in good condition with a secure, leak-proof lid.
-
Labeling: The container must be labeled with the full chemical name: "this compound". Avoid abbreviations. If the waste is mixed with other substances, list all components and their approximate percentages.
Step 3: On-site Storage
-
Storage Location: Store the waste container in a designated, well-ventilated, and cool area, away from sources of ignition and incompatible materials.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Final Disposal
As a non-hazardous waste, there are generally two primary disposal options for this compound. The choice will depend on local regulations and the capabilities of your institution's waste management provider.
-
Incineration: This is a common and effective method for the disposal of combustible solid waste. The high temperatures of incineration ensure the complete destruction of the chemical.
-
Landfill: Disposal in a sanitary landfill may be an option for non-hazardous solid waste. However, it is essential to confirm that the local landfill accepts this type of chemical waste.
-
Fuel Blending: For combustible materials, some waste management facilities may offer a fuel blending program where the waste is used as an alternative energy source.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department or your designated waste management contractor to determine the approved disposal route. They will provide specific guidance based on local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,4-Diethyl-1,5-pentanediol
This guide provides immediate safety, operational, and disposal protocols for laboratory professionals handling 2,4-Diethyl-1,5-pentanediol. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazard associated with this compound is its potential to cause serious eye damage (H318).[1][2][3][4] Therefore, stringent eye protection is mandatory. While it is not classified as a skin irritant, protective clothing and gloves are required to prevent contact.
Table 1: Personal Protective Equipment for this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent accidental splashes that can cause serious eye damage.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | To avoid direct skin contact. |
| Body Protection | A standard laboratory coat. | To protect against splashes and spills.[1] |
| Respiratory | Not generally required under normal use with adequate ventilation. Use a respirator for large spills or aerosols. | To prevent inhalation if the substance becomes aerosolized. |
Operational Plan: Safe Handling and Storage
2.1. Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid Contact: Prevent all contact with eyes. Avoid prolonged or repeated skin contact.[1]
-
Equipment: Use non-sparking tools and explosion-proof equipment if there is a risk of generating flammable vapors, although the substance has a high flash point.[1][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1][5]
2.2. Storage Protocol
-
Container: Keep the container tightly closed when not in use.[5]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[5][6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
Emergency Procedures: Spills and First Aid
3.1. Spill Cleanup Protocol
-
Evacuate: For large spills, evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand, earth, or vermiculite (B1170534) to contain the spill. Do not use combustible materials like sawdust.
-
Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
PPE: All personnel involved in the cleanup must wear the appropriate PPE as detailed in Table 1.
3.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.[1]
Disposal Plan
This compound is a non-halogenated organic compound and must be disposed of as chemical waste. Do not pour it down the drain.
4.1. Waste Collection Protocol
-
Container: Collect waste this compound and any contaminated materials (e.g., absorbent from spills) in a designated, compatible, and leak-proof container. Plastic containers are often preferred.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".
-
Segregation: Keep this waste stream separate from other chemical waste, particularly halogenated solvents.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.
Workflow Visualization
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
